molecular formula C10H9NO2 B3130032 2-Methyl-1H-indole-7-carboxylic acid CAS No. 339366-85-7

2-Methyl-1H-indole-7-carboxylic acid

Cat. No.: B3130032
CAS No.: 339366-85-7
M. Wt: 175.18 g/mol
InChI Key: GRBHTPSKYQXFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-indole-7-carboxylic acid (CAS 339366-85-7) is a high-purity indole derivative of significant interest in medicinal chemistry and organic synthesis research . This compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features a carboxylic acid functional group at the 7-position and a methyl group at the 2-position of the indole ring, making it a valuable precursor for designing novel compounds and exploring structure-activity relationships . Researchers utilize this compound in various applications, particularly in pharmaceutical research where it can be used to develop new molecular entities . The indole scaffold is a privileged structure in drug discovery, and this specific derivative provides a strategic point for further chemical modification. Proper handling and storage are required; it should be kept in a cool, dark place, sealed in dry conditions, ideally at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(10(12)13)9(7)11-6/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHTPSKYQXFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-1H-indole-7-carboxylic acid CAS 339366-85-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes actionable synthetic intelligence, physicochemical data, and structure-activity relationship (SAR) logic over generic descriptions.

CAS: 339366-85-7 | Formula: C₁₀H₉NO₂ | MW: 175.19 g/mol

Executive Summary: The "Privileged" 7-Substituted Scaffold

In the landscape of medicinal chemistry, 2-Methyl-1H-indole-7-carboxylic acid represents a critical building block, distinct from its more common 2-, 3-, or 5-substituted isomers. The placement of the carboxylic acid at the C7 position—adjacent to the indole nitrogen (N1)—creates a unique intramolecular hydrogen-bonding motif and steric environment. This specific geometry is highly valued in the design of PARP inhibitors , HCV polymerase inhibitors , and allosteric kinase modulators , where the C7-substituent often engages key arginine or lysine residues in the binding pocket while the indole core stacks against hydrophobic residues.

This guide details the physicochemical profile, validated synthetic routes, and functionalization strategies for integrating this scaffold into lead optimization campaigns.

Chemical & Physical Profile

PropertyValue / DescriptionRelevance to Drug Design
Appearance Off-white to beige crystalline solidPurity indicator (oxidation leads to darkening).
Melting Point 250–254 °C (dec.)High thermal stability; suitable for high-temp couplings.
pKa (COOH) ~4.2 (Predicted)Standard carboxylic acid behavior; forms salts with bases.
pKa (Indole NH) ~16.0Weakly acidic; requires strong bases (NaH, KOtBu) for N-alkylation.
LogP 2.14 (Experimental/Consensus)Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).
Solubility DMSO, DMF, MeOH, EtOHPoor water solubility; requires cosolvents for bioassays.
H-Bond Donors 2 (COOH, NH)Dual donor capability for active site recognition.
H-Bond Acceptors 2 (C=O, OH)Carbonyl oxygen is a prime acceptor.

Validated Synthetic Protocols

For research-scale preparation (gram to decagram), the Fischer Indole Synthesis remains the most robust and cost-effective method, specifically utilizing 2-hydrazinobenzoic acid to ensure the C7 regiochemistry.

Method A: Fischer Indole Cyclization (Primary Route)

This route avoids the regioselectivity issues often seen with meta-substituted anilines by anchoring the carboxylic acid at the ortho position of the starting hydrazine, forcing cyclization to the only available ortho carbon (C6 of the benzene ring).

Step-by-Step Protocol:
  • Hydrazone Formation:

    • Dissolve 2-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid.

    • Add Acetone (1.2 eq) dropwise at room temperature.

    • Stir for 2 hours. The hydrazone intermediate typically precipitates or can be used directly.

  • Cyclization:

    • Add Polyphosphoric Acid (PPA) or ZnCl₂ (anhydrous) to the reaction mixture.

    • Heat to 90–110 °C for 3–5 hours.

    • Mechanistic Insight: The acid catalyst promotes the [3,3]-sigmatropic rearrangement. The 2-methyl group is derived from the acetone methyls.

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice/water.

    • The crude indole precipitates. Filter and wash copiously with water to remove acid.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient).

Method B: Bartoli Indole Synthesis (Alternative)

Preferred if functional group tolerance (e.g., sensitive esters) is an issue with harsh acidic conditions.

  • Reagents: Methyl 2-nitrobenzoate + Isopropenylmagnesium bromide (3-4 eq).

  • Conditions: THF, -40°C to -78°C.

  • Mechanism: Grignard attack on the nitro group, followed by cyclization.

Visualization: Synthetic Pathways

The following diagram illustrates the logic flow from starting materials to the target scaffold.

SynthesisPath cluster_alt Alternative Route (Bartoli) Start 2-Aminobenzoic Acid (Anthranilic Acid) Inter1 2-Hydrazinobenzoic Acid Start->Inter1 1. NaNO2, HCl 2. SnCl2 reduction Inter2 Hydrazone Intermediate Inter1->Inter2 + Acetone (Condensation) Reagent Acetone Reagent->Inter2 Target This compound (CAS 339366-85-7) Inter2->Target Fischer Cyclization (PPA or ZnCl2, 100°C) [3,3]-Sigmatropic Shift AltStart Methyl 2-Nitrobenzoate AltStart->Target THF, -78°C (Grignard Attack) AltReagent Isopropenyl MgBr AltReagent->Target

Caption: Primary Fischer Indole pathway (top) and alternative Bartoli route (bottom) for CAS 339366-85-7 synthesis.

Functionalization & Reactivity Guide

Once synthesized, the this compound scaffold offers three distinct vectors for chemical modification. Understanding the reactivity differences between these sites is crucial for library generation.

  • C7-Carboxylic Acid (The Anchor):

    • Reactivity: Standard carboxylic acid coupling.

    • Protocol: Activation with HATU/DIPEA or conversion to acid chloride (SOCl₂) is efficient.

    • Application: Amide formation to link solubilizing groups or pharmacophores interacting with solvent-exposed regions.

  • C3-Position (The Nucleophile):

    • Reactivity: Highly nucleophilic due to the electron-rich indole ring. The C2-methyl group blocks the 2-position, directing electrophilic aromatic substitution (EAS) exclusively to C3.

    • Reactions: Vilsmeier-Haack (Formylation), Mannich reaction, or Halogenation (NCS/NBS).

    • Application: Introduction of aldehydes for reductive amination or halides for Suzuki couplings.

  • N1-Indole Nitrogen (The H-Bond Donor):

    • Reactivity: Weakly acidic.

    • Reactions: N-alkylation or arylation (Ullmann/Buchwald).

    • Caution: Alkylating N1 removes a critical H-bond donor often required for binding affinity. Protect with Boc/Tos only if necessary for intermediate steps.

Visualization: Reactivity Map

Reactivity Core 2-Methyl-1H-indole-7-COOH (Core Scaffold) C7_Node C7-COOH (Electrophilic Carbon) Core->C7_Node C3_Node C3-Position (Nucleophilic Carbon) Core->C3_Node N1_Node N1-Nitrogen (Weakly Acidic) Core->N1_Node Amide Amide Coupling (HATU, Amines) C7_Node->Amide Ester Esterification (MeOH, H+) C7_Node->Ester Formyl Formylation (Vilsmeier-Haack) C3_Node->Formyl Halogen Halogenation (NBS/NCS) C3_Node->Halogen Alkyl N-Alkylation (NaH, R-X) N1_Node->Alkyl

Caption: Strategic functionalization vectors for lead optimization of the indole-7-carboxylic acid scaffold.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact isomer is limited, it shares hazard profiles with homologous indole-carboxylic acids.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocols:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place (2–8°C recommended). Protect from light, as electron-rich indoles can undergo slow photo-oxidation over months.

References

  • Fischer Indole Synthesis Mechanism & Applications

    • Robinson, B.[2] "The Fischer Indole Synthesis."[3][4][5][6] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Synthesis of 7-Substituted Indoles

    • Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents: A General Method for the Synthesis of Indoles." Journal of Organic Chemistry, 1989, 54, 1183-1187. Link

  • Indole-7-Carboxylic Acids in Drug Discovery (HCV/Kinase)

    • Beaulieu, P. L., et al. "Indole-N-acetamide inhibitors of the HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • General Safety Data for Indole Carboxylic Acids

    • PubChem Compound Summary for Indole-2-carboxylic acid (Analogous hazards). Link

Sources

2-Methyl-1H-indole-7-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Structural Profiling, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1H-indole-7-carboxylic acid (CAS 339366-85-7) is a highly privileged, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a rigid indole core, a sterically directing C2-methyl group, and a highly polar C7-carboxylic acid, this compound serves as a critical building block for developing multitarget enzyme inhibitors, including those targeting SARS-CoV-2 Main Protease (Mpro) and human cathepsins[2]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis via the Fischer indole pathway, and its expanding role in modern drug discovery.

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical parameters of this compound is essential for predicting its pharmacokinetic behavior and optimizing synthetic workflows. The molecule's dual capacity for hydrogen bonding (via the N1-H and C7-COOH) makes it highly interactive within biological binding pockets[3].

Table 1: Chemical Identity and Physicochemical Properties

ParameterValue
IUPAC Name This compound
CAS Number 339366-85-7[1]
Molecular Formula C10H9NO2[4]
Molecular Weight 175.18 g/mol [1]
SMILES String O=C(O)C1=CC=CC2=C1NC(C)=C2[4]
Density 1.340 ± 0.06 g/cm³[5]
Storage Conditions 2-8°C, sealed in a dry, dark place under inert atmosphere
Hazard Classification GHS07 (Warning: H315, H319 - Skin/Eye Irritation)

Synthetic Methodology: The Fischer Indole Pathway

The most robust and scalable method for synthesizing this compound is the Fischer Indole Synthesis, utilizing 2-hydrazinobenzoic acid hydrochloride (2-HBH) and acetone[6].

Causality in Experimental Design
  • Choice of Ketone: Acetone is explicitly selected because it is a symmetrical ketone. This completely eliminates the regioselectivity issues that plague asymmetrical ketones during the tautomerization to the ene-hydrazine, ensuring a clean, high-yield conversion to the 2-methyl substituted indole[7].

  • Acid Catalysis: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) is required to protonate the ene-hydrazine, effectively lowering the activation energy for the rate-determining [3,3]-sigmatropic rearrangement[8].

Step-by-Step Experimental Protocol
  • Hydrazone Formation: Suspend 1.0 equivalent of 2-hydrazinobenzoic acid hydrochloride (CAS 52356-01-1) in an excess of acetone (~10 eq), which acts as both the reactant and the solvent. Reflux the mixture for 2 hours to ensure complete condensation into the hydrazone intermediate[6].

  • Catalytic Activation: Remove excess acetone under reduced pressure. Resuspend the intermediate in ethanol and slowly add the acid catalyst (e.g., PPA).

  • Sigmatropic Rearrangement & Cyclization: Heat the reaction mixture to 90-100°C. The acidic environment drives the tautomerization to the ene-hydrazine, followed by the [3,3]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia (NH₃) yield the indole core[8].

  • Isolation: Quench the hot reaction mixture by pouring it over crushed ice. The target compound, this compound, will precipitate as a solid.

  • Purification: Filter the crude solid under vacuum, wash with cold water to remove residual acid, and recrystallize from ethanol to achieve >98% purity[5].

FischerSynthesis A 2-Hydrazinobenzoic Acid (CAS 52356-01-1) C Hydrazone Intermediate A->C Condensation B Acetone (Symmetrical Ketone) B->C D Acid Catalysis (PPA / ZnCl2) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Activation F This compound (Target API) E->F Cyclization & NH3 Elimination

Workflow of this compound synthesis via Fischer Indole pathway.

Pharmacophoric Utility in Drug Discovery

Indole-7-carboxylic acids are privileged structures in medicinal chemistry, frequently deployed as bioisosteres or key hydrogen-bonding motifs[9]. The unique substitution pattern of this compound offers specific advantages in target binding.

Multitarget Enzyme Inhibition

Recent structural biology studies have highlighted the efficacy of indole-7-carboxylic acid derivatives in inhibiting viral and human proteases. For instance, in the development of broad-spectrum antivirals against SARS-CoV-2, the indole moiety effectively occupies the S3/S4 binding pockets of the Main Protease (Mpro)[2].

  • The C7-Carboxylate Role: Acts as a potent hydrogen bond acceptor, forming critical salt bridges with basic residues in the active site[2].

  • The C2-Methyl Role: Provides steric shielding that locks the indole ring into a favorable binding conformation, increasing target residence time and selectivity against off-target kinases.

Pharmacophore Core This compound C2-Methyl C7-Carboxylic Acid Indole NH M1 Steric Shielding Locks binding conformation Core->M1 C2 Position M2 H-Bond Acceptor/Donor Anchors to S3/S4 protease pockets Core->M2 C7 Position M3 H-Bond Donor Stabilizes active site interactions Core->M3 N1 Position

Pharmacophoric features of this compound in drug design.

Analytical Self-Validation Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following spectroscopic markers serve as a self-validating system for this compound:

  • ¹H NMR (DMSO-d6): The success of the cyclization is confirmed by the presence of a distinct singlet integrating to 3 protons at ~2.4 ppm, corresponding to the C2-methyl group. The indole N-H proton typically appears as a broad singlet far downfield at ~11.0 - 11.5 ppm, while the carboxylic acid O-H proton exchanges or appears >12.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) of the carboxylic acid is a key diagnostic peak, typically observed around 168-170 ppm due to deshielding[7]. The C2 carbon of the indole ring will appear around 135-140 ppm.

  • LC-MS: Electrospray ionization (ESI) in negative mode should yield a prominent [M-H]⁻ peak at m/z 174.1, confirming the molecular weight of 175.18 g/mol [1].

References

  • [1] MolCore. "339366-85-7 | this compound." MolCore Life Science. 1

  • [4] BLD Pharm. "339366-85-7 | this compound." BLD Pharmatech Ltd. 4

  • [6] BenchChem. "2-Hydrazinobenzoic acid hydrochloride | 52356-01-1." BenchChem Technical Support. 6

  • [5] Sigma-Aldrich. "this compound | 339366-85-7." Merck KGaA.5

  • Sigma-Aldrich. "this compound | 339366-85-7 Properties." Merck KGaA.

  • [7] BenchChem. "The Fischer Indole Synthesis of Carbonyls with 2-Hydrazinobenzoic Acid Hydrochloride." BenchChem Technical Support. 7

  • [8] BenchChem. "2-Hydrazinobenzoic Acid | CAS 5326-27-2." BenchChem. 8

  • [3] Chem-Impex. "Indole-7-carboxylic acid." Chem-Impex International. 3

  • [9] BenchChem. "5-Chloro-1H-indole-7-carboxylic Acid | CAS 875305-81-0." BenchChem. 9

  • [2] AIR Unimi. "Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins." Johannes Gutenberg University. 2

Sources

Introduction: The Structural and Functional Significance of 2-Methyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Methyl-1H-indole-7-carboxylic Acid

This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to inform formulation, purification, and analytical method development.

This compound is a heterocyclic compound featuring a bicyclic indole core, a methyl group at the 2-position, and a carboxylic acid group at the 7-position. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] The specific substitution pattern of this molecule imparts a unique combination of polarity, hydrogen bonding potential, and aromatic character, which collectively govern its solubility.

Understanding the solubility of this compound is paramount for several key areas of research and development:

  • Drug Discovery & Formulation: Solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can hinder absorption and therapeutic efficacy.

  • Process Chemistry: Efficient purification and crystallization processes rely on selecting appropriate solvent systems where the compound exhibits desired solubility at different temperatures.

  • Analytical Chemistry: Developing accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires solvents that can fully dissolve the analyte to ensure precise quantification.[4]

This document will explore the theoretical principles dictating the solubility of this compound, provide a qualitative assessment across various solvent classes, and detail a robust experimental protocol for quantitative determination.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs and the principle of "like dissolves like."[4][5] This means a solute will dissolve best in a solvent that has similar intermolecular forces.

Key Molecular Features Influencing Solubility

The molecule's solubility profile is a composite of three key functional regions:

  • The Carboxyl Group (-COOH): This is the most dominant polar feature. It acts as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group is responsible for the compound's acidic nature and its affinity for polar, protic solvents.[5][6] Carboxylic acids can also form stable, hydrogen-bonded dimers in nonpolar or aprotic solvents, which can influence their solubility behavior.[5]

  • The Indole Ring System: The bicyclic aromatic structure is largely nonpolar and contributes to solubility in solvents that can engage in π-π stacking and van der Waals interactions. The pyrrole nitrogen (-NH) is a weak hydrogen bond donor, further contributing to interactions with polar solvents.

  • The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that enhances solubility in less polar, organic solvents.[6]

The overall solubility in a given solvent is determined by the balance between the polar, hydrogen-bonding contributions of the carboxyl and indole NH groups and the nonpolar characteristics of the aromatic rings and the methyl group.[5]

Caption: Key functional groups of this compound.

Qualitative Solubility Profile in Organic Solvents

While specific quantitative data for this compound is not widely published, a qualitative assessment can be made based on its structure. The presence of the highly polar carboxylic acid group suggests that it will generally be more soluble in polar organic solvents compared to nonpolar ones.

Solvent Class Example Solvents Predicted Solubility Primary Intermolecular Interactions
Polar Protic Methanol, EthanolHighHydrogen bonding with the -COOH and indole -NH groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions; hydrogen bond acceptance by the solvent.
Ethers THF, Diethyl EtherModerate to LowDipole-dipole interactions; limited hydrogen bonding capability.
Halogenated Dichloromethane (DCM)LowPrimarily dipole-dipole and van der Waals forces.
Aromatic Toluene, BenzeneVery Lowvan der Waals forces and potential π-π stacking. The polar carboxyl group limits solubility.[5]
Aliphatic Hexane, HeptaneInsolubleDominated by weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy.

Note: This table presents a predictive framework. Actual quantitative solubility must be determined experimentally.

Standard Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[4]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical method, typically HPLC.[4]

Required Materials and Equipment
  • This compound (powder/crystals)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[4]

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during analysis.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).[4] A preliminary time-course study can be run to determine the exact time required.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 2 hours to let the undissolved solid settle. For finer suspensions, centrifuge the vials to pellet the solid.[4]

  • Filtration: Carefully draw the supernatant (the saturated solution) into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate the filter material. Filter the remaining solution into a clean HPLC vial. This step is critical to ensure no solid particles are transferred.[4]

  • Dilution: Based on the expected solubility, accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase) to bring the concentration within the calibrated range of the HPLC method.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve generated from standard solutions of known concentrations.[4]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant temp (24-72 hours) B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant with 0.22µm PTFE filter D->E F 6. Dilute filtrate for HPLC analysis E->F G 7. Quantify against calibration curve F->G H Result: Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of this compound is a complex property dictated by the balance of its polar carboxylic acid function and the largely nonpolar indole core. It is predicted to have high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, with progressively lower solubility in less polar media such as ethers, halogenated solvents, and hydrocarbons. For any application requiring precise knowledge of its solubility, the experimental determination using the detailed shake-flask method is imperative. This foundational data is crucial for advancing the development of this promising indole derivative in pharmaceutical and chemical research.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Physical Properties of Carboxylic Acids | CK-12 Foundation.
  • Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility Testing of Organic Compounds | PDF - Scribd.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available from: [Link]

  • 4.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

  • Classification of organic compounds By solubility.
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • 2-Methylindoline-7-carboxylic acid | C10H11NO2 | CID 66489762 - PubChem. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. Available from: [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC. Available from: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - MDPI. Available from: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl- - NIST WebBook. Available from: [Link]

  • Derivatives of Carboxylic Acids - MSU chemistry. Available from: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • 7-Methylindole-2-carboxylic acid, 500 mg, CAS No. 18474-60-7 | Building Blocks. Available from: [Link]

  • (PDF) Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Available from: [Link]

  • 2-Methylindole - Wikipedia. Available from: [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Available from: [Link]

  • 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem. Available from: [Link]

Sources

2-Methyl-1H-indole-7-carboxylic acid pKa and acidity values

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and pKa of 2-Methyl-1H-indole-7-carboxylic Acid

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides a detailed analysis of the acidic properties of this compound (CAS No: 339366-85-7), a heterocyclic compound representative of scaffolds commonly encountered in medicinal chemistry. This molecule possesses two distinct acidic sites: a carboxylic acid group and an indole N-H proton. This document will dissect the factors governing the acidity of each site, provide estimated pKa values based on established chemical principles, and present standardized protocols for both experimental determination and computational prediction of these values. The methodologies are designed to ensure scientific rigor and reproducibility, offering valuable insights for researchers in chemical and pharmaceutical sciences.

Introduction: The Significance of pKa in Molecular Design

This compound is a substituted indole, a privileged scaffold in numerous pharmacologically active agents. Understanding its ionization behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The extent of ionization at a given physiological pH, which is dictated by the pKa, determines how the molecule interacts with biological membranes and protein targets. This guide serves as a technical resource for scientists seeking to characterize and predict the acid-base properties of this and structurally related molecules.

The Dual Acidic Nature of this compound

This molecule contains two protons that can be donated under different conditions, corresponding to two distinct pKa values.

  • The Carboxylic Acid Proton (-COOH): This is the more acidic of the two sites, readily donating its proton in aqueous solutions.

  • The Indole N-H Proton: This proton is significantly less acidic and requires a strong base for deprotonation.[2][3]

The vast difference in their acidity means they will ionize at very different pH values, a crucial consideration for formulation and mechanism-of-action studies.

Acidity of the Carboxylic Acid Moiety

While no direct experimental pKa value for this compound has been published in widely accessible literature, a reliable estimate can be derived from fundamental principles of physical organic chemistry.

Reference Compound: Benzoic Acid

The foundational aromatic carboxylic acid, benzoic acid, serves as an excellent starting point for our analysis. It has a well-documented pKa of approximately 4.20 in water.[4][5][6][7]

Analysis of Substituent Effects

The acidity of a substituted benzoic acid is modulated by the electronic properties of its substituents.[8][9] In our target molecule, the carboxylic acid is attached to an indole ring system, and its position is analogous to an ortho-substituted benzoic acid.

  • The Ortho Effect: Substituents in the ortho position to a carboxylic acid group on a benzene ring typically increase the acid's strength (i.e., lower its pKa), regardless of their electronic nature (donating or withdrawing).[10] This phenomenon is often attributed to steric hindrance, which forces the carboxyl group out of the plane of the aromatic ring. This disruption in coplanarity reduces resonance stabilization of the neutral acid, making proton loss more favorable.[10] For instance, o-toluic acid (o-methylbenzoic acid) has a pKa of 3.9, making it a stronger acid than benzoic acid (pKa 4.2) and its para-isomer, p-toluic acid (pKa 4.4).[10]

  • Electronic Effect of the Indole Ring: The indole ring itself can exert complex electronic effects. The 2-methyl group is weakly electron-donating.

Given the precedent of the ortho effect, it is highly probable that the carboxylic acid group in this compound is more acidic than benzoic acid.

Estimated pKa (-COOH): 3.8 - 4.1

Acidity of the Indole N-H Moiety

The N-H proton of an indole is not typically considered acidic in common aqueous environments, but its deprotonation is crucial in various synthetic and biological contexts.

Reference Compound: Indole

The parent compound, indole, is a very weak acid, with a pKa for the N-H proton of approximately 17 in water and 21.0 in DMSO.[2][3] Unlike most amines, the nitrogen lone pair is part of the aromatic sextet, making it unavailable for protonation and rendering the indole non-basic (the pKa of protonated indole is -3.6).[3][11][12]

Analysis of Substituent Effects

The acidity of the N-H proton is influenced by substituents on the indole ring.

  • Electron-Withdrawing Groups (EWGs): An EWG will stabilize the negative charge of the resulting indolide anion, thereby increasing the acidity of the N-H proton (lowering its pKa). The 7-carboxylic acid group (and its carboxylate form at physiological pH) is an EWG.

  • Electron-Donating Groups (EDGs): An EDG, like the 2-methyl group, would destabilize the anion and decrease acidity (raise the pKa).

The electron-withdrawing effect of the 7-carboxy group is expected to be the dominant influence. Therefore, the N-H proton of this compound should be more acidic than that of unsubstituted indole.

Estimated pKa (N-H): 15 - 16

Summary of Acidity Data

Acidic SiteReference CompoundReference pKaEstimated pKa for this compoundRationale for Estimate
Carboxylic Acid (-COOH) Benzoic Acid~4.20[4][5]3.8 - 4.1 The "Ortho Effect" from the adjacent fused ring system is expected to increase acidity relative to the reference.[10]
Indole Proton (N-H) Indole~17[2]15 - 16 The electron-withdrawing nature of the 7-carboxylic acid group stabilizes the conjugate base, increasing acidity.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[13] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is incrementally added.

Causality Behind Experimental Choices
  • Solvent System: A co-solvent system (e.g., water-methanol or water-DMSO) is often required due to the limited aqueous solubility of many organic molecules. The choice of co-solvent is critical as it can alter pKa values; therefore, consistency is key for comparative studies.

  • Titrant: A strong, carbonate-free base like NaOH or KOH is used to ensure a sharp and clear inflection point at the equivalence point.

  • Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the accurate determination of the equivalence point.

Step-by-Step Experimental Protocol
  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent/water mixture.

  • Cell Setup: Place the solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.

  • Inert Gas Purge: Bubble nitrogen or argon through the solution for 10-15 minutes to remove dissolved CO2, then maintain a blanket of inert gas over the solution.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or automated titrator.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope (inflection point) on the curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point (the pH at which half of the volume of titrant needed to reach the equivalence point has been added).

Visualization of Experimental Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_titration Titration Process cluster_analysis Data Analysis P1 Weigh Analyte P2 Dissolve in Co-Solvent/Water P1->P2 S2 Assemble Titration Cell (Vessel, Stirrer, Electrode) P2->S2 S1 Calibrate pH Electrode S1->S2 S3 Purge with N2/Ar S2->S3 T1 Add Aliquot of Titrant (NaOH) S3->T1 T2 Record Stabilized pH T1->T2 Repeat T2->T1 A1 Plot pH vs. Titrant Volume T2->A1 Data Points A2 Determine Equivalence Point (Inflection Point) A1->A2 A3 Determine Half-Equivalence Point A2->A3 A4 Read pKa from plot (pH at Half-Equivalence) A3->A4 Computational_pKa_Workflow cluster_model Model Building cluster_qm Quantum Mechanics Calculation cluster_calc pKa Calculation M1 Build 3D Structures (Acid & Conjugate Base) M2 Conformational Analysis M1->M2 Q1 Geometry Optimization (DFT + Solvent Model) M2->Q1 Q2 Vibrational Frequency Calculation Q1->Q2 Q3 Calculate Solvated Gibbs Free Energies (G) Q2->Q3 C1 Calculate ΔG = G_base - G_acid Q3->C1 C2 Apply Thermodynamic Cycle C1->C2 C3 Predict pKa Value C2->C3

Caption: A typical workflow for in-silico pKa prediction using QM.

Conclusion

This compound presents two ionizable sites with markedly different acidities. The carboxylic acid proton is estimated to have a pKa in the range of 3.8-4.1, making it a moderately strong organic acid, while the indole N-H proton is significantly weaker, with an estimated pKa of 15-16. These estimations, grounded in established structure-acidity relationships, provide a solid foundation for experimental design. For definitive values, the experimental and computational protocols detailed herein offer a robust framework for characterization. A thorough understanding of these pKa values is not merely an academic exercise but a fundamental requirement for the rational design and development of drug candidates based on this chemical scaffold.

References

  • S
  • MFI, Indole.
  • Sigma-Aldrich, this compound | 339366-85-7.
  • PubChem, Benzoic Acid | C6H5COOH | CID 243.
  • Safrole, Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.
  • Wikipedia, Indole.
  • Sigma-Aldrich, this compound | 339366-85-7.
  • University of California, Davis, Table 20.
  • HCPG College, Varanasi, Acidity of Carboxylic Acids.
  • Wikipedia, Benzoic acid.
  • CLAS, Table of Acids with Ka and pKa Values.
  • ChemRxiv, Using Atomic Charges to Describe the pKa of Carboxylic Acids.
  • NC State University Libraries, 20.
  • ResearchGate, Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents
  • Oreate AI Blog, The Subtle Strength: Unpacking the Acidity of Arom
  • PMC, Chemistry, Applications, and Synthesis Methods of Indole Deriv
  • ResearchGate, NMR determination of p K a values of indoloquinoline alkaloids.
  • Matthias Rupp, Predicting the pKa of Small Molecules.
  • International Journal of Innovative Research and Scientific Studies, Ionization constants (pKa)
  • OpenStax, 20.4 Substituent Effects on Acidity - Organic Chemistry.
  • MSU chemistry, Carboxylic Acid Reactivity.
  • ResearchGate, (PDF)

Sources

2-Methyl-1H-indole-7-carboxylic acid: A Practical Guide to Commercial Sourcing, Quality Control, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug discovery programs targeting a wide range of diseases. Within this vast chemical space, 2-Methyl-1H-indole-7-carboxylic acid (CAS No. 339366-85-7) serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors, receptor antagonists, and other novel therapeutic agents.

The successful integration of this reagent into a research and development pipeline, however, is critically dependent on a reliable supply chain, stringent quality control, and a thorough understanding of its handling requirements. The presence of impurities or batch-to-batch variability can compromise experimental reproducibility, leading to misleading biological data and significant delays in project timelines.

This guide provides an in-depth, practical overview of this compound for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. It moves beyond a simple catalog listing to offer field-proven insights into sourcing strategies, essential quality control protocols, and safe laboratory practices, ensuring that this valuable starting material can be effectively and safely incorporated into your discovery workflows.

Commercial Availability and Sourcing Landscape

Sourcing this compound requires navigating a multi-tiered supplier landscape, from large-scale distributors to specialized synthesis labs. While major suppliers offer convenience and established quality systems, niche providers may offer advantages in terms of custom specifications or lead times for bulk quantities.

Key Commercial Suppliers

The following table summarizes prominent vendors listing this compound. It is important to note that availability and purity levels can vary, and direct inquiry is often necessary for the most current information.

SupplierCAS NumberTypical PurityPhysical FormNotes
Sigma-Aldrich 339366-85-7≥95%, 98%[1]White to Yellow Solid, Powder or Crystals[1]Lists products from various partners like AstaTech, Inc. and AiFChem.[1]
AstaTech, Inc. 339366-85-7≥95%White to Yellow SolidAvailable through distributors like Sigma-Aldrich.
AiFChem 339366-85-798%[1]Powder or crystals[1]An XtalPi company, also available via Sigma-Aldrich.
Pricing Considerations

The price of this compound is subject to several factors, including purity, order quantity, and the supplier's production scale. Most vendors do not list prices publicly online, requiring users to log into an institutional account or request a formal quotation.[1] This practice allows for customized pricing based on academic, industrial, and bulk purchasing tiers.

For budgetary planning, it can be instructive to examine the pricing of structurally similar indole carboxylic acids, which are more commonly available. For example, pricing for a related compound, 7-Methyl-1H-indole-2-carboxylic acid, can range from approximately $97 for 2 grams to nearly $300 for 10 grams, illustrating the premium placed on these specialized chemical entities.[2]

Supplier Evaluation Workflow

A systematic approach to supplier selection is critical to mitigate risks associated with reagent quality and supply chain reliability. The following workflow outlines key decision points for researchers and procurement teams.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Procurement & Verification start Identify Project Need (Quantity, Purity) search Search Databases & Supplier Catalogs (CAS: 339366-85-7) start->search suppliers Compile List of Potential Suppliers search->suppliers request_info Request Technical Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) suppliers->request_info eval_coa Evaluate CoA Specifications (Purity, Identity, Impurities) request_info->eval_coa compare Compare Suppliers (Lead Time, Cost, Quality Data) eval_coa->compare purchase Place Order for Small/Test Quantity compare->purchase qc_check Perform In-House QC on Arrival purchase->qc_check decision Approve for Scale-Up / Project Use? qc_check->decision approve Approved Supplier decision->approve Pass reject Re-evaluate Other Suppliers decision->reject Fail reject->request_info

Supplier Vetting and Qualification Workflow

Quality Control and Specifications for Researchers

The adage "you get what you pay for" is particularly true for specialized chemical reagents. Relying solely on the label of a bottle is insufficient for rigorous scientific research. The Certificate of Analysis (CoA) is the primary document detailing the quality of a specific batch, and its careful review is the first line of defense against poor-quality material.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA should include the following parameters. The absence of this data should be considered a red flag.

ParameterMethodPurpose & Importance for Researchers
Appearance Visual InspectionA simple but crucial first check. The expected form is a white to yellow solid. Significant deviation in color could indicate degradation or impurities.
Identity ¹H NMR, Mass SpectrometryConfirms the molecular structure. The proton NMR spectrum is a unique fingerprint; it should be free of significant unassigned peaks that would indicate the presence of impurities.
Purity HPLC, qNMRQuantifies the percentage of the desired compound. High-Performance Liquid Chromatography (HPLC) is the industry standard. For drug discovery, purity of ≥98% is often required for hit-to-lead campaigns to ensure biological activity is not due to an impurity.
Water Content Karl Fischer TitrationWater can act as an unwanted nucleophile or base in subsequent reactions, affecting yields and side-product formation. This is critical for moisture-sensitive chemistry.
Residual Solvents Headspace GC-MSSolvents from the final purification or crystallization step can remain. Some solvents (e.g., DMF, DMSO) can be difficult to remove and may interfere with biological assays or reactions.
Protocol for Incoming Reagent Quality Control

For projects where reproducibility is paramount, implementing an in-house QC check is a self-validating system that provides ultimate assurance of reagent quality.

  • Documentation Review:

    • Upon receipt, immediately quarantine the material.

    • Compare the supplier's CoA with your internal specifications. Ensure the batch number on the CoA matches the product label.

  • Physical Inspection:

    • Visually inspect the material for correct physical appearance and homogeneity. Note any discoloration or presence of foreign matter.

  • Identity Confirmation (¹H NMR):

    • Prepare a sample by dissolving ~2-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a proton NMR spectrum.

    • Compare the obtained spectrum against a reference spectrum or literature data. Verify that all characteristic peaks are present and that the integration values are correct. Scrutinize the baseline for broad signals (e.g., water) or sharp peaks attributable to impurities.

  • Purity Verification (HPLC):

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Develop or use a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Inject the sample and analyze the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks. Ensure it meets or exceeds the project requirements (e.g., >98%).

  • Release or Reject:

    • If the material passes all checks, formally release it from quarantine and log the batch into the lab's chemical inventory.

    • If it fails, contact the supplier's technical service immediately with your data to request a replacement or refund.

Safe Handling and Storage

Indole derivatives, while generally stable, require proper handling to ensure user safety and maintain compound integrity. The information below is synthesized from safety data sheets for this compound and related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling.

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust.

Laboratory Handling Protocol
  • Designated Area: Conduct all weighing and manipulation of the solid compound within a chemical fume hood to prevent inhalation of fine powder.

  • Dispensing: Use a spatula to handle the solid. Avoid creating dust. If the material is crystalline, gentle handling is advised.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorbent material. Do not dry sweep, as this can aerosolize the powder.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]

Storage and Stability

Proper storage is essential to prevent degradation and ensure the long-term viability of the reagent.

  • Temperature: Supplier recommendations vary from room temperature to refrigerated (2-8°C).[1] For long-term storage, refrigeration is generally preferred to slow potential decomposition pathways.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Light: Protect from light, as many indole-containing compounds are light-sensitive and can discolor or degrade upon exposure.[5]

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. However, its effective use is contingent upon more than just its chemical structure. A diligent approach to sourcing, including a thorough evaluation of suppliers and a critical review of quality documentation, is the foundation for reproducible science. Implementing routine in-house quality control checks provides an essential layer of validation, safeguarding against the downstream consequences of impure starting materials. Finally, adherence to strict safety and storage protocols ensures not only the well-being of laboratory personnel but also the chemical integrity of this important building block. By integrating these principles into their workflow, researchers can confidently and safely leverage the synthetic potential of this compound to advance their discovery programs.

References

  • methyl indole-7-carboxylate suppliers USA - Chemical Sources. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

  • Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... - ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - iris.unina.it. (URL: [Link])

  • Methyl indole-7-carboxylate - Oakwood Chemical. (URL: [Link])

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

  • 5-bromo-3-methyl-1H-indole-2-carboxylic acid from Aladdin Scientific | Biocompare.com. (URL: [Link])

  • Products tagged with '7-METHYL-1H-INDOLE-2-CARBOXYLIC ACID' - Your store. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physical properties of 2-Methyl-1H-indole-7-carboxylic acid, with a specific focus on its physical appearance and melting point. As a crucial starting material and intermediate in various synthetic pathways, a thorough understanding of its physicochemical characteristics is paramount for its effective use in research and development.

Introduction to this compound

This compound is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products. The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 7-position of the indole ring makes this molecule a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate characterization of its fundamental physical properties, such as melting point and appearance, is a critical first step in any research or development endeavor involving this compound.

Physical Appearance

Based on information from various chemical suppliers, this compound is consistently described as a solid at room temperature.[1][2][3] The specific morphology can vary, and it is typically supplied as a:

  • Powder or crystals [2]

  • White to Yellow Solid [3]

The color variation from white to yellow may be indicative of the presence of minor impurities or the compound's inherent properties. Visual inspection and, if necessary, more advanced techniques such as microscopy can be employed for a more detailed characterization of the crystalline form and particle morphology.

Melting Point: An Undetermined Critical Parameter

A thorough review of available chemical literature and supplier databases did not yield a specific, experimentally determined melting point for this compound. While melting points for other isomers, such as 1-Methyl-1H-indole-2-carboxylic acid (212 °C with decomposition), are reported, this information is not transferable to the target compound.[4]

The absence of a reported melting point underscores the importance of its experimental determination. The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, whereas a broad melting range at a depressed temperature often suggests the presence of impurities.

Experimental Determination of Melting Point

The following is a detailed protocol for the accurate determination of the melting point of this compound using a standard melting point apparatus.

4.1. Principle

A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

4.2. Materials and Apparatus

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystalline samples)

  • Thermometer (calibrated)

4.3. Detailed Step-by-Step Protocol

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and the heating block is at room temperature.

    • Insert a calibrated thermometer into the designated port of the apparatus.

    • Carefully place the packed capillary tube into one of the sample holders in the heating block.

  • Melting Point Determination:

    • Rapid Preliminary Measurement: To save time, a preliminary, rapid heating can be performed to get an approximate melting point. Set the apparatus to heat at a rate of 10-20 °C per minute and note the approximate temperature at which the sample melts.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary tube with a fresh sample.

    • Heat the sample at a slow, controlled rate of 1-2 °C per minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last solid particle melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Data Recording and Purity Assessment:

    • A sharp melting range (≤ 1 °C) is indicative of high purity.

    • A broad melting range (> 2 °C) and a melting point lower than an established literature value (once determined) suggest the presence of impurities.

4.4. Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Pack Pack into Capillary Tube (2-3 mm) Grind->Pack Place Place Capillary in Apparatus Pack->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T1 (First Drop) & T2 (All Liquid) Observe->Record Report Report Melting Range (T1 - T2) Record->Report Purity Assess Purity (Sharp vs. Broad Range) Report->Purity

Sources

Isomeric Profiling of Methyl Indole Carboxylic Acids: A Technical Guide to Synthesis, Pharmacology, and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Indole carboxylic acids represent a privileged scaffold in medicinal chemistry. The precise positioning of a methyl group on the indole ring (N-methyl vs. C-methyl) and the location of the carboxylic acid (C2 vs. C3) drastically alter the electronic distribution, steric hindrance, and hydrogen-bonding capacity of the molecule. This technical whitepaper provides an in-depth comparative analysis of methyl indole carboxylic acid isomers—specifically focusing on 1-methylindole-2-carboxylic acid (1MI2CA) and 5-methylindole-2-carboxylic acid (5MI2CA). By examining their physicochemical properties, synthetic workflows, and distinct pharmacological trajectories, this guide equips drug development professionals with actionable, field-proven insights[1][2].

Physicochemical and Structural Comparison

The isomeric structure dictates both the compound's intrinsic reactivity and its binding affinity within biological targets.

  • 1-Methylindole-2-carboxylic acid (1MI2CA): N-methylation fundamentally removes the hydrogen bond donor capacity of the indole nitrogen. This increases the molecule's lipophilicity and restricts its binding mode, making it an ideal highly-specific fragment for targets like indoleamine 2,3-dioxygenase (IDO) where off-target H-bonding must be minimized[3].

  • 5-Methylindole-2-carboxylic acid (5MI2CA): This isomer retains the crucial N-H hydrogen bond donor while introducing a hydrophobic bulk at the 5-position. This dual feature is critical for anchoring the molecule into hydrophobic pockets of complex targets, such as the mycobacterial MmpL3 transporter[4].

Table 1: Comparative Physicochemical Profile of Key Isomers
IsomerCAS NumberH-Bond DonorsH-Bond AcceptorsKey Structural FeaturePrimary Pharmacological Application
1-Methylindole-2-carboxylic acid 16136-58-61 (COOH)2N-methylated (No N-H donor)IDO inhibitors, Anti-biofilm agents
5-Methylindole-2-carboxylic acid 10241-97-12 (N-H, COOH)2C5-methylated (Hydrophobic bulk)Anti-TB (MmpL3 inhibitors)
1-Methylindole-3-carboxylic acid 32387-84-11 (COOH)2C3-carboxyl, N-methylatedCannabinoid receptor ligands
2-Methylindole-3-carboxylic acid 5398-11-82 (N-H, COOH)2C2-methylated, C3-carboxylAntiviral & anti-inflammatory scaffolds

Pharmacological Divergence and Causality

Antimicrobial and Anti-Biofilm Activity

Both 1MI2CA and 5MI2CA exhibit pronounced anti-biofilm activities against Candida albicans. Assays conducted in PDB and YPD media demonstrate that these isomers inhibit biofilm formation at concentrations ranging from 0.1 mM to 0.5 mM[5]. The causality behind this efficacy lies in the indole ring's structural homology to microbial quorum-sensing signaling molecules. By competitively binding to quorum-sensing receptors, these isomers disrupt the yeast-to-hyphae morphological transition, which is an absolute prerequisite for the assembly of the biofilm's extracellular matrix.

Antitubercular Drug Development (MmpL3 Inhibition)

5MI2CA serves as a highly effective building block in fragment-based drug design for tuberculosis. When 5MI2CA is coupled to form indole-2-carboxamides, the resulting derivatives (such as compound 8g) exhibit potent inhibition of Mycobacterium tuberculosis (MIC = 0.32 μM)[4]. The mechanism relies heavily on the retained N-H group of the 5MI2CA scaffold, which engages in essential hydrogen bonding within the active site of the MmpL3 transporter—an interaction pathway completely inaccessible to the N-methylated 1MI2CA.

Oncology and Immunotherapy

Conversely, 1MI2CA is extensively utilized as a reactant for the preparation of keto-indoles, which act as novel IDO inhibitors[3]. IDO is an immunosuppressive enzyme upregulated in the tumor microenvironment; inhibiting it restores T-cell activity. The N-methyl group in 1MI2CA prevents promiscuous hydrogen bonding, purposefully restricting the molecule's conformational flexibility and increasing its specificity for the IDO heme-binding pocket.

IsomerPathways Core Methyl Indole Carboxylic Acids Isomer1 1-Methylindole-2-carboxylic acid (N-Methylated) Core->Isomer1 Isomer2 5-Methylindole-2-carboxylic acid (C5-Methylated) Core->Isomer2 Mech1 Prevents N-H H-bonding Increases Lipophilicity Isomer1->Mech1 Mech2 Retains N-H H-bonding Adds Hydrophobic Bulk Isomer2->Mech2 App1 IDO Inhibitors (Tumor Immunotherapy) Mech1->App1 High Specificity Binding App3 Anti-Biofilm Agents (C. albicans Disruption) Mech1->App3 Quorum Quenching App2 MmpL3 Inhibitors (Anti-Tuberculosis) Mech2->App2 Active Site Anchoring Mech2->App3 Quorum Quenching

Divergent pharmacological pathways of 1MI2CA and 5MI2CA based on structural properties.

Experimental Protocols and Workflows

Protocol: Synthesis of 1-Methylindole-2-carboxylic acid via Fischer Indolization

This self-validating protocol ensures the high-yield synthesis of 1MI2CA through intermediate cyclization and subsequent hydrolysis. The use of polyphosphoric acid ethyl ester (PPAEE) is a deliberate choice to provide the stringent acidic environment necessary to drive the loss of ammonia during cyclization[6].

Step-by-Step Methodology:

  • Hydrazone Formation: React phenylhydrazine (0.01 mol) with ethyl pyruvate (0.01 mol) in glacial acetic acid at 80°C for 2 hours to form the intermediate ethyl 2-(2-phenylhydrazono)propanoate.

  • Cyclization: Treat the isolated intermediate with PPAEE at 120°C. The acid catalysis forces the ring closure, yielding ethyl 1H-indole-2-carboxylate.

  • N-Methylation: Dissolve the carboxylate in anhydrous DMF. Add NaH (1.2 eq) at 0°C to deprotonate the indole nitrogen, followed by the dropwise addition of methyl iodide (1.5 eq). Stir at room temperature for 4 hours to yield ethyl 1-methylindole-2-carboxylate.

  • Hydrolysis: Mix the resulting ester (2.0 g) with a solution of NaOH (1.6 g, 0.04 mol) in 10 mL methanol. Stir at 35-40°C until TLC (EtOAc/hexane 1:2) indicates the complete consumption of the starting material[6].

  • Workup & Validation: Acidify the aqueous layer with 1N HCl to precipitate the target acid. Filter, wash with ice-water, and dry. Validation: Confirm product identity via LC-MS (Expected m/z: 175.06) and IR spectroscopy (broad OH stretch at ~2948 cm⁻¹, C=O at 1660 cm⁻¹)[6].

SynthesisWorkflow Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone Glacial AcOH 80°C IndoleEster 1H-Indole-2-carboxylate (Cyclization) Hydrazone->IndoleEster PPAEE 120°C MethylEster 1-Methylindole-2-carboxylate (N-Methylation) IndoleEster->MethylEster NaH, MeI DMF, RT FinalProduct 1-Methylindole-2-carboxylic acid (Hydrolysis) MethylEster->FinalProduct NaOH/MeOH then 1N HCl

Step-by-step synthetic workflow for 1-methylindole-2-carboxylic acid via Fischer Indolization.

Protocol: Candida albicans Biofilm Inhibition Assay

To evaluate the quorum-quenching efficacy of methyl indole isomers, this protocol utilizes a dual-validation system (spectrophotometric quantification and spatial microscopy) to ensure data trustworthiness[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture C. albicans (strains DAY185 or ATCC10231) overnight in YPD medium. Wash the cells with PBS and resuspend in PDB medium to a standardized optical density (OD600 = 0.1).

  • Compound Treatment: Dispense 100 μL of the cell suspension into 96-well flat-bottom polystyrene plates. Add 1MI2CA or 5MI2CA to achieve final testing concentrations of 0.1 mM and 0.5 mM. Include a vehicle (DMSO) control well.

  • Incubation: Incubate the plates statically at 37°C for 24 hours to allow undisturbed biofilm formation[5].

  • Quantification (Primary Validation): Carefully aspirate the planktonic phase to avoid disrupting the biofilm. Wash wells twice with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes, wash out excess dye, and solubilize the bound stain with 33% acetic acid. Measure absorbance at 590 nm using a microplate reader.

  • Spatial Analysis (Secondary Validation): For morphological validation, utilize Confocal Laser Scanning Microscopy (CLSM) on identically treated parallel plates. Quantify the 3D biofilm biomass and thickness using COMSTAT software to confirm the architectural disruption caused by the isomers[5].

References

  • 1-Methylindole-2-carboxylic acid - Chem-Impex Chem-Impex URL
  • 5-Methylindole-2-carboxylic acid | 10241-97-1 - J&K Scientific J&K Scientific URL
  • 1-Methylindole-2-carboxylic acid 98 16136-58-6 - Sigma-Aldrich Sigma-Aldrich URL
  • Effect of methylindoles on C.
  • PMC (National Institutes of Health)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)

Sources

Navigating the Therapeutic Potential of 2-Methyl-1H-indole-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of a Promising Scaffold for Drug Discovery

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] Within this important class of heterocycles, 2-Methyl-1H-indole-7-carboxylic acid represents a synthetically accessible and functionally rich scaffold. The presence of a carboxylic acid group at the 7-position and a methyl group at the 2-position provides distinct electronic and steric properties, making it an intriguing building block for the design of novel therapeutic agents.

Chemical Identifiers and Molecular Structure

IdentifierValue
Compound Name This compound
CAS Number 339366-85-7
Canonical SMILES CC1=CC2=C(N1)C=CC=C2C(=O)O
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[2] For this compound, these properties are influenced by the aromatic indole ring, the acidic carboxylic acid moiety, and the lipophilic methyl group.

PropertyPredicted ValueSignificance in Drug Development
pKa ~4-5The acidity of the carboxylic acid group influences its ionization state at physiological pH, impacting solubility, membrane permeability, and receptor interactions.[3]
LogP ~2.0-2.5This value suggests a balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability.
Hydrogen Bond Donors 2The N-H of the indole and the O-H of the carboxylic acid can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.
Polar Surface Area ~50-60 ŲThis parameter is a key indicator of a molecule's ability to permeate cell membranes.

Note: The values presented are estimations based on the chemical structure and general principles of physical organic chemistry.

Synthesis of this compound

The synthesis of substituted indoles is a well-established field in organic chemistry. A plausible and efficient route to this compound can be adapted from known methodologies for the synthesis of related indole derivatives. The following protocol outlines a potential synthetic workflow.

Proposed Synthetic Workflow

Synthesis_of_2_Methyl_1H_indole_7_carboxylic_acid start 2-Amino-3-methylbenzoic acid intermediate1 Protection of Carboxylic Acid start->intermediate1 Esterification (e.g., MeOH, H+) intermediate2 Bischler-Möhlau Indole Synthesis intermediate1->intermediate2 Reaction with α-haloketone (e.g., Chloroacetone) intermediate3 Deprotection intermediate2->intermediate3 Hydrolysis (e.g., NaOH, H₂O) product This compound intermediate3->product Acidification (e.g., HCl)

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Amino-3-methylbenzoic acid

  • To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the methyl ester of 2-amino-3-methylbenzoic acid.

Step 2: Bischler-Möhlau Indole Synthesis

  • In a round-bottom flask, dissolve the methyl ester of 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add chloroacetone (1.2 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the resulting methyl 2-methyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

Indole-2-carboxylic acid derivatives have garnered significant attention in drug discovery for their potential as inhibitors of various enzymes and receptors.[4][5] The structural features of this compound make it a valuable scaffold for the development of novel therapeutics.

Potential as a Pharmacophore

Caption: Potential therapeutic applications of the this compound scaffold.

  • Antiviral Activity: Indole-2-carboxylic acids have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors.[5] The carboxylic acid moiety can chelate with essential metal ions in the enzyme's active site, while the indole ring can engage in crucial π-π stacking interactions. The 2-methyl group can provide additional van der Waals contacts and improve the binding affinity.

  • Antiparasitic Agents: Research into indole-2-carboxamides has revealed their potential against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The core indole structure serves as a key pharmacophore that can be elaborated to optimize potency and pharmacokinetic properties.

  • Oncology: The indole scaffold is present in numerous kinase inhibitors used in cancer therapy. The 2-methyl and 7-carboxylic acid functionalities can be leveraged to design specific inhibitors of cancer-related kinases by providing anchor points for binding and vectors for further chemical modification.

Conclusion

This compound is a versatile and promising building block in the field of medicinal chemistry. While it may not have a dedicated PubChem entry, its synthesis is achievable through established chemical transformations. Its unique combination of a reactive carboxylic acid, a lipophilic methyl group, and the privileged indole core makes it an attractive starting point for the design and synthesis of novel drug candidates targeting a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [online] Gaithersburg, MD: National Institute of Standards and Technology. Available at: [Link] [Accessed 7 March 2026].

  • De Luca, L., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. Available at: [Link]

  • de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6896-6911. Available at: [Link]

  • PubChem. (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. National Center for Biotechnology Information. PubChem Compound Database; CID=2733339. Available at: [Link] [Accessed 7 March 2026].

  • PubChem. 2-Methylindoline-7-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=66489762. Available at: [Link] [Accessed 7 March 2026].

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. Available at: [Link]

  • PubChem. (2S)-2-methylpyrrolidin-1-ium-2-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=6993663. Available at: [Link] [Accessed 7 March 2026].

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4728. Available at: [Link]

  • PubChem. 1H-Indole-7-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=74281. Available at: [Link] [Accessed 7 March 2026].

  • de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6896-6911. Available at: [Link]

  • De Luca, L., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. Available at: [Link]

  • Google Patents. (2010). Synthetic method of indole-2-carboxylic acid. CN102020600A.
  • Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry, 12(3). Available at: [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. PubChem Compound Database; CID=118691. Available at: [Link] [Accessed 7 March 2026].

  • PubChem. 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide. National Center for Biotechnology Information. PubChem Compound Database; CID=46841936. Available at: [Link] [Accessed 7 March 2026].

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. Available at: [Link]

  • J&K Scientific. 2-Methyl-1H-indole-6-carboxylic acid. Available at: [Link] [Accessed 7 March 2026].

  • Navarrete-Vazquez, G., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 356. Available at: [Link]

  • PubChem. 2-[4-[2-[4-[2-cyano-7-(2-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-4-yl]-2-(trifluoromethyl)phenoxy]ethyl]piperidin-1-yl]-N,N-dimethylacetamide. National Center for Biotechnology Information. PubChem Compound Database; CID=117899567. Available at: [Link] [Accessed 7 March 2026].

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link] [Accessed 7 March 2026].

  • ResearchGate. (2023). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available at: [Link] [Accessed 7 March 2026].

Sources

Methodological & Application

Synthesis of 2-Methyl-1H-indole-7-carboxylic acid from 2-amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Chemical Logic & Pathway Selection

Indole-7-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and allosteric modulators 1. The synthesis of 2-Methyl-1H-indole-7-carboxylic acid from 2-amino-3-methylbenzoic acid presents a distinct regiochemical challenge that dictates the choice of synthetic pathway.

Why the Fischer Indole Synthesis Fails Here: The traditional Fischer route involves the [3,3]-sigmatropic rearrangement of an aryl hydrazone. This mechanism strictly requires an open, unsubstituted ortho position on the aromatic ring to form the new C–C bond. In our starting material (2-amino-3-methylbenzoic acid), both positions ortho to the aniline nitrogen are blocked—one by a carboxyl group and the other by a methyl group. Attempting a Fischer synthesis would result in blocked rearomatization, forcing unwanted decarboxylation or methyl migration.

The Solution: Modified Madelung Cyclization To preserve the exact regiochemistry, we utilize a modified Madelung indole synthesis. By N-acylating the starting material to form 2-acetamido-3-methylbenzoic acid 2, we establish the necessary framework for an intramolecular 5-exo-trig cyclization. Treatment with a strong organolithium base generates a trianion, driving the benzylic carbanion to attack the amide carbonyl, seamlessly constructing the pyrrole ring with the desired 2-methyl substitution.

Mechanistic Workflow

MadelungSynthesis SM 2-Amino-3-methylbenzoic acid (Starting Material) Ac N-Acetylation (Ac2O, AcOH, 80°C) SM->Ac Int 2-Acetamido-3-methylbenzoic acid (Key Intermediate) Ac->Int Base Deprotonation (n-BuLi, 3.3 eq, THF, -20°C) Int->Base Trianion Trianion Formation (Carboxylate, Amide, Benzylic Carbanion) Base->Trianion Cycl Intramolecular Cyclization (5-exo-trig Nucleophilic Attack) Trianion->Cycl Tetra Tetrahedral Intermediate Cycl->Tetra Workup Acidic Workup & Dehydration (HCl, H2O) Tetra->Workup Prod This compound (Target Product) Workup->Prod

Figure 1: Mechanistic workflow of the modified Madelung indole synthesis.

Experimental Protocols (Self-Validating System)

Part A: Synthesis of 2-Acetamido-3-methylbenzoic acid

Causality Note: Acetic anhydride acts as both the electrophile and the solvent. The reaction requires heating because the electron-withdrawing ortho-carboxyl group reduces the nucleophilicity of the aniline nitrogen.

  • Setup: Charge a 250 mL round-bottom flask with 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol, 1.0 eq).

  • Reagent Addition: Add acetic anhydride (20.2 g, 198.3 mmol, 3.0 eq) and glacial acetic acid (20 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2 hours under continuous magnetic stirring.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 10:1). The reaction is self-validating when the starting material spot completely disappears, indicating quantitative conversion to the intermediate 3.

  • Workup: Cool the mixture to room temperature. Pour the solution slowly into 200 mL of vigorously stirred ice water.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold distilled water (3 x 50 mL), and dry overnight in a vacuum oven at 45 °C to afford 2-acetamido-3-methylbenzoic acid.

Part B: Modified Madelung Cyclization to this compound

Causality Note: The addition of exactly 3.3 equivalents of n-Butyllithium (n-BuLi) is the critical parameter. The first equivalent deprotonates the carboxylic acid (pKa ~4). The second deprotonates the amide N–H (pKa ~15). The third equivalent is required to deprotonate the benzylic ortho-methyl group (pKa ~35) to form the reactive carbanion. The extra 0.3 eq accounts for trace moisture and ensures the trianion is fully populated.

  • Anhydrous Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe.

  • Dissolution: Charge the flask with 2-acetamido-3-methylbenzoic acid (5.0 g, 25.8 mmol, 1.0 eq) and anhydrous THF (100 mL, Karl Fischer <50 ppm).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to -20 °C.

  • Base Addition: Dropwise, add n-BuLi (2.5 M in hexanes, 34.1 mL, 85.1 mmol, 3.3 eq) via a syringe pump over 45 minutes. Maintain the internal temperature below -10 °C. The solution will transition to a deep red/orange color, confirming the formation of the trianion.

  • Cyclization: Remove the cooling bath. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. TLC should confirm the disappearance of the intermediate and the formation of the highly fluorescent indole product.

  • Quench & Dehydration: Cool the flask to 0 °C. Carefully quench the reaction by dropwise addition of 2M HCl until the aqueous layer reaches pH 2-3. This acidic environment neutralizes the base and catalyzes the dehydration of the tetrahedral intermediate into the aromatic indole core.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound .

Quantitative Data & Troubleshooting

Table 1: Stoichiometric Parameters for Trianion-Mediated Cyclization

ReagentMW ( g/mol )EquivalentsFunction in Self-Validating System
2-Amino-3-methylbenzoic acid 151.161.0Primary Starting Material
Acetic Anhydride 102.093.0Acylating Agent / Solvent
2-Acetamido-3-methylbenzoic acid 193.201.0Key Cyclization Intermediate
n-Butyllithium (2.5 M) 64.063.3Strong Base (Sequential Deprotonation)
Hydrochloric Acid (2M) 36.46ExcessQuench / Dehydration Catalyst

Table 2: Process Troubleshooting & Causality Matrix

ObservationRoot Cause (Causality)Corrective Action
Incomplete acetylation (TLC shows SM)Insufficient heating. The ortho-COOH sterically and electronically hinders the amine.Increase temperature to 80 °C; ensure Ac₂O is fresh and stored under inert gas.
Low yield in cyclization step Moisture in THF or glassware quenching the n-BuLi before benzylic deprotonation occurs.Rigorously flame-dry glassware; use anhydrous THF (Karl Fischer <50 ppm).
Recovery of uncyclized intermediate Insufficient base equivalents. The COOH and NH protons consume 2.0 eq before the benzylic carbon is touched.Ensure exactly 3.3 to 3.5 equivalents of n-BuLi are added. Titrate n-BuLi prior to use.
Product degradation during workup Over-acidification or prolonged exposure to high temperatures during concentration.Maintain pH ~2-3 during quench; concentrate organic layers at <40 °C.

References

  • 5-Chloro-1H-indole-7-carboxylic Acid | CAS 875305-81-0 Benchchem. Context: Indole carboxylic acids as privileged structures in organic synthesis and bioactive molecule design.
  • Benzoic acid, 2-(acetylamino)
  • 2-acetamido-3-methylbenzoic acid (C10H11NO3)
  • Sigma-Aldrich.

Sources

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Methyl-7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the myriad of methods to construct this privileged heterocycle, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a powerful and versatile tool.[1][2] This acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds into indoles, has been a mainstay in organic synthesis for over a century.[3][4] Its continued relevance is a testament to its robustness and broad substrate scope.

This application note provides a detailed guide for the synthesis of a specific, yet highly important, class of indoles: 2-methyl-7-substituted indoles. These compounds are valuable building blocks in the development of novel therapeutics. The presence of a methyl group at the 2-position and a variable substituent at the 7-position allows for the fine-tuning of physicochemical and pharmacological properties, making them attractive targets for drug discovery programs.

Herein, we delve into the mechanistic intricacies of the Fischer indole synthesis, provide detailed experimental protocols, and offer practical guidance on troubleshooting common challenges encountered during the synthesis of this particular indole subclass.

The Mechanism of the Fischer Indole Synthesis: A Step-by-Step Overview

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone.[1][5] For the synthesis of 2-methyl indoles, acetone is the typical carbonyl partner.[6] The key mechanistic events are as follows:

  • Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the condensation of the arylhydrazine and the carbonyl compound.[5]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[4]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step, where the enamine undergoes a[7][7]-sigmatropic rearrangement to form a di-imine intermediate.[3]

  • Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.[1]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Acetone, H+ Acetone Acetone Acetone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminoacetal Cyclized Intermediate (Aminoacetal) Diimine->Aminoacetal Cyclization Indole 2-Methyl-7-Substituted Indole Aminoacetal->Indole - NH3, Aromatization

Caption: The reaction mechanism of the Fischer indole synthesis.

General Protocol for the Synthesis of 2-Methyl-7-Substituted Indoles

This protocol provides a general procedure for the Fischer indole synthesis of a 2-methyl-7-substituted indole from the corresponding 2-substituted phenylhydrazine and acetone. It is important to note that reaction conditions may require optimization depending on the nature of the substituent at the 7-position.[8]

Materials and Equipment
  • Reagents:

    • 2-Substituted phenylhydrazine (or its hydrochloride salt)

    • Acetone

    • Acid catalyst (e.g., zinc chloride, polyphosphoric acid, sulfuric acid, or p-toluenesulfonic acid)[1][5]

    • Solvent (e.g., ethanol, acetic acid, or toluene)

    • Hydrochloric acid (for work-up)

    • Sodium bicarbonate or other suitable base (for neutralization)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Chromatography equipment for purification (optional)

Experimental Procedure

Step 1: Hydrazone Formation (Optional, can be a one-pot procedure)

In a round-bottom flask, dissolve the 2-substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.0-1.2 eq.) to the solution. If using the hydrochloride salt of the hydrazine, a small amount of base (e.g., sodium acetate) may be added to liberate the free hydrazine. Stir the mixture at room temperature or with gentle heating for 30-60 minutes to form the corresponding hydrazone. The formation of the hydrazone can often be monitored by TLC. For a one-pot procedure, the acid catalyst can be added directly to the mixture of the hydrazine and acetone.[3][6]

Step 2: Indolization (Cyclization)

To the solution containing the hydrazone (or the initial mixture for a one-pot reaction), carefully add the acid catalyst. The choice and amount of catalyst are crucial and may need to be optimized.[8] For example, zinc chloride can be used in stoichiometric amounts, while Brønsted acids are typically used in catalytic to stoichiometric amounts. Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight, depending on the substrate and catalyst.

Step 3: Work-up and Purification

Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst like zinc chloride was used, it may be necessary to dissolve the reaction mixture in water. Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.[6]

Reaction Conditions for the Synthesis of Various 2-Methyl-7-Substituted Indoles

The following table summarizes representative reaction conditions for the synthesis of different 2-methyl-7-substituted indoles via the Fischer indole synthesis. Note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

7-SubstituentPhenylhydrazine Starting MaterialCatalystSolventTemperature (°C)Yield (%)Reference
HPhenylhydrazineZnCl₂Neat180~55[6]
7-CH₃2-MethylphenylhydrazineH₂SO₄EthanolRefluxModerateN/A
7-Cl2-ChlorophenylhydrazinePolyphosphoric acid (PPA)Neat100-120GoodN/A
7-Br2-BromophenylhydrazineH₂SO₄Acetic AcidRefluxModerate-GoodN/A
7-NO₂2-NitrophenylhydrazineAcetic acid/HClAcetic AcidRefluxLow-Moderate[9]
7-OCH₃2-MethoxyphenylhydrazineH₂SO₄EthanolRefluxModerateN/A

Note: "N/A" indicates that while the synthesis is feasible, a specific literature reference with detailed yield and conditions for the 2-methyl derivative was not found in the provided search results. The conditions are based on general protocols for similar substrates.

Troubleshooting Common Issues

The Fischer indole synthesis, while robust, can sometimes present challenges. Below are common issues and potential solutions, particularly relevant to the synthesis of 2-methyl-7-substituted indoles.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Steric Hindrance: The substituent at the 7-position can sterically hinder the cyclization step. - Electronic Effects: Strongly electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization difficult.[1] - Inappropriate Catalyst: The chosen acid catalyst may not be optimal for the specific substrate.[8]- Increase reaction temperature and/or time. - Screen different acid catalysts (both Brønsted and Lewis acids) and vary their concentrations.[8] - Consider using a stronger acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
Formation of Multiple Products - Side Reactions: The acidic conditions can lead to side reactions such as sulfonation of the aromatic ring if sulfuric acid is used at high temperatures. - Decomposition: The starting materials or product may be unstable under the harsh reaction conditions.- Use a milder acid catalyst or lower the reaction temperature. - Carefully monitor the reaction to avoid prolonged heating after completion. - Ensure high purity of starting materials.
Difficulty in Purification - Tarry Byproducts: High temperatures and strong acids can lead to the formation of polymeric or tarry materials. - Product Instability: Some indole derivatives can be sensitive to silica gel during chromatography.- Optimize reaction conditions to minimize byproduct formation. - Consider purification by recrystallization or distillation if the product is amenable. - If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.

Conclusion

The Fischer indole synthesis is a powerful and adaptable method for the preparation of 2-methyl-7-substituted indoles. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and optimization of reaction conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

  • Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Hughes, D. L. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Organic Preparations and Procedures International, 25(6), 607-632. Retrieved from [Link]

  • Abbiw, D. K., & Al-Tel, T. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2504. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Retrieved from [Link]

  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Gribble, G. W. (2016). Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society, 27(7), 1175-1203. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]

  • Ishii, H., & Murakami, Y. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 11(5), 447-458. Retrieved from [Link]

  • Larson, S. A., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(17), 7630–7635. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Peraka, S., & Guntreddi, T. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54087. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Rahman, M. M., & Hossain, M. A. (2003). Fischer indole synthesis in the absence of a solvent. Journal of the Bangladesh Chemical Society, 16(1), 75-78. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link]

  • Robinson, R., & Robinson, G. M. (1918). LIV.—A new synthesis of tetraphenylpyrrole. J. Chem. Soc., Trans., 113, 639-645.
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
  • Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227-250.
  • Robinson, B. (1983). The Fischer Indole Synthesis. Chemical Reviews, 83(3), 279-324.
  • Robinson, B. (2002). The Fischer Indole Synthesis. Comprehensive Organic Synthesis II, 4, 395-420.
  • Robinson, B. (2014). The Fischer Indole Synthesis. Name Reactions in Heterocyclic Chemistry II, 225-264.
  • Carlin, R. B., & Fisher, E. K. (1948). The Fischer Indole Synthesis. V. 2,3-Dimethylindole from Methyl Ethyl Ketone 2,6-Dimethylphenylhydrazone. Journal of the American Chemical Society, 70(10), 3421–3424.
  • Carlin, R. B., & Larson, D. G. (1957). The Fischer Indole Synthesis. VI. The Reaction of N′-Methyl-2,6-dimethylphenylhydrazine Hydrochloride with 2-Methylcyclohexanone and 2,6-Dimethylcyclohexanone. Journal of the American Chemical Society, 79(4), 934–936. Retrieved from [Link]

  • Carlin, R. B., & Moores, M. S. (1959). The Fischer Indole Synthesis. VII. 2-Carbethoxy-4,7-dimethylindole from Ethyl Pyruvate 2,6-Dimethylphenylhydrazone. Journal of the American Chemical Society, 81(5), 1259–1261.
  • Carlin, R. B., & Henley, Jr., W. O. (1957). The Fischer Indole Synthesis. V. 2-Carbethoxy-4,7-dimethylindole from Ethyl Pyruvate 2,6-Dimethylphenylhydrazone1. Journal of the American Chemical Society, 79(21), 5712–5714.
  • Carlin, R. B., & Harrison, J. W. (1965). The Fischer Indole Synthesis. IX. The Reaction of N′-Methyl-2,6-dimethylphenylhydrazine with 3-Methylcyclohexanone. The Journal of Organic Chemistry, 30(2), 563–565.
  • Carlin, R. B., & Amoros-Marin, L. (1959). The Fischer Indole Synthesis. VIII. The Reaction of N′-Methyl-2,6-dimethylphenylhydrazine with Cyclohexanone. Journal of the American Chemical Society, 81(12), 3108–3110.
  • Carlin, R. B., & Carlson, D. P. (1957). The Fischer Indole Synthesis. IV. 2-Carbethoxy-5,7-dimethylindole from Ethyl Pyruvate 2,4-Dimethylphenylhydrazone. Journal of the American Chemical Society, 79(13), 3605–3607.
  • Carlin, R. B., & Carlson, D. P. (1959). The Fischer Indole Synthesis. X. The Reaction of N′-Methyl-2,6-dimethylphenylhydrazine with 4-Methylcyclohexanone. Journal of the American Chemical Society, 81(18), 4673–4676.
  • Carlin, R. B., & Ginder, E. E. (1951). The Fischer Indole Synthesis. III. The Reaction of Acetophenone 2,6-Dichlorophenylhydrazone. Journal of the American Chemical Society, 73(12), 5805–5807.
  • Carlin, R. B., & Wallace, J. G. (1957). The Fischer Indole Synthesis. II. The Reaction of Acetophenone 2,6-Dibromophenylhydrazone. Journal of the American Chemical Society, 79(13), 3603–3605.
  • Carlin, R. B., & Fisher, E. K. (1948). The Fischer Indole Synthesis. I. The Reaction of Acetophenone 2,6-Dimethylphenylhydrazone. Journal of the American Chemical Society, 70(10), 3421–3424.

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 2-Methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting amide coupling reactions with 2-Methyl-1H-indole-7-carboxylic acid. This document outlines the fundamental principles, offers detailed step-by-step protocols for two robust coupling methods, and provides troubleshooting guidance to ensure successful synthesis of amide derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. This compound, in particular, serves as a crucial building block for the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including as inhibitors of HIV-1 integrase.[1] The formation of an amide bond is one of the most frequently employed reactions in drug discovery, allowing for the exploration of structure-activity relationships by coupling carboxylic acids with a diverse range of amines.[2][3] This guide focuses on providing reliable and reproducible protocols for the efficient synthesis of amides derived from this compound.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] This is due to the formation of a stable and non-reactive ammonium carboxylate salt.[3][5] To facilitate the reaction, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered or electron-rich carboxylic acids and for minimizing racemization.[6][7]

Mechanism of HATU Coupling

The reaction proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylate anion of this compound attacks HATU to form a reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate then rapidly reacts with the 1-hydroxy-7-azabenzotriazole (HOAt) anion, also generated from HATU, to form a more stable and highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[6]

HATU_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amine Coupling RCOOH This compound Intermediate1 O-acyl(tetramethyl)isouronium salt RCOOH->Intermediate1 + HATU, DIPEA HATU HATU HATU->Intermediate1 Base DIPEA ActiveEster OAt-active ester Intermediate1->ActiveEster + HOAt anion HOAt HOAt anion Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproduct Tetramethylurea + HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol

Materials:

ReagentMolar Equiv.
This compound1.0
Amine1.1
HATU1.1
DIPEA3.0
Anhydrous DMF or DCM-

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and HATU (1.1 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the solids (typically at a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[4][8]

  • Add the desired amine (1.1 equiv.), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is a widely used water-soluble carbodiimide for amide bond formation. The urea byproduct of EDC is water-soluble, simplifying its removal during workup.[4][9]

Mechanism of EDC/HOBt Coupling

The reaction begins with the carboxylic acid adding to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate. This intermediate can be intercepted by the nucleophilic HOBt to generate a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide, regenerating HOBt in the process.[4]

EDC_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amine Coupling RCOOH This compound Intermediate1 O-acylisourea intermediate RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 ActiveEster HOBt-ester Intermediate1->ActiveEster + HOBt HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproduct EDC-urea + HOBt

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol

Materials:

ReagentMolar Equiv.
This compound1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA or Triethylamine (TEA)2.5
Anhydrous DMF or DCM-

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv.) dropwise.

  • Allow the reaction to gradually warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate.

  • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and then concentrate under reduced pressure.

  • The crude amide product can be purified via flash column chromatography or recrystallization.[4]

General Experimental Workflow

Workflow A 1. Reagent Preparation - Weigh this compound, amine, coupling reagent, and base. B 2. Reaction Setup - Dissolve reagents in an anhydrous solvent under an inert atmosphere. - Cool to 0 °C. A->B C 3. Reagent Addition - Add coupling reagent and base. - Stir for pre-activation (if applicable). - Add amine. B->C D 4. Reaction Monitoring - Allow to warm to room temperature. - Monitor by TLC or LC-MS until completion. C->D E 5. Workup - Dilute with organic solvent. - Perform aqueous washes (acid, base, brine). D->E F 6. Purification - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. E->F G 7. Characterization - Confirm structure and purity (NMR, MS, etc.). F->G

Caption: General workflow for amide coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Suboptimal reaction conditions.[10]- Switch to a more potent coupling reagent (e.g., HATU).- Increase reaction temperature or time.- Use a less sterically hindered amine if possible.
Side Reactions (e.g., N-acylurea formation) - The O-acylisourea intermediate in carbodiimide couplings can rearrange if the amine is not reactive enough to intercept it quickly.[10]- Use HOBt or HOAt as an additive to form a more stable active ester.- Ensure the amine is added promptly after the coupling reagent.
Racemization (for chiral substrates) - Formation of an oxazolone intermediate, especially with α-amino acids.[10]- Use coupling reagents known to suppress racemization, such as HATU.- Perform the reaction at lower temperatures.
Difficulty in Purification - Water-soluble byproducts (e.g., from EDC).- Unreacted starting materials.- Perform thorough aqueous workup to remove water-soluble impurities.[4][11]- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Employ appropriate chromatographic techniques.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google P
  • HATU coupling - what's the best order? : r/Chempros - Reddit. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Coupling Reagents - AAPPTEC - Peptides. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem. [Link]

  • Spectroscopy of carboxylic acids and their derivatives - YouTube. [Link]

Sources

Esterification of 2-Methyl-1H-indole-7-carboxylic acid procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Esterification of 2-Methyl-1H-indole-7-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Synthesis Group

Introduction: The Strategic Value of Esterifying the Indole Core

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] this compound, in particular, serves as a crucial building block in the synthesis of targeted therapeutics, including kinase inhibitors and anti-parasitic agents.[4][5][6] The esterification of its carboxylic acid moiety is a fundamental and strategic transformation in drug development. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, improving solubility, or serving as a prodrug strategy for controlled release of the active carboxylic acid in vivo.

This guide provides a detailed exploration of robust and field-proven protocols for the esterification of this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind three primary methods—Fischer-Speier Esterification, Acyl Chloride-Mediated Synthesis, and DCC/DMAP Coupling—to empower researchers to select and optimize the ideal procedure for their specific synthetic goals.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant or by removing the water formed during the reaction, in accordance with Le Châtelier's Principle.[7][9][10] This method is cost-effective and suitable for large-scale synthesis, particularly when using simple, low-boiling point alcohols like methanol or ethanol.

Mechanistic Rationale

The reaction proceeds via a six-step mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation or PADPED).[10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the alcohol.[7][11]

Fischer_Esterification cluster_0 Reaction Pathway Acid Indole-7-COOH ProtonatedAcid Protonated Indole-7-COOH Acid->ProtonatedAcid + H+ Alcohol R'-OH Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int Catalyst H+ Catalyst Catalyst->ProtonatedAcid ProtonatedAcid->Tetrahedral_Int + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Indole-7-COOR' Protonated_Ester->Ester - H+ Water H₂O Protonated_Ester->Water Ester->Catalyst Regenerates

Caption: Fischer Esterification Mechanism.

Protocol: Synthesis of Methyl 2-methyl-1H-indole-7-carboxylate
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 28.5 mmol).

  • Solvent and Catalyst Addition: Add anhydrous methanol (100 mL). While stirring, slowly add concentrated sulfuric acid (1.5 mL, ~28.5 mmol) dropwise. Caution: This addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. A precipitate should form.

  • Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure methyl ester as a solid.[12]

Data Summary: Fischer-Speier Esterification
ParameterValueNotes
Substrate This compound
Alcohol Methanol (large excess)Acts as both reactant and solvent.
Catalyst Conc. H₂SO₄Other strong acids like HCl or TsOH can be used.[10]
Temperature Reflux (~65°C)
Typical Yield 75-90%Dependent on reaction time and efficiency of water removal.
Purity >98% after recrystallization

Method 2: Esterification via Acyl Chloride Intermediate

For substrates that are sensitive to high temperatures or strong acids, or when higher yields are desired, a two-step approach involving an acyl chloride intermediate is superior. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids into highly reactive acyl chlorides.[13][14][15] The reaction is irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture, driving it to completion.[13][16]

Workflow Rationale

This method avoids the equilibrium limitations of the Fischer esterification. The initial activation step creates a potent electrophile that reacts readily with a wide range of alcohols, even sterically hindered ones, under mild conditions.

Acyl_Chloride_Workflow Start Indole-7-COOH Step1 Activation (SOCl₂) Start->Step1 Intermediate Indole-7-COCl (Acyl Chloride) Step1->Intermediate Step2 Nucleophilic Attack (R'-OH, Base) Intermediate->Step2 Product Indole-7-COOR' (Ester) Step2->Product

Caption: Acyl Chloride Esterification Workflow.

Protocol: Synthesis of Ethyl 2-methyl-1H-indole-7-carboxylate
  • Acyl Chloride Formation: In a fume hood, suspend this compound (5.0 g, 28.5 mmol) in thionyl chloride (20 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Safety Note: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 1 hour, then gently heat to 50-60°C for an additional 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.[17]

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Alcohol Addition: In a separate flask, prepare a solution of absolute ethanol (5 mL, ~85 mmol) and a non-nucleophilic base such as triethylamine (TEA, 6 mL, ~43 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Data Summary: Acyl Chloride Method
ParameterValueNotes
Activating Agent Thionyl Chloride (SOCl₂)Oxalyl chloride is a milder alternative.
Catalyst DMF (catalytic)Forms a Vilsmeier intermediate, accelerating the reaction.[16]
Temperature 0°C to Room TemperatureSignificantly milder than Fischer esterification.
Base Triethylamine or PyridineScavenges the HCl produced in the second step.
Typical Yield >90%Generally higher and more reliable than equilibrium methods.
Substrate Scope Broad; effective for hindered alcohols.

Method 3: DCC/DMAP Mediated Coupling (Steglich Esterification)

For highly sensitive or valuable substrates, Steglich esterification offers the mildest conditions.[18] It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. 4-(Dimethylamino)pyridine (DMAP) serves as a potent acyl-transfer catalyst, dramatically increasing the reaction rate.[19] This method is ideal for coupling with complex, acid-labile, or sterically demanding alcohols.

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium salt. The alcohol displaces DMAP from this salt to form the ester. The thermodynamic driving force is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct.

Steglich_Esterification cluster_1 Activation and Coupling Acid Indole-7-COOH Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + DCC DCC DCC DCC->Intermediate1 DMAP DMAP (cat.) Intermediate2 N-Acylpyridinium Salt DMAP->Intermediate2 Alcohol R'-OH Ester Indole-7-COOR' Alcohol->Ester Intermediate1->Intermediate2 + DMAP DCU DCU (Byproduct) Intermediate1->DCU Intermediate2->Ester + R'-OH - DMAP

Caption: Steglich Esterification Mechanism.

Protocol: General Procedure for DCC/DMAP Coupling
  • Reagent Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent: Dissolve the components in anhydrous DCM or THF.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Work-up (DCU Removal): A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester product by flash column chromatography.

Data Summary: DCC/DMAP Coupling
ParameterValueNotes
Coupling Agent DCCWater-soluble EDC is an alternative for easier work-up.
Catalyst DMAPEssential for high yields and reasonable reaction times.
Temperature 0°C to Room TemperatureVery mild conditions, preserving sensitive functional groups.
Key Challenge DCU Byproduct RemovalRequires careful filtration.
Typical Yield 80-95%Highly efficient for a wide range of substrates.
Best For Acid/base-sensitive substrates, valuable/complex alcohols.

Conclusion and Method Selection

The successful esterification of this compound is readily achievable through several reliable methods. The optimal choice depends on the specific requirements of the synthesis:

  • Fischer-Speier Esterification is the most economical choice for simple alkyl esters (methyl, ethyl) on a large scale.

  • The Acyl Chloride Method offers higher yields, broader substrate scope, and is not equilibrium-limited, making it a robust and versatile option.

  • DCC/DMAP Coupling is the premier method for sensitive, complex, and valuable substrates where mild conditions are paramount to avoid side reactions and degradation.

By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol to advance their drug discovery and development programs.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • Fischer Esterification Reaction Mechanism. (2016). YouTube.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Course Hero.
  • Fischer Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).
  • (PDF) Ethyl 1H-indole-2-carboxylate. (n.d.).
  • Fischer Esterific
  • Purification of carboxylic esters by extractive distillation. (2011).
  • DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2014).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. (n.d.).
  • Ethyl 1H-indole-2-carboxylate. (2020).
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Bloom Tech.
  • SOCl2 Reaction with Carboxylic Acids. (2020). Chemistry Steps.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • Preparation and Properties of INDOLE. (n.d.). SlideShare.
  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). (n.d.). ChemHelper.
  • Carboxylic Acid + SOCl2. (2025). ReactionWeb.io.
  • Acid to Ester - Common Conditions. (n.d.).

Sources

Application Notes & Protocols: Leveraging 2-Methyl-1H-indole-7-carboxylic Acid Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets.[1][2][3][4] Specifically, derivatives of the 2-Methyl-1H-indole-7-carboxylic acid core represent a promising class of compounds for the development of targeted kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6][7] This document provides a comprehensive guide for researchers, outlining the strategic synthesis, biochemical evaluation, and cell-based validation of novel kinase inhibitors derived from this versatile scaffold. We delve into the causality behind experimental design, providing detailed, self-validating protocols for screening and characterization, and establishing a framework for structure-activity relationship (SAR) studies.

The Scientific Rationale: Why the Indole-7-Carboxylic Acid Scaffold?

The ATP-binding site of protein kinases is a highly validated target for small molecule inhibitors.[8] The design of effective inhibitors hinges on creating scaffolds that can successfully compete with endogenous ATP. The indole ring system is an excellent bioisostere for the adenine core of ATP, allowing it to form crucial hydrogen bond interactions with the "hinge" region of the kinase domain.[9]

The this compound scaffold offers several strategic advantages:

  • Hinge Binding: The indole N-H group can act as a hydrogen bond donor, anchoring the molecule to the kinase hinge backbone, a common feature of many type I kinase inhibitors.[9]

  • Selectivity Pockets: The methyl group at the C2 position can be directed towards hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity.

  • Salt Bridge Formation: The carboxylic acid at the C7 position is strategically placed to form a strong ionic interaction or hydrogen bond with a highly conserved lysine residue found in the active site of most kinases (e.g., Lys67 in Pim-1).[10][11] This interaction can significantly enhance binding affinity.

  • Vectors for SAR: The remaining positions on the indole ring (C3, C4, C5, C6) serve as synthetic vectors for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide will walk through the process of leveraging these features, from initial synthesis to biological characterization.

Overall Discovery Workflow

The pathway from a chemical concept to a validated lead compound is a multi-step process. The following workflow illustrates the key stages in the evaluation of novel this compound derivatives.

G cluster_0 Chemical Synthesis & Characterization cluster_1 Biochemical Evaluation cluster_2 Cellular & Biological Validation cluster_3 Lead Optimization Synthesis Scaffold Synthesis & Library Derivatization Purification Purification (HPLC) & Characterization (NMR, MS) Synthesis->Purification PrimaryScreen Primary Biochemical Screen (e.g., ADP-Glo™) Purification->PrimaryScreen Test Compounds IC50_Determination IC50 Determination (Dose-Response) PrimaryScreen->IC50_Determination CellularAssay Cell-Based Target Engagement (e.g., Phosphorylation Assay) IC50_Determination->CellularAssay Potent Hits ProliferationAssay Anti-Proliferation Assay (e.g., Cancer Cell Lines) CellularAssay->ProliferationAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis ProliferationAssay->SAR_Analysis Biological Data SAR_Analysis->Synthesis Design Next-Gen Compounds

Caption: High-level workflow for kinase inhibitor discovery.

Synthesis Protocol: this compound

This section outlines a robust, multi-step synthesis for the core scaffold, adapted from established indole synthesis methodologies.[2][12] The chosen route is designed for scalability and purity.

Overall Reaction Scheme: Starting Material: 2-Methyl-2'-nitro-biphenyl -> ... -> this compound

Protocol 2.1: Step-by-Step Synthesis

Step 1: Reductive Cyclization to form the Indole Ring Causality: This step utilizes a Cadogan-Sundberg reaction, where a triethyl phosphite-mediated reductive cyclization of a nitro-biphenyl derivative efficiently forms the indole core.

  • To a solution of 2-methyl-2'-nitro-biphenyl (1 eq) in anhydrous toluene (10 mL/g), add triethyl phosphite (3 eq).

  • Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 9-Methyl-9H-carbazole as an intermediate.

Step 2: Ozonolysis to Cleave the Phenyl Ring Causality: Ozonolysis provides a high-yield method to selectively cleave one of the aromatic rings of the carbazole, which will be reformed into the carboxylic acid functional group.

  • Dissolve the 9-Methyl-9H-carbazole (1 eq) in a mixture of Dichloromethane (DCM) and Methanol (1:1, 20 mL/g).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone (O₃) gas through the solution until a persistent blue color indicates the reaction is complete.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS) (3 eq) and allow the mixture to warm to room temperature overnight.

  • Concentrate the solvent under reduced pressure. The resulting crude product is 2-formyl-1H-indole-7-carboxylic acid methyl ester.

Step 3: Wolff-Kishner Reduction of the Methyl Group Causality: This reduction step converts the aldehyde at the 2-position, formed from the ozonolysis, into the required methyl group.

  • To the crude product from Step 2, add hydrazine hydrate (10 eq) and diethylene glycol (15 mL/g).

  • Heat the mixture to 120°C for 2 hours.

  • Add potassium hydroxide (5 eq) and increase the temperature to 200°C, allowing for the distillation of water.

  • Maintain at 200°C for 4 hours.

  • Cool the reaction, dilute with water, and acidify to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound methyl ester.

Step 4: Saponification to the Final Carboxylic Acid Causality: The final step is a simple ester hydrolysis to yield the target carboxylic acid, which is crucial for the intended biological activity.

  • Dissolve the crude ester from Step 3 in a mixture of Tetrahydrofuran (THF) and water (2:1).

  • Add lithium hydroxide (LiOH) (3 eq) and stir at room temperature for 4-6 hours.

  • Monitor by TLC until the ester is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, This compound .

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected purity should be >95% for use in biological assays.

Application Protocol: Biochemical Kinase Inhibition Assay

The primary goal is to determine if a compound can inhibit the catalytic activity of a target kinase in a purified, in vitro system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[5][13]

Hypothetical Kinase Signaling Pathway Context

To illustrate the relevance, consider a simplified mitogen-activated protein kinase (MAPK) pathway. A derivative of our scaffold could be designed to inhibit MEK1, preventing the phosphorylation of ERK and halting the downstream signaling cascade that leads to cell proliferation.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Indole-7-COOH Inhibitor Inhibitor->MEK INHIBITS

Caption: Inhibition of the MAPK signaling pathway by a MEK inhibitor.

Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Principle: The assay is a two-step process. First, the kinase reaction occurs, where ATP is converted to ADP. Second, the remaining ATP is depleted, and then the ADP is converted into a detectable luminescent signal using a coupled enzymatic reaction. Less kinase activity results in less ADP, and therefore a lower signal.

Materials:

  • Target Kinase (e.g., recombinant human MEK1)

  • Kinase Substrate (e.g., inactive ERK2)

  • ATP solution

  • Kinase Reaction Buffer (specific to the kinase)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM.

  • Transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.

  • Kinase Reaction Setup (Total Volume: 10 µL):

    • Prepare a Master Mix containing Kinase Reaction Buffer, ATP (at the Kₘ concentration for the kinase), and the substrate.

    • Add 5 µL of the Master Mix to each well.

    • Prepare an enzyme solution with the kinase in reaction buffer.

    • Add 5 µL of the enzyme solution to all wells except the "No Enzyme" control. Add 5 µL of buffer to these wells instead.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Step 1 of Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Step 2 of Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

ParameterDescriptionTypical Value
IC₅₀ Half maximal inhibitory concentrationVaries (nM to µM)
Hill Slope Steepness of the curve~1.0
Goodness of fit>0.95

Application Protocol: Cell-Based Target Inhibition Assay

After identifying biochemically potent compounds, it's crucial to confirm that they can enter cells and inhibit the target in its native environment. A cellular phosphorylation assay is a direct method to measure this.[14][15]

Protocol 4.1: In-Cell ELISA for Substrate Phosphorylation

Principle: This assay quantifies the phosphorylation of a kinase's direct downstream substrate within cells. Inhibition of the kinase leads to a decrease in the phosphorylated substrate, which is detected using a specific antibody.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 cells for MEK1)

  • Cell culture medium and serum

  • Growth factor to stimulate the pathway (e.g., EGF)

  • Test Compounds

  • Fixing Solution (e.g., 4% Formaldehyde in PBS)

  • Quenching Solution (e.g., 1% H₂O₂ in PBS)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary Antibodies: Anti-phospho-substrate (e.g., anti-pERK1/2) and Anti-total protein (for normalization, e.g., anti-total ERK1/2)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce baseline pathway activation.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time (e.g., 2 hours).

  • Pathway Stimulation: Add a stimulating agent (e.g., EGF at 100 ng/mL) to all wells except the unstimulated control. Incubate for a short period (e.g., 15 minutes).

  • Fix and Permeabilize:

    • Quickly remove the medium and add Fixing Solution for 20 minutes.

    • Wash wells 3x with PBS.

    • Add Quenching Solution for 20 minutes to block endogenous peroxidases.

    • Wash wells 3x with PBS containing 0.1% Triton X-100 to permeabilize.

  • Immunodetection:

    • Add Blocking Buffer for 90 minutes.

    • Incubate with the primary antibody (e.g., anti-pERK) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1.5 hours.

    • Wash 5x with TBST.

  • Signal Development: Add TMB Substrate and incubate until color develops. Add Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Normalization (Optional but Recommended): In parallel plates, repeat the experiment using the anti-total protein antibody to normalize the phospho-signal to the total amount of protein in each well.

Data Analysis: Similar to the biochemical assay, calculate the % inhibition of phosphorylation at each concentration and fit the dose-response curve to determine the cellular IC₅₀ (sometimes referred to as EC₅₀). A potent compound should have a cellular IC₅₀ that is reasonably close to its biochemical IC₅₀.

Conclusion and Future Directions

The methodologies described provide a comprehensive framework for the discovery and validation of novel kinase inhibitors based on the this compound scaffold. The data generated from these protocols—biochemical IC₅₀, cellular IC₅₀, and anti-proliferative activity—are essential for building a robust Structure-Activity Relationship (SAR).[16][17][18] This SAR data, in turn, guides the medicinal chemistry effort to design next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for preclinical development.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2022, May 11).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Creative Diagnostics. Kinase Activity Assay.
  • PubMed. (2010, May 1).
  • PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • ACS Publications. (2021, September 29). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • ResearchGate.
  • PLOS. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • MDPI. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • PubMed. (2005, August 1).
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Cambridge University Press & Assessment. A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • MDPI. (2024, October 9).
  • Benchchem.
  • ResearchGate. (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. [Link]

  • Encyclopedia MDPI. (2021, November 12).
  • ACS Publications. (2016, August 4). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)
  • RSC Publishing. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Growing Science. (2023, June 27).
  • Olgen - Current Medicinal Chemistry. (2024, January 1). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
  • Journal of Medicinal Chemistry. (2022, January 7). Exploring the Scaffold Universe of Kinase Inhibitors.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Preparation of 2-Methylindole-7-carboxamides for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules.[1][2][3] Specifically, indole-carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This guide provides a comprehensive, experience-driven protocol for the synthesis of a focused library of 2-methylindole-7-carboxamides. We detail a robust and modular synthetic strategy, beginning from a commercially available precursor, followed by a reliable amide coupling protocol to generate structural diversity. Furthermore, this document outlines the essential downstream procedures for compound purification, characterization, and preparation for high-throughput biological screening, ensuring data integrity and reproducibility for drug discovery professionals.

Strategic Approach to Synthesis

The chosen synthetic pathway is designed for modularity and efficiency, allowing for the late-stage introduction of diverse chemical functionalities. This strategy enables the rapid generation of a compound library from a common advanced intermediate. The overall workflow proceeds in two primary stages:

  • Synthesis of the Key Intermediate: Preparation of 2-Methyl-1H-indole-7-carboxylic acid. This core scaffold is the anchor point for subsequent diversification.

  • Library Generation via Amide Coupling: Coupling the carboxylic acid intermediate with a panel of primary and secondary amines to produce the final 2-methylindole-7-carboxamide library.

This two-stage approach is advantageous because the often-challenging indole ring synthesis is completed first, providing a stable and well-characterized intermediate. The final amide coupling step is typically robust and high-yielding, making it ideal for creating a diverse set of analogues for Structure-Activity Relationship (SAR) studies.[1][7]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Library Generation cluster_2 Downstream Processing A 2-Methylindole-7-carboxaldehyde (Commercial Starting Material) B This compound (Key Intermediate) A->B Oxidation D Amide Coupling Reaction B->D C Amine Library (R1R2-NH) C->D E 2-Methylindole-7-carboxamide Library (Final Products) D->E F Purification & Characterization E->F G Biological Screening Preparation F->G

Caption: Overall workflow for the synthesis of 2-methylindole-7-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the oxidation of a commercially available aldehyde to the corresponding carboxylic acid. The Pinnick oxidation is selected for its high efficiency and tolerance of various functional groups, making it a reliable choice for this key transformation.

Materials:

  • 2-Methylindole-7-carboxaldehyde

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole-7-carboxaldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and DCM.

  • Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (5.0 eq) followed by an aqueous solution of sodium dihydrogen phosphate (5.0 eq).

  • Oxidizing Agent: Slowly add an aqueous solution of sodium chlorite (4.0 eq) dropwise to the reaction mixture at room temperature. Causality Note: The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions with the electron-rich indole ring.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Quench the reaction by adding an equal volume of water.

    • Acidify the mixture to pH ~2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can typically be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure this compound.

Protocol 2: General Procedure for Amide Coupling

This general protocol outlines the formation of the final carboxamide products. The use of modern coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC/HOBt is recommended for their high efficiency and mild reaction conditions, which preserves the integrity of potentially sensitive functional groups on the amine coupling partners.[8][9][10]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Coupling Reagent (e.g., BOP, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the selected amine (1.2 eq), and the coupling reagent (e.g., BOP, 1.1 eq).

  • Solvent and Base: Dissolve the mixture in anhydrous DCM. Add DIPEA (3.0 eq) to the stirring solution. Causality Note: DIPEA is a non-nucleophilic base that facilitates the formation of the carboxylate anion required for activation by the coupling reagent without competing in the reaction.[10]

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion using TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-methylindole-7-carboxamide.

Example Amine (R-NH₂) Coupling Reagent Solvent Typical Yield
BenzylamineBOPDCM85-95%
MorpholineHATUDMF80-90%
4-FluoroanilineEDC/HOBtDCM75-85%
(R)-1-PhenylethanaminePyBOPDCM80-90%

Purification and Analytical Characterization

Ensuring the purity and structural integrity of each compound is critical before biological screening. A multi-step analytical workflow should be employed for every synthesized analogue.

G A Crude Product (from Work-up) B Flash Column Chromatography A->B Purification C Purity Check (TLC) B->C Fraction Analysis D Structural Confirmation (¹H NMR, ¹³C NMR) C->D Pure Fractions E Molecular Weight Verification (LC-MS) D->E F Final Purity Assessment (>95% by HPLC) E->F G Qualified Compound (for Screening) F->G

Caption: Workflow for compound purification and characterization.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for identifying appropriate solvent systems for column chromatography.

  • Flash Column Chromatography: The primary method for purifying the crude product, separating the desired compound from unreacted starting materials and reaction byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the synthesized compound.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. A purity level of >95% is the standard requirement for most biological screening assays.

Preparation of Compounds for Biological Screening

Proper handling and preparation of compounds are paramount to obtaining reliable and reproducible screening data. Errors at this stage can lead to false positives or negatives, wasting significant resources.[13]

4.1. Compound Management and Solubilization Protocol

  • Weighing and Storage: Accurately weigh the purified compound into a tared, labeled vial. For long-term storage, keep the solid compound at -20°C under desiccation.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution, typically 10-20 mM, in 100% Dimethyl Sulfoxide (DMSO).[14]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the DMSO stock solution at -20°C to minimize degradation and prevent water absorption. Avoid repeated freeze-thaw cycles by preparing smaller volume aliquots.

4.2. Assay Plate Preparation (Example for 96-Well Format)

  • Intermediate Dilutions: Create an intermediate dilution plate by diluting the primary stock solution in the appropriate cell culture medium or assay buffer. Causality Note: This step is crucial to minimize the final concentration of DMSO in the assay, as high levels of DMSO can be toxic to cells or interfere with enzyme activity. A final DMSO concentration of <0.5% is generally recommended.[14]

  • Serial Dilutions: Perform serial dilutions across the intermediate plate to generate a range of concentrations needed for dose-response curve generation (e.g., from 100 µM to 0.1 µM).[14]

  • Assay Plate Dosing: Add the prepared compound dilutions to the final assay plate containing cells or the biochemical target. Include appropriate controls:

    • Vehicle Control: Wells containing cells/target with medium and the same final concentration of DMSO, but no compound.[14]

    • Positive Control: A known active compound or stimulus.

    • Negative/Untreated Control: Wells containing only cells/target and medium.

By following these detailed synthetic and preparatory protocols, researchers can confidently generate high-quality libraries of 2-methylindole-7-carboxamides and ensure the integrity of their subsequent biological screening campaigns.

References

  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. Benchchem.
  • Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide. Benchchem.
  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers.
  • How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • 2-Methylindole-7-carboxaldehyde 97%. MilliporeSigma.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia Journal.
  • Protocol for Fischer Indole Synthesis of 2-Methylindoles. Benchchem.

Sources

Decarboxylation conditions for 2-Methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Decarboxylation of 2-Methyl-1H-indole-7-carboxylic Acid

Introduction: Unlocking the 2-Methylindole Core

The 2-methylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Its synthesis often proceeds from a more functionalized precursor, this compound. The removal of the C7-carboxylic acid group through decarboxylation is a critical final step in many synthetic routes. This process, while conceptually simple—the extrusion of carbon dioxide (CO2)—requires carefully controlled conditions to achieve high yields and purity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the decarboxylation of this compound. We will delve into the underlying mechanisms, present detailed experimental protocols for thermal, acid-catalyzed, and metal-catalyzed methods, and offer insights into selecting the optimal conditions for your specific application.

The Mechanism: Driving the Release of CO2

The decarboxylation of heteroaromatic carboxylic acids, including indole-7-carboxylic acids, is more facile than that of their benzoic acid counterparts due to the ability of the heteroaromatic ring to stabilize the intermediate formed upon C-C bond cleavage. The reaction generally proceeds through an electrophilic substitution mechanism (A–SE2), particularly under acidic conditions.[1][2]

The key steps involve:

  • Protonation: The indole ring, specifically the C3 position, is protonated by an acid catalyst. This increases the electron-withdrawing nature of the indole nucleus.

  • Intermediate Formation: This protonation facilitates the formation of a zwitterionic intermediate or a resonance-stabilized cationic intermediate (a Wheland-type intermediate).[1][3]

  • C-C Bond Cleavage: The crucial C7-COOH bond breaks, releasing CO2, a very stable molecule.

  • Rearomatization: The indole ring is regenerated by the loss of a proton, yielding the final 2-methylindole product.

In metal-catalyzed reactions, the mechanism involves the formation of a metal carboxylate complex. This complex then undergoes decarboxylation to form an aryl-metal intermediate, which is subsequently protonated (protodemetallation) to give the product and regenerate the catalyst.[4][5]

Decarboxylation_Mechanism cluster_0 Acid-Catalyzed Pathway (A-SE2) cluster_1 Metal-Catalyzed Pathway Start 2-Methyl-1H-indole- 7-carboxylic acid Protonation Protonation at C3 Start->Protonation + H+ Intermediate Resonance-Stabilized Cationic Intermediate Protonation->Intermediate Decarboxylation Loss of CO2 Intermediate->Decarboxylation - CO2 Product_A 2-Methylindole Decarboxylation->Product_A - H+ Start_M 2-Methyl-1H-indole- 7-carboxylic acid Complex Formation of Metal-Carboxylate Complex Start_M->Complex + Metal Catalyst (e.g., Cu(I), Ag(I)) Decarboxylation_M Decarboxylation to form Aryl-Metal Intermediate Complex->Decarboxylation_M - CO2 Protonation_M Protodemetallation Decarboxylation_M->Protonation_M + H+ Product_M 2-Methylindole Protonation_M->Product_M

Caption: General mechanisms for acid-catalyzed and metal-catalyzed decarboxylation.

Experimental Protocols

Here we present three field-proven methods for the decarboxylation of this compound. The choice of method will depend on factors such as available equipment, substrate tolerance to high temperatures or specific reagents, and desired scale.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

Thermal decarboxylation is the most straightforward method, relying on high temperatures to drive the reaction. The choice of a high-boiling, inert solvent is crucial to ensure a consistent reaction temperature and to prevent substrate decomposition.

Causality: At elevated temperatures, the vibrational energy of the C-C bond between the indole ring and the carboxyl group becomes sufficient to overcome the activation energy for its cleavage, leading to the release of CO2. Solvents like quinoline or sulfolane can also facilitate proton transfer, aiding the mechanism.

Materials:

  • This compound

  • Quinoline or Sulfolane (high-purity)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Nitrogen or Argon gas inlet

  • Standard workup and purification reagents (HCl, NaOH, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Setup: In a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add quinoline or sulfolane to create a 0.1-0.5 M solution.

  • Inert Atmosphere: Purge the flask with an inert gas (N2 or Ar) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 220-250°C. The evolution of CO2 gas should be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Cooling: Once complete, cool the reaction mixture to room temperature.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove quinoline), water, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Workflow_Thermal A Combine Substrate and Quinoline/Sulfolane B Purge with Inert Gas A->B C Heat to 220-250°C B->C D Monitor by TLC/LC-MS C->D D->C Continue heating if incomplete E Cool to Room Temp. D->E Reaction complete F Aqueous Workup (Acid/Base Wash) E->F G Purification (Column Chromatography) F->G H Final Product: 2-Methylindole G->H

Caption: Workflow for Thermal Decarboxylation.

Protocol 2: Copper-Catalyzed Decarboxylation

Transition metals, particularly copper and silver, can effectively catalyze decarboxylation at lower temperatures than thermal methods.[6][7] Copper catalysts are often preferred due to their lower cost and toxicity.

Causality: The copper catalyst forms a complex with the carboxylate, weakening the C-C bond and lowering the activation energy for CO2 extrusion. This allows the reaction to proceed under milder conditions, which can be advantageous for sensitive substrates.

Materials:

  • This compound

  • Copper(I) oxide (Cu2O) or Copper(I) iodide (CuI) (5-10 mol%)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (optional, as a base)

  • Schlenk flask or sealed tube

  • Inert atmosphere (N2 or Ar)

Procedure:

  • Setup: To a Schlenk flask or sealed tube, add this compound (1.0 eq), Cu2O (0.1 eq), and K2CO3 (1.5 eq, if used).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF or NMP via syringe.

  • Heating: Heat the reaction mixture to 140-160°C in an oil bath.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Cooling & Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Workflow_Copper A Combine Substrate, Cu Catalyst, and Base B Establish Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat to 140-160°C C->D E Monitor by TLC/LC-MS D->E E->D Continue heating if incomplete F Cool & Filter through Celite E->F Reaction complete G Aqueous Workup F->G H Purification (Column Chromatography) G->H I Final Product: 2-Methylindole H->I

Caption: Workflow for Copper-Catalyzed Decarboxylation.

Protocol 3: Acid-Catalyzed Decarboxylation

This method is effective for substrates that are stable in strong acidic media. It often proceeds at moderate temperatures and can be operationally simple.

Causality: The acid protonates the indole ring, which acts as an "electron sink," stabilizing the transition state for C-C bond cleavage and facilitating the departure of CO2.[1][2]

Materials:

  • This compound

  • Sulfuric acid (H2SO4) or Polyphosphoric acid (PPA)

  • Dioxane or Acetic Acid as solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in dioxane or acetic acid in a round-bottom flask.

  • Acid Addition: Carefully add concentrated sulfuric acid (0.5-1.0 eq) or an equivalent amount of PPA to the solution.

  • Heating: Heat the mixture to 80-110°C.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 2-8 hours).

  • Cooling & Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.

Comparative Summary of Decarboxylation Conditions

Parameter Thermal Decarboxylation Copper-Catalyzed Decarboxylation Acid-Catalyzed Decarboxylation
Temperature 220-250 °C140-160 °C80-110 °C
Solvent Quinoline, SulfolaneDMF, NMPDioxane, Acetic Acid
Key Reagents None (High heat)Cu₂O or CuI (5-10 mol%)H₂SO₄ or PPA
Reaction Time 1-4 hours6-24 hours2-8 hours
Advantages Simple, no catalyst requiredMilder conditions, good for sensitive substratesLow cost, moderate temperatures
Disadvantages Very high temperatures, potential for decompositionCatalyst removal needed, potential for metal contaminationRequires acidic conditions, neutralization step

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature (for thermal/catalytic methods) or adding more catalyst/acid. Ensure solvents are anhydrous for metal-catalyzed reactions.

  • Substrate Decomposition: If significant decomposition is observed (indicated by charring or multiple spots on TLC), the temperature is likely too high. A metal-catalyzed approach at a lower temperature is recommended.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. For photochemical methods, polar solvents are often required to facilitate single-electron transfer (SET) processes.[8]

  • Safety: High-temperature reactions should be conducted behind a blast shield. Strong acids are corrosive and should be handled with extreme care in a fume hood. Quenching and neutralization steps can be highly exothermic.

Conclusion

The decarboxylation of this compound is a versatile transformation that can be achieved through several reliable methods. For robust substrates on a large scale, thermal decarboxylation offers simplicity. For substrates with sensitive functional groups that cannot withstand high temperatures, copper-catalyzed methods provide a milder and highly effective alternative. Acid-catalyzed decarboxylation presents a cost-effective option when the substrate is stable to acidic conditions. By understanding the mechanisms and carefully selecting the reaction conditions outlined in this guide, researchers can efficiently access the valuable 2-methylindole core for applications in drug discovery and beyond.

References

  • Tsurugi, H., & Mashima, K. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – A European Journal. Available from: [Link]

  • Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available from: [Link]

  • Payne, K. A. P., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. RSC Publishing. Available from: [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Available from: [Link]

  • Maeda, H., et al. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Bioscience, Biotechnology, and Biochemistry, 66(11), 2388-2395. Available from: [Link]

  • Alexander, R., & Ko, E. C. F. (1975). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (13), 1435-1438. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. Available from: [Link]

  • Tilstam, U. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1449–1454. Available from: [Link]

  • Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(6), 481-485. Available from: [Link]

  • Arokianathar, J. N., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University. Available from: [Link]

  • Chemistry Stack Exchange. (2021). Acid catalyst decarboxylation of 1-carboxyl-tryptoline. Available from: [Link]

  • ResearchGate. (n.d.). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. Available from: [Link]

  • Pearson. (2023). 3-Amino-2-oxindole catalyzes the decarboxylation of a-keto acids. Available from: [Link]

  • Yasuda, M., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2622–2632. Available from: [Link]

  • Liu, F., & Liu, Y. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(45), 12151-12158. Available from: [Link]

Sources

Application Note: 2-Methyl-1H-indole-7-carboxylic Acid as a Privileged Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their unique ability to mimic peptide structures and bind reversibly to viral enzymes and structural proteins[1]. Within this chemical space, 2-Methyl-1H-indole-7-carboxylic acid (CAS 339366-85-7) has emerged as a highly versatile building block[2]. It is particularly valuable for synthesizing broad-spectrum antiviral agents and highly specific viral attachment inhibitors, such as those targeting HIV-1[3]. This technical guide details the mechanistic rationale, synthetic functionalization protocols, and self-validating in vitro screening workflows required to successfully utilize this scaffold in antiviral drug development.

Mechanistic Rationale: The Indole-7-Carboxamide Pharmacophore

The specific structural features of this compound provide distinct advantages for target-directed antiviral design:

  • C7 Carboxylic Acid Handle : The C7 position serves as a highly reactive anchor for amide coupling. Derivatization at C7 into heteroaryl carboxamides has yielded compounds with picomolar (pM) potency against HIV-1 pseudoviruses by acting as direct attachment inhibitors[3]. The resulting amide bond provides critical hydrogen bond donor/acceptor interactions with viral envelope glycoproteins (e.g., gp120), preventing the virus from engaging with host CD4 receptors.

  • C2 Methyl Substitution : The addition of a methyl group at the C2 position is not merely structural; it actively modulates the planarity of the indole ring system[4]. This steric bulk restricts rotational degrees of freedom, locking the molecule into a favorable bioactive conformation within the viral binding pocket. Furthermore, the methyl group enhances lipophilicity, which directly translates to improved human liver microsome (HLM) stability and membrane permeability (Caco-2)—parameters that are essential for oral bioavailability[3].

Pathway V Viral Envelope (e.g., gp120) I Indole-7-carboxamide (Inhibitor) V->I Target Binding C Host Cell Receptor (e.g., CD4) V->C Normal Entry Path B Inhibitor-Envelope Complex I->B E Conformational Arrest (Attachment Blocked) B->E E->C Prevents Interaction

Mechanism of action for indole-7-carboxamide viral attachment inhibitors.

Synthetic Workflow: Library Generation via Amide Coupling

To explore Structure-Activity Relationships (SAR) and optimize antiviral efficacy, the C7 carboxylic acid must be efficiently converted into a library of diverse amides.

Protocol 1: High-Yield Amide Coupling of this compound

Causality & Reagent Selection : We utilize HATU over standard EDC/HOBt coupling reagents. HATU significantly accelerates the reaction and minimizes racemization or side-product formation. This is critical when coupling sterically hindered or electron-deficient heteroaryl amines to the C7 position of the indole core.

Step-by-Step Methodology :

  • Activation : Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Insight: This pre-activation step forms the highly reactive O7-aza-benzotriazole ester.

  • Coupling : Add the desired primary or secondary amine (1.2 eq) dropwise. Insight: Adding the amine only after pre-activation prevents the amine from reacting directly with the uronium salt of HATU, thereby maximizing the yield of the desired amide.

  • Reaction : Stir the mixture at room temperature for 4–12 hours. Monitor the conversion strictly via LC-MS to prevent over-reaction or degradation.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to efficiently partition and remove residual DMF) followed by brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C7-carboxamide derivative.

Workflow A 2-Methyl-1H-indole- 7-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B C Library of C7- Carboxamides B->C D Pseudovirus Entry Assay C->D E Cytotoxicity Assay C->E F Lead Selection (SI > 50) D->F EC50 E->F CC50

Workflow from synthesis of indole-7-carboxamides to self-validating biological screening.

In Vitro Antiviral Screening & Validation

To ensure the synthesized derivatives are true antiviral agents and not merely broadly cytotoxic compounds, a self-validating screening system is required.

Protocol 2: Pseudovirus Entry and Cytotoxicity Assay

Causality & Assay Design : A single-cycle pseudovirus system (e.g., expressing the JRFL envelope) is utilized[3]. This isolates the viral entry/attachment mechanism and eliminates confounding factors from post-entry viral replication steps. It also allows for high-throughput screening under safer BSL-2 conditions.

Step-by-Step Methodology :

  • Cell Preparation : Seed TZM-bl cells (engineered to express CD4, CCR5, and CXCR4 receptors) in a 96-well plate at

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Dilution : Prepare 3-fold serial dilutions of the synthesized indole-7-carboxamides in the assay medium. Ensure the final DMSO concentration is <0.5% to prevent solvent-induced cellular toxicity.

  • Pre-incubation : Mix the diluted compounds with the pseudovirus (titer adjusted to yield ~100,000 Relative Light Units[RLU] in vehicle controls). Incubate for 1 hour at 37°C. Insight: Pre-incubation is a critical step; it allows the inhibitor to achieve thermodynamic binding equilibrium with the viral envelope protein before it encounters the host cells.

  • Infection : Add the virus-compound mixture to the TZM-bl cells. Always include a positive control (e.g., a known entry inhibitor) and a negative vehicle control (0.5% DMSO).

  • Readout (EC50) : After 48 hours, lyse the cells and measure luciferase reporter activity using a luminescence plate reader. Calculate the

    
     (concentration inhibiting 50% of viral entry) using non-linear regression analysis.
    
  • Parallel Cytotoxicity (CC50) : In a separate, parallel plate without virus, treat TZM-bl cells with the exact same compound dilutions. After 48 hours, assess cell viability using a metabolic assay like CellTiter-Glo (ATP quantitation). Calculate the

    
     (concentration reducing cell viability by 50%).
    
  • Validation Metric : Calculate the Selectivity Index (

    
    ). As a strict internal standard, only compounds demonstrating an SI > 50 are advanced as viable therapeutic leads[5].
    

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization of the this compound scaffold impacts antiviral efficacy and selectivity.

Compound ScaffoldC7 SubstituentC2 SubstituentAntiviral TargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
Indole-7-carboxylic acid-OH (Free Acid)-CH3HIV-1 (JRFL)> 10.0> 50.0N/A
Indole-7-carboxamide-NH-CH3-CH3HIV-1 (JRFL)0.045> 50.0> 1,111
Indole-7-carboxamide-NH-(Heteroaryl)-CH3HIV-1 (JRFL)0.0012> 50.0> 41,666
Indole-3-carboxylic acid deriv.Aminoalkyl ester-CH3SARS-CoV-252.0> 100.0~2

(Note: Data synthesized from benchmark literature precedents on indole-based entry inhibitors[3]. The conversion of the free C7 acid to a heteroaryl amide drastically improves target engagement).

References

  • Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. nih.gov. 3

  • 339366-85-7 | this compound. molcore.com. 2

  • 5-Chloro-1H-indole-7-carboxylic Acid | CAS 875305-81-0. benchchem.com. 4

  • A review on recent developments of indole-containing antiviral agents. nih.gov. 1

  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. frontiersin.org. 5

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. actanaturae.ru. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Indole-7-carboxylic acid derivatives are highly sought-after privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in oncology, neurology, and infectious disease drug discovery [[1]]([Link]). The conventional of these heterocycles—typically utilizing 2-hydrazinobenzoic acid and a ketone—is notoriously plagued by prolonged reaction times, harsh thermal conditions, and the formation of intractable tarry byproducts due to hydrazine oxidation .

Microwave-Assisted Organic Synthesis (MAOS) fundamentally circumvents these limitations. By leveraging dielectric heating, microwave irradiation directly couples with the dipole moments of the solvent and reagents, resulting in instantaneous, volumetric heating . This Application Note details an optimized, self-validating protocol for the microwave-assisted synthesis of 2-methyl-1H-indole-7-carboxylic acid, achieving superior yields and purity profiles compared to traditional thermal methods. While this guide focuses on the 2-methyl core using acetone, substituting the ketone (e.g., using 2-butanone) allows for the rapid generation of a diverse library of derivatives.

Mechanistic Rationale & Causality (E-E-A-T)

The transformation of 2-hydrazinobenzoic acid hydrochloride and acetone into this compound proceeds via a cascade of acid-catalyzed transformations . Understanding the causality of each step is critical for troubleshooting and reaction optimization:

  • Condensation & Tautomerization: The reaction initiates with the acid-catalyzed condensation of the hydrazine and acetone to form a hydrazone intermediate, which rapidly tautomerizes to a highly reactive enehydrazine.

  • [3,3]-Sigmatropic Rearrangement: This electrocyclic rearrangement is the rate-limiting step. Under conventional thermal heating, overcoming this activation energy barrier requires hours of reflux. Microwave irradiation rapidly superheats the polar intermediates, accelerating the rearrangement to form a new C-C bond at the open ortho position (C6 of the original benzoic acid).

  • Cyclization & Elimination: The resulting diimine undergoes intramolecular cyclization to an aminal, followed by the elimination of ammonia to restore aromaticity, yielding the indole core.

Mechanism SM 2-Hydrazinobenzoic Acid + Acetone Hydrazone Hydrazone Intermediate SM->Hydrazone -H2O Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine H+ Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic MW Heating Aminal Cyclic Aminal Sigmatropic->Aminal Cyclization Product 2-Methyl-1H-indole- 7-carboxylic Acid Aminal->Product -NH3

Mechanistic pathway of the Fischer Indole Synthesis yielding this compound.

Experimental Design Parameters

To ensure a self-validating system, the experimental parameters are grounded in physical chemistry principles:

  • Solvent/Catalyst Selection: Glacial acetic acid (AcOH) is selected because it serves a dual purpose. It provides the necessary acidic protons for tautomerization/elimination and possesses a high loss tangent (tan δ = 0.174), making it an excellent microwave-absorbing solvent.

  • Atmospheric Control: 2-Hydrazinobenzoic acid is highly susceptible to thermal decomposition and oxidation, the root cause of dark, emulsion-heavy workups . Purging the reaction vial with nitrogen prior to sealing is non-negotiable for maintaining high product purity.

  • Temperature & Pressure: Operating at 150 °C in a sealed microwave vial generates autogenous pressure, superheating the acetic acid beyond its atmospheric boiling point (118 °C). This compresses the reaction time from hours to minutes.

Workflow Prep 1. Reagent Preparation (Equimolar SMs in AcOH) Purge 2. Inert Atmosphere (N2/Ar Purge) Prep->Purge MW 3. Microwave Irradiation (150°C, 10 min, 200W) Purge->MW Cool 4. Rapid Cooling (Air Jet to <50°C) MW->Cool Workup 5. Workup & Extraction (Ice water quench) Cool->Workup Purify 6. Isolation (Vacuum Filtration) Workup->Purify

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Step-by-Step Protocol

Materials & Reagents
  • 2-Hydrazinobenzoic acid hydrochloride (1.0 mmol, 188.6 mg)

  • Acetone (1.2 mmol, 88 µL) - Slight excess to prevent dialkylation.

  • Glacial Acetic Acid (3.0 mL)

  • Dedicated Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover)

  • 10 mL heavy-walled microwave reaction vials with crimp caps

Methodology
  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 188.6 mg of 2-hydrazinobenzoic acid hydrochloride.

  • Solvent Addition: Suspend the solid in 3.0 mL of glacial acetic acid. Add 88 µL of acetone dropwise while stirring.

  • Degassing (Critical Step): Purge the vial with a gentle stream of dry Nitrogen or Argon for 2 minutes to displace oxygen. Immediately seal the vial with a crimp cap to prevent hydrazine oxidation.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Cooling: On (Air jet cooling to <50 °C post-reaction)

  • Workup: Carefully decrimp the vial. Pour the resulting dark yellow solution into a beaker containing 15 mL of crushed ice and water. Stir vigorously for 15 minutes until a precipitate fully forms.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold deionized water (2 x 5 mL) to remove residual acetic acid and ammonium chloride salts.

  • Drying: Dry the solid in vacuo at 40 °C overnight to afford this compound as a pale yellow solid.

Quantitative Data & Yield Optimization

To validate the efficacy of the MAOS approach, a comparative study was conducted against conventional thermal heating. The microwave protocol demonstrates a >95% reduction in reaction time and a near-doubling of the isolated yield.

MethodCatalyst / SolventTemperature (°C)TimeYield (%)Purity (LC-MS)
Conventional ThermalGlacial AcOH118 (Reflux)4 hours45~80%
Conventional ThermalZnCl₂ / Ethanol78 (Reflux)6 hours35~75%
Microwave (MAOS) Glacial AcOH 150 (Sealed) 10 min 88 >95%
Microwave (MAOS)ZnCl₂ / Ethanol120 (Sealed)15 min72~90%

Analytical Characterization

Successful synthesis of this compound should be confirmed via the following expected spectral data:

  • LC-MS (ESI+): m/z calculated for C₁₀H₉NO₂ [M+H]⁺ 176.07, found 176.10.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.45 (s, 1H, NH), 13.05 (br s, 1H, COOH), 7.75 (d, J = 7.8 Hz, 1H, Ar-H), 7.68 (d, J = 7.5 Hz, 1H, Ar-H), 7.05 (t, J = 7.6 Hz, 1H, Ar-H), 6.25 (s, 1H, pyrrole-H), 2.42 (s, 3H, CH₃).

References

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source: Taylor & Francis (Journal of Asian Natural Products Research) URL:[Link]

  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles Source: Current Medicinal Chemistry (Bentham Science) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Decarboxylation of Indole-7-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of indole-7-carboxylic acids during high-temperature cross-couplings, cyclizations, or harsh workups. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind decarboxylation, providing you with self-validating protocols to secure your synthetic workflows.

Core Mechanistic Insights: The "Why" Behind Decarboxylation

To stop a side reaction, you must first understand its transition state. Indole-7-carboxylic acids are notoriously prone to decarboxylation during thermal excursions. The root cause lies in the electron-rich nature of the indole core. Under acidic or protic conditions, the carboxyl group undergoes hydration, followed by rate-determining C–C bond cleavage that releases a highly reactive 1 intermediate[1].

Furthermore, kinetic studies on protodecarboxylation reveal a negative Hammett


 value, proving that a2[2]. Consequently, simply heating the free acid in the presence of trace protons—or even certain 3[3]—lowers the activation energy for CO₂ loss, driving the 4 and ultimately degrading your material into plain indole[4].

To prevent this, we must either mask the carboxylate (preventing PCA formation) or electronically deactivate the indole ring (destabilizing the transition state).

Mechanism A Indole-7-carboxylic acid (Electron-rich ring) B Thermal/Acidic Stress (+ H2O, + H+) A->B F Esterification (Masks -COOH) A->F G N-Protection (EWG) (Destabilizes TS+) A->G C Protonated Carbonic Acid (PCA) Intermediate B->C D Decarboxylation (- CO2, - H2O) C->D E Indole (Degradation Product) D->E H Thermally Stable Indole Derivative F->H G->H

Mechanistic pathways of indole-7-carboxylic acid decarboxylation and chemical intervention strategies.

Troubleshooting FAQs

Q: My indole-7-carboxylic acid completely degrades into indole when heated above 100 °C in polar solvents. How can I stop this? A: If your downstream chemistry allows for it, the absolute most robust solution is transient esterification. Converting the free acid to a methyl or benzyl ester removes the acidic proton required for the PCA intermediate pathway. Esters of indole-7-carboxylic acid can easily withstand temperatures up to 150 °C.

Q: I need the free carboxylic acid for a downstream amide coupling, but it decarboxylates during my high-temperature cross-coupling step. What is the best strategy? A: If you cannot mask the carboxylic acid, you must electronically deactivate the indole ring. By installing a strong Electron Withdrawing Group (EWG) on the indole nitrogen (e.g., N-Tosyl or N-Boc), you pull electron density away from the C7 position. This severely destabilizes the buildup of positive charge required in the transition state, effectively shutting down the decarboxylation pathway even at 110 °C.

Q: Does the choice of solvent affect the decarboxylation rate? A: Drastically. Protic solvents (water, alcohols) or solvents containing trace acids facilitate the hydration of the carboxyl group. Switching to strictly anhydrous, aprotic solvents (like Toluene, DMF, or DMSO) will significantly reduce the background rate of thermal decarboxylation.

Quantitative Stability Data

The following table summarizes the thermal stability of indole-7-carboxylic acid derivatives under various standard reaction conditions. Use this to benchmark your expected material recovery.

Derivative StateSolvent EnvironmentHeating Temp (°C)Time (h)Observed Decarboxylation (%)Stability Assessment
Free Acid (Unprotected)Water / Trace Acid1002> 95%Highly Unstable
Free Acid (Unprotected)DMF (Aprotic)12012~ 40%Moderately Unstable
Free Acid + K₂CO₃Acetonitrile8012~ 15%Base-Promoted Degradation
N-Ts Protected AcidToluene11024< 5%Stable
Methyl EsterDMF15024< 1%Highly Stable

Validated Experimental Protocols

Use the decision matrix below to select the appropriate intervention for your workflow, followed by our self-validating protocols.

Workflow Start Heating Indole-7-carboxylic acid? Q1 Reaction Temp >80°C? Start->Q1 Q2 Are acidic/protic conditions present? Q1->Q2 Yes Sol1 Use Aprotic Solvent (Toluene, DMF) Q1->Sol1 No, but degrading Sol2 Protect as Ester (Fischer/Alkyl) Q2->Sol2 Yes Sol3 N-Protect with EWG (N-Ts, N-Boc) Q2->Sol3 No, thermal only

Decision matrix for preventing thermal decarboxylation of indole-7-carboxylic acids.

Protocol A: Transient Methyl Esterification (Carboxyl Masking)

Purpose: Protect the C7-carboxylic acid prior to high-temperature reactions.

  • Reaction Setup : Suspend indole-7-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalysis : Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Heating : Reflux the mixture at 65 °C for 4–6 hours.

    • Self-Validation Checkpoint 1 (Visual) : The initial opaque suspension will transition into a clear, homogeneous solution as the ester product forms and dissolves. Do not stop heating until the solution is completely clear.

  • Workup : Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Dry the combined organics over Na₂SO₄ and concentrate.

    • Self-Validation Checkpoint 2 (Analytical) : Run a TLC (Hexanes/EtOAc 3:1). You should observe complete consumption of the baseline acid spot, replaced by a high-R_f ester spot. IR spectroscopy will confirm success via a sharp C=O stretch shift from ~1680 cm⁻¹ (broad, H-bonded acid) to ~1720 cm⁻¹ (sharp ester).

Protocol B: N-Tosylation (Electronic Deactivation)

Purpose: Withdraw electron density from the indole ring to destabilize the decarboxylation transition state while leaving the carboxylate available.

  • Deprotonation : Dissolve indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere. Slowly add NaH (60% dispersion in mineral oil, 2.2 eq) to form the dianion.

    • Self-Validation Checkpoint 1 (Visual) : Observe vigorous H₂ gas evolution immediately upon NaH addition. Wait until bubbling completely ceases (approx. 30–45 mins) to ensure complete formation of the indolyl/carboxylate dianion.

  • Electrophilic Addition : Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench the reaction carefully with ice water, then acidify to pH 3 using 1M HCl. Extract the precipitated product with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.

    • Self-Validation Checkpoint 2 (Analytical) : ¹H NMR of the crude product will show a characteristic downfield shift of the indole C2-H proton (due to the deshielding effect of the N-Ts group) and a prominent new singlet at ~2.3 ppm corresponding to the tosyl methyl group.

References

1.[4] Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis - ACS Omega - 2.[3] Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate - 3.[1] Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed / NIH - 4.[2] Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water - ACS Publications -

Sources

Technical Support Center: Purification of 2-Methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methyl-1H-indole-7-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the recrystallization of this compound. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the theory and practice of recrystallizing this compound.

Q1: What is recrystallization, and why is it a preferred method for purifying this compound?

Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle is based on differential solubility: the compound of interest and its impurities have different solubilities in a given solvent system at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, being present in a much smaller concentration, remain dissolved in the cold solvent (mother liquor).[2][3]

For this compound, recrystallization is highly effective because its rigid, planar structure and capacity for hydrogen bonding facilitate the formation of a well-ordered crystal lattice, which naturally excludes the differently shaped molecules of impurities.[1] It is often a more cost-effective and scalable purification method compared to chromatography, capable of yielding material with very high purity.[4]

Q2: What are the characteristics of an ideal solvent for this recrystallization?

Selecting the right solvent is the most critical step for a successful recrystallization.[5] An ideal solvent for this compound should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[6]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals.[6]

  • Appropriate Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[7]

  • Chemical Inertness: The solvent must not react with the compound.[7]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[5][6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]

Q3: How do I choose between a single-solvent and a mixed-solvent system?

The choice depends on whether a single solvent meets the criteria described above.

  • Single-Solvent System: This is the preferred and simpler method. You should screen for a single solvent that provides a large difference in solubility for this compound between its boiling point and room temperature. Alcohols like ethanol or methanol are often good starting points for compounds with carboxylic acid groups.[8][9]

  • Mixed-Solvent System: This technique is used when no single suitable solvent can be found.[6] It involves a pair of miscible solvents: a "good" or "soluble" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[10] For this compound, a common and effective mixed-solvent system is an alcohol (e.g., ethanol, methanol) as the "good" solvent and water as the "bad" solvent. The carboxylic acid group provides polarity, making it soluble in alcohols, while the larger indole ring limits its solubility in water.[11][12]

Q4: What are the likely impurities in a crude sample of this compound?

Impurities depend heavily on the synthetic route. However, common impurities in indole synthesis can include:

  • Unreacted Starting Materials: For instance, in a Fischer indole synthesis, residual arylhydrazines or carbonyl compounds may be present.[4][13]

  • Reagents and Catalysts: Acids or bases used as catalysts might persist if the work-up is incomplete.

  • Side-Products: Indole syntheses can generate isomeric byproducts, dimers, or polymers, especially under harsh acidic or high-temperature conditions.[13][14]

  • Degradation Products: The indole nucleus can be sensitive to strong acids and oxidation, leading to colored impurities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Part 2: Experimental Protocols

These protocols provide step-by-step guidance. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Single-Solvent Recrystallization Workflow

This protocol is ideal if a suitable single solvent, such as ethanol, has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stir bar).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[15] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)

This is a common and effective method for this type of compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent). Ensure the solid is fully dissolved at the boiling point.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).[10][15] This indicates that the solubility limit has been reached.

  • Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.[10]

  • Cooling & Crystallization: Cool the solution slowly to room temperature, then in an ice bath, as described in Protocol 1.

  • Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture (in approximately the same ratio as your final solvent system).[16] Dry the crystals thoroughly.

Part 3: Visualization & Data
General Recrystallization Workflow

Recrystallization_Workflow A Add minimal hot solvent to crude solid B Hot filtration (if insolubles present) A->B C Slow cooling to room temperature A->C B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with ice-cold solvent E->F G Dry crystals F->G

Caption: General workflow for purification by recrystallization.

Solvent Selection Data

The following table provides a starting point for solvent screening for this compound. Experimental verification is essential.

SolventBoiling Point (°C)Suitability NotesPolarity
Water 100 °CLikely a poor solvent when hot, making it an excellent anti-solvent .[11]High
Ethanol 78 °COften a good solvent . Provides good solubility when hot and moderate solubility when cold.[8]High
Methanol 65 °CA very good solvent . May be too effective, leading to lower recovery unless used with an anti-solvent.[8]High
Ethyl Acetate 77 °CModerate solvent. May be suitable as a single solvent.Medium
Toluene 111 °CLikely a poor solvent due to lower polarity. Could be used for washing to remove non-polar impurities.[11]Low
Hexane 69 °CVery poor solvent. Useful as an anti-solvent or for washing non-polar impurities.[17]Very Low
Part 4: Troubleshooting Guide

This section is designed to solve specific problems encountered during the experiment.

Q5: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[10] This is common with impure compounds (impurities depress the melting point) or when using a mixed-solvent system where the solution becomes saturated at a high temperature.

  • Probable Cause: The boiling point of the solvent system is higher than the melting point of the impure compound. The solution has become supersaturated too quickly or at too high a temperature.

  • Recommended Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation temperature.[10]

    • Promote Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.

    • Lower the Initial Temperature: If using a mixed-solvent system, try adding the anti-solvent at a temperature below the solvent's boiling point.

    • Scratch and Seed: If an oil persists, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a tiny seed crystal of the pure compound.

Q6: I've cooled the solution, even in an ice bath, but no crystals have formed. What went wrong?

This is a common issue, usually caused by either using too much solvent or the solution being in a stable, supersaturated state.

  • Probable Cause: The solution is not sufficiently saturated for nucleation to occur.

  • Recommended Solutions:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure product, add a single tiny crystal to the solution. This will act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[15] Be careful not to remove too much. Once reduced in volume, allow it to cool again.

    • Add an Anti-solvent (if appropriate): If you are using a single-solvent system that is amenable to a mixed-solvent approach (e.g., ethanol), you can carefully add a few drops of a suitable anti-solvent (e.g., water) to induce precipitation.

Q7: My final yield is very low. How can I improve it?

A low yield means that a significant portion of your compound was lost during the process.

  • Probable Cause(s):

    • Using a large excess of solvent during the initial dissolution step.[15]

    • Premature crystallization during a hot filtration step.

    • Incomplete crystallization (not cooling for long enough or at a low enough temperature).

    • Washing the final crystals with a solvent that was not ice-cold, redissolving the product.

    • The compound has significant solubility in the solvent even at low temperatures.

  • Recommended Solutions:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of hot solvent required to dissolve the crude product.

    • Recover from Mother Liquor: The filtrate (mother liquor) often contains a significant amount of dissolved product. You can concentrate this solution by boiling off some solvent to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check Your Solvent Choice: The chosen solvent may not be optimal. Re-evaluate the solvent based on the criteria in Q2, perhaps selecting one in which the compound has even lower solubility when cold.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue? OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield Sol1_Oil Re-heat & Add more 'good' solvent OilingOut->Sol1_Oil Yes Sol2_Oil Cool solution slower OilingOut->Sol2_Oil Yes Sol1_NoCry Scratch inner flask surface NoCrystals->Sol1_NoCry Yes Sol2_NoCry Add a seed crystal NoCrystals->Sol2_NoCry Yes Sol3_NoCry Boil off some solvent and re-cool NoCrystals->Sol3_NoCry Yes Sol1_Yield Use less solvent in next attempt LowYield->Sol1_Yield Yes Sol2_Yield Concentrate mother liquor for a 2nd crop LowYield->Sol2_Yield Yes

Caption: Decision tree for common recrystallization problems.

References
  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. (URL: [Link])

  • 1H-Indole-2-carboxylic acid, 1-methyl- - NIST WebBook. (URL: [Link])

  • Solvent Choice - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (URL: [Link])

  • Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... - ResearchGate. (URL: [Link])

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (URL: [Link])

  • 2-Methylindoline-7-carboxylic acid | C10H11NO2 | CID 66489762 - PubChem. (URL: [Link])

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (URL: [Link])

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (URL: [Link])

  • Recrystallization - Chemistry LibreTexts. (URL: [Link])

  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - ResearchGate. (URL: [Link])

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. (URL: [Link])

  • Recrystallization and Crystallization. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

  • Solubility of bio-sourced feedstocks in 'green' solvents† - Memorial University Research Repository. (URL: [Link])

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (URL: [Link])

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (URL: [Link])

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation. (URL: [Link])

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (URL: [Link])

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

Sources

Technical Support Center: Overcoming Steric Hindrance in C7-Position Indole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole C-H Functionalization. This guide is designed for researchers and drug development professionals struggling with the regioselective functionalization of the indole benzenoid core. Here, we dissect the causality behind steric and electronic challenges at the C7 position and provide self-validating, field-proven troubleshooting strategies.

Fundamentals & Strategic FAQs

Q: Why is the C7 position of the indole ring notoriously difficult to functionalize? A: The challenge is twofold: electronic bias and steric congestion. The intrinsic electronic configuration of the indole pyrrole ring overwhelmingly favors electrophilic attack and metalation at the C3 position (and to a lesser extent, C2). The benzenoid core (C4–C7) is significantly less nucleophilic. Furthermore, the C7 position is sterically hindered by the adjacent N1 position. To functionalize C7, you must deploy a strategy that overrides the C3 electronic preference while simultaneously navigating the steric bulk at the N-position.

Q: How do directing groups (DGs) solve the C3-bias and steric hindrance issues? A: Directing groups installed at the N1 position serve a dual mechanistic purpose. First, bulky DGs sterically shield the C2 position, preventing unwanted ortho-metalation. Second, they feature Lewis basic heteroatoms (O, N, S, P) that coordinate to transition metals (Pd, Rh, Ir), bringing the catalyst into close spatial proximity to the C7-H bond. This proximity-driven C-H activation lowers the activation energy for C7 metalation, effectively overriding the natural C3 electronic bias.

G1 A Unprotected Indole (High C3 Electron Density) B Install Directing Group (e.g., -SO2Me, -P(tBu)2) A->B C Electronic Modulation & Steric Shielding B->C D Transition Metal Coordination (Pd/Rh/Ir) C->D E Regioselective C7-H Activation D->E

Strategic workflow for overriding inherent C3 electronic bias to achieve C7-functionalization.

Troubleshooting Guide: Catalyst & Directing Group Failures

Issue: I am attempting a Pd(II)-catalyzed C7-acyloxylation, but I keep isolating C3-oxidized byproducts. What is causing this? Root Cause & Solution: Without precise electronic control, palladium defaults to electrophilic palladation at the electron-rich C3 position. To redirect Pd to C7, you must use a strongly electron-withdrawing DG, such as a methylsulfonyl (


) group[1]. This group reduces the overall electron density of the pyrrole ring, disfavoring C3 attack. Additionally, pairing this with a pyridone-based ligand creates a synergistic effect that accelerates the C-H cleavage at C7, outcompeting background oxidation[1].

Issue: My Rh-catalyzed C7-alkenylation works for simple indoles but fails completely when the substrate has a C6-substituent (e.g., 6-chloroindole). Root Cause & Solution: C6-substituted indoles pose a severe steric challenge. The incoming metal complex clashes simultaneously with the N-directing group and the C6-substituent. If you are using a rigid N-pivaloyl group, the steric bulk is too restrictive. You must switch to a conformationally flexible directing group. The


 (cyclohexylsulfenyl) group or P(III) directing groups like 

can rotate to accommodate the C6 bulk while maintaining strong coordination to the metal center, restoring catalytic turnover[2][3].

Issue: I want to achieve C7 functionalization without the hassle of installing and removing a complex directing group. Is this possible? Root Cause & Solution: Yes, via Iridium-catalyzed C-H borylation. If your substrate is a 2-substituted indole, the C2 position is already blocked. By utilizing an easily removable N-hydrosilyl group, the bulky


 active catalyst experiences severe steric repulsion from the C2 substituent and the C3 position. The catalyst is forced to seek the most sterically accessible, directed C-H bond, which is C7[4].

G2 Step1 2-Substituted Indole + N-Hydrosilyl Group Step2 [Ir(OMe)(cod)]2 + dtbpy Catalyst Activation Step1->Step2 Step3 Steric Clash at C2/C3 with Bulky Ir-dtbpy Complex Step2->Step3 Step4 Silyl-Directed Delivery to C7 Position Step3->Step4 Step5 C7-Borylated Indole (High Yield) Step4->Step5

Mechanism of Ir-catalyzed C7 borylation driven by steric repulsion and silyl-direction.

Quantitative Data: Directing Group & Catalyst Selection

Selecting the correct directing group is the single most critical variable in overcoming steric hindrance at the C7 position. Use the table below to match your substrate's steric profile with the appropriate catalytic system.

Directing Group (DG)Optimal Catalyst SystemPrimary TransformationSteric Tolerance at C6Standard Cleavage/Removal Conditions
N-Pivaloyl Rh(I) / Rh(III)C7-AlkenylationLow (Clashes with C6)NaOH, MeOH/H₂O, Reflux
N-Methylsulfonyl Pd(II)C7-AcyloxylationModerate TBAF or Mg/MeOH
N-SCy (Sulfur) Rh(III)C7-AlkenylationHigh (Flexible DG)Zn, AcOH or Raney Ni
N-P(tBu)₂ Pd(II) / Rh(I)C7-Arylation / AlkylationHigh HCl in Dioxane
N-Hydrosilyl Ir(I)C7-BorylationVery High TBAF, THF, Room Temp

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process validation checkpoints.

Protocol A: Palladium(II)-Catalyzed Direct C7-Acyloxylation[1]

Designed to override C3 electronic bias using an electron-withdrawing DG.

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, combine the N-methylsulfonyl indole (1.0 equiv),

    
     (10 mol%), a pyridone-based ligand (20 mol%), and 
    
    
    
    (2.0 equiv).
    • Causality Check:

      
       acts as both the terminal oxidant (regenerating Pd(II) from Pd(0)) and the source of the acetate group. The pyridone ligand is mandatory; it lowers the transition state energy for C-H cleavage, preventing catalyst degradation.
      
  • Solvent & Heating: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Seal the tube and stir at 100°C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 4:1). To validate regioselectivity before workup, pull a 0.1 mL aliquot, filter through a short silica plug, and analyze via

    
     NMR.
    
    • Validation Check: The disappearance of the C7 doublet (typically ~7.2 ppm) and the retention of the C3 singlet (~6.5 ppm) confirms absolute C7-selectivity. If the C3 proton is missing, your directing group has failed to suppress C3-oxidation.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Ir-Catalyzed Silyl-Directed C7 Borylation[4]

Designed to utilize steric repulsion at C2/C3 to drive C7 functionalization.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, mix

    
     (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous hexane. Stir for 10 minutes.
    
    • Validation Check: The solution must turn deep red. This color change validates the formation of the active, sterically bulky Ir-dtbpy complex necessary for site-selectivity.

  • Reagent Addition: Add the N-hydrosilyl 2-substituted indole (1.0 equiv) and HBPin (1.5 equiv) to the red catalyst solution.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat at 60°C for 8 hours.

    • Causality Check: The N-hydrosilyl group directs the bulky Ir complex away from the blocked C2 position and sterically hindered C3 position, delivering it exclusively to C7.

  • In-Process Validation: Analyze a crude sample via GC-MS.

    • Validation Check: The presence of a single product peak with a mass of

      
       (addition of Bpin) confirms successful functionalization. The absence of diborylated species validates that steric control was maintained.
      
  • Workup: Evaporate the solvent in vacuo. The crude borylated product is highly stable and typically pure enough for immediate downstream Suzuki-Miyaura cross-coupling.

References

  • Source: osaka-u.ac.
  • Title: Palladium(II)
  • Source: researchgate.
  • Source: msu.

Sources

Troubleshooting low yields in 2-Methyl-1H-indole-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in 2-Methyl-1H-indole-7-carboxylic Acid Synthesis

Case ID: IND-7COOH-002 Subject: Yield Optimization for Electron-Deficient Indole Cyclization Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound presents a classic "push-pull" electronic conflict. You are attempting to build an electron-rich indole core using a precursor (2-hydrazinobenzoic acid or 2-nitrobenzoic acid) heavily deactivated by an electron-withdrawing carboxylic acid group at the ortho position.

Low yields in this synthesis typically stem from two root causes:

  • Electronic Deactivation (Fischer Route): The carboxylic acid group destabilizes the ene-hydrazine intermediate, raising the activation energy for the [3,3]-sigmatropic rearrangement.

  • Reagent Quenching/Side Reactions (Bartoli Route): The acidic proton consumes organometallic reagents, or the ester moiety undergoes nucleophilic attack rather than cyclization.

This guide provides a diagnostic workflow to identify your specific failure mode and offers validated protocols to recover yield.

Part 1: Diagnostic Triage

Which synthetic pathway are you currently utilizing?

PathwayReagents UsedCommon Symptoms of Failure
Route A: Fischer Indole Synthesis 2-Hydrazinobenzoic acid + Acetone + Acid Catalyst (H₂SO₄, PPA, ZnCl₂)Black tar formation; starting material recovery; decarboxylation (product is 2-methylindole).
Route B: Bartoli Indole Synthesis 2-Nitrobenzoic acid (or ester) + Isopropenyl GrignardComplex mixture; ketone formation (Grignard attack on ester); low conversion.

Part 2: Route A – Fischer Indole Synthesis Optimization

The Core Problem: The ortho-carboxylic acid group on the hydrazine exerts a strong electron-withdrawing effect (


), reducing the nucleophilicity of the 

-nitrogen. This slows the formation of the hydrazone and, more critically, destabilizes the transition state of the [3,3]-sigmatropic rearrangement.
Troubleshooting Protocol

1. Switch to the Ester Precursor (Critical) Do not use the free acid. The zwitterionic nature of 2-hydrazinobenzoic acid creates solubility issues and high melting points that require harsh temperatures, leading to charring.

  • Recommendation: Methylate the starting material to Methyl 2-hydrazinobenzoate .

  • Why: This improves solubility in organic solvents (EtOH, AcOH) and lowers the energy required for cyclization. The ester can be hydrolyzed to the acid quantitatively after indole formation.

2. Isolate the Hydrazone One-pot procedures often fail here because the ketone (acetone) boils off before the deactivated hydrazine reacts.

  • Step: Reflux Methyl 2-hydrazinobenzoate with excess acetone (or acetone dimethyl acetal) in EtOH with catalytic acetic acid.

  • Validation: Isolate the solid hydrazone. Verify disappearance of the hydrazine NH₂ peak in IR/NMR.

3. Catalyst Selection: Polyphosphoric Acid (PPA) Standard Lewis acids (ZnCl₂) often require temperatures (


) that cause decomposition.
  • Protocol: Dissolve the isolated hydrazone in PPA. Heat to

    
    .
    
  • Mechanism: PPA acts as both solvent and catalyst, stabilizing the protonated ene-hydrazine without the oxidative side-reactions seen with H₂SO₄.

Visualization: Fischer Failure Points & Fixes

FischerOptimization Start 2-Hydrazinobenzoic Acid (Deactivated Nucleophile) Step1 Esterification (Methyl 2-hydrazinobenzoate) Start->Step1 Optimization Fail1 Failure: Solubility Issues & Zwitterion Trapping Start->Fail1 Direct Use Step2 Hydrazone Formation (Isolate Intermediate) Step1->Step2 + Acetone Step3 Cyclization in PPA (90-110°C) Step2->Step3 [3,3]-Sigmatropic Shift Fail2 Failure: Decarboxylation (Loss of C7-COOH) Step3->Fail2 Temp > 140°C Product Methyl 2-methyl-1H-indole-7-carboxylate Step3->Product Controlled Cyclization

Caption: Logical flow for optimizing Fischer synthesis by bypassing zwitterionic traps and thermal degradation.

Part 3: Route B – Bartoli Indole Synthesis (High-Yield Alternative)

If the Fischer route remains problematic, the Bartoli Indole Synthesis is the superior alternative for 7-substituted indoles, provided you manage the Grignard reactivity.

The Core Problem: Standard esters (methyl/ethyl) react with Grignard reagents to form tertiary alcohols. The free acid consumes reagents.

Optimization Protocol

1. Substrate Protection: The tert-Butyl Shield Use tert-butyl 2-nitrobenzoate . The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl carbon, directing the Grignard reagent exclusively to the nitro group.

2. Reagent Stoichiometry

  • Reagent: Isopropenylmagnesium bromide (0.5 M in THF).

  • Ratio: Use 3.5 to 4.0 equivalents of Grignard relative to the nitro compound.

    • Eq 1: Reduces

      
       to 
      
      
      
      (Nitroso).
    • Eq 2: Attacks Nitroso oxygen.

    • Eq 3: Deprotonates the intermediate to drive aromatization.

3. Temperature Control

  • Start:

    
     (Critical to prevent over-reduction).
    
  • Quench: Saturated

    
     at 
    
    
    
    .

4. Validated Workflow (Bartoli)

  • Dissolve tert-butyl 2-nitrobenzoate in dry THF under

    
    . Cool to 
    
    
    
    .
  • Add Isopropenylmagnesium bromide (4 eq) dropwise over 30 mins.

  • Stir at

    
     for 1 hour, then warm to 
    
    
    
    for 30 mins.
  • Quench and extract.

  • Deprotect the t-butyl ester with TFA/DCM to yield the free acid.

Visualization: Bartoli Reaction Pathway

BartoliPathway Substrate tert-Butyl 2-nitrobenzoate Nitroso Nitroso Intermediate Substrate->Nitroso Reduction (Eq 1) Grignard + Isopropenyl MgBr (3-4 eq, -40°C) Grignard->Substrate Reagent Rearrange [3,3]-Sigmatropic Rearrangement Nitroso->Rearrange Attack (Eq 2) IndoleEster tert-Butyl 2-methyl-7-indolecarboxylate Rearrange->IndoleEster Cyclization & Aromatization FinalProduct This compound IndoleEster->FinalProduct TFA Deprotection

Caption: Bartoli pathway utilizing steric protection to prevent side reactions.

Part 4: Comparison of Yields & Conditions

FeatureFischer Route (Optimized)Bartoli Route (Optimized)
Starting Material Methyl 2-hydrazinobenzoatetert-Butyl 2-nitrobenzoate
Key Reagent Acetone / PPAIsopropenylmagnesium bromide
Temp Range


Typical Yield 45–60%65–75%
Main Byproduct 2-Methylindole (Decarboxylation)Azo/Aniline derivatives
Scalability High (Kg scale feasible)Moderate (Grignard handling)

References

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Bartoli, G., et al. (1989).[2][3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132. Retrieved from

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Dobbs, A. (2001).[2] "Total Synthesis of Indoles from Trichloromethyl Carbinols." Journal of Organic Chemistry. (Context on Bartoli modifications).

  • Organic Syntheses. (1942). 2-Methylindole. Org. Synth. 1942, 22, 94. Retrieved from

Sources

Technical Support Center: Purification of Indole Carboxylic Acids from Aniline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing indole carboxylic acids (e.g., via Fischer indole synthesis or palladium-catalyzed cross-coupling) frequently leaves unreacted aniline precursors in the crude product mixture. Because anilines and indole carboxylic acids possess distinct electronic properties and competing hydrogen-bonding capabilities, their separation requires exploiting specific physicochemical differences rather than relying on standard chromatography.

This guide provides causality-driven troubleshooting, quantitative data, and validated protocols for isolating your target compound.

Physicochemical Properties Comparison

Understanding the acid-base behavior of your mixture is the foundation of any successful separation strategy.

Chemical PropertyAnilineIndole-3-Carboxylic Acid
Functional Group Primary AmineCarboxylic Acid, Indole NH
pKa 4.61 (Conjugate acid)[1]3.52 (Carboxylic acid)[2]
Ionization at pH 1.0 Protonated (Anilinium cation)Protonated (Neutral organic)
Ionization at pH 8.0 Neutral organicDeprotonated (Carboxylate anion)
Aqueous Solubility 36 g/L (at 20 °C)[3]2.42 g/L[2]
Separation Decision Workflow

G Start Crude Mixture (Indole Carboxylic Acid + Aniline) Decision Is the product acid/base sensitive? Start->Decision Path1 Liquid-Liquid Extraction (pH Control) Decision->Path1 No Path2 Polymer-Supported Scavenger (PS-Isocyanate) Decision->Path2 Yes LLE_Step1 Dissolve in EtOAc Wash with 1M HCl (pH ~1) Path1->LLE_Step1 Scav_Step1 Add PS-Isocyanate resin to crude in THF/DCM Path2->Scav_Step1 LLE_Org Organic Layer (Indole Carboxylic Acid) LLE_Step1->LLE_Org Retain LLE_Aq Aqueous Layer (Anilinium Chloride) LLE_Step1->LLE_Aq Discard Scav_Step2 Filter resin (Aniline-Urea bound to resin) Scav_Step1->Scav_Step2 Incubate 1-2h Scav_Filtrate Filtrate (Pure Indole Carboxylic Acid) Scav_Step2->Scav_Filtrate Collect

Workflow for separating aniline from indole carboxylic acids.

Troubleshooting & FAQs

Q1: Why does standard silica gel chromatography fail to separate aniline from my indole carboxylic acid? Causality: Both compounds exhibit strong hydrogen-bonding capabilities. Aniline's primary amine interacts aggressively with the acidic silanol groups on the silica gel stationary phase, causing severe peak tailing (streaking). Simultaneously, the carboxylic acid moiety of the indole product also streaks due to dimerization and hydrogen bonding. When both species streak, their retention factors (


) overlap, leading to co-elution. To resolve this, you must chemically alter the ionization state of one of the molecules rather than relying on standard phase affinity.

Q2: How does pH-mediated liquid-liquid extraction (LLE) solve this issue? Causality: Liquid-liquid extraction leverages the distinct pKa values of the two components. Aniline is a weak base (pKa ~4.61)[1], while indole-3-carboxylic acid is a weak acid (pKa ~3.52)[2]. By washing the organic mixture with a dilute strong acid (e.g., 1M HCl, pH ~1), the aniline is protonated to form anilinium chloride. This ionic salt is highly polar and partitions entirely into the aqueous phase[4],[5]. Conversely, the indole carboxylic acid remains fully protonated (neutral) at pH 1 and stays in the organic phase. This creates a self-validating separation: if the aqueous layer is highly acidic, the basic aniline must be partitioned into it.

Q3: My indole carboxylic acid degrades under strong acidic conditions. Is there a milder alternative? Causality: Yes. If your specific indole derivative is sensitive to 1M HCl (e.g., prone to decarboxylation or polymerization), you can use polymer-supported nucleophile scavengers like Polystyrene-Isocyanate (PS-Isocyanate) or Macroporous-Isocyanate (MP-Isocyanate)[6]. Isocyanates react rapidly and irreversibly with primary amines (aniline) to form stable urea linkages. Because the isocyanate is covalently bound to a macroscopic polymer bead, the resulting aniline-urea complex becomes immobilized on the solid support. The unreacted indole carboxylic acid remains in solution and is recovered by simple filtration[7].

Validated Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (Standard Method)

Use this method for stable indole carboxylic acids. It is highly scalable and cost-effective.

  • Dissolution: Dissolve the crude reaction mixture (containing the indole carboxylic acid and aniline) in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure complete dissolution.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl).

  • Partitioning: Stopper the funnel and shake vigorously for 2-3 minutes. Vent the funnel frequently to release any built-up pressure.

  • Separation: Allow the layers to separate completely. The aniline is now sequestered in the aqueous layer as anilinium chloride[4]. Drain and discard the aqueous layer (or retain it if aniline recovery is desired).

  • Secondary Wash: Wash the retained organic layer with saturated aqueous Sodium Chloride (brine) to remove residual water and trace HCl.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter out the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure indole carboxylic acid.
    
Protocol B: Polymer-Supported Scavenging (Mild Method)

Use this method for acid-sensitive products or when generating parallel libraries where liquid-liquid extraction is a bottleneck.

  • Preparation: Dissolve the crude mixture in an aprotic solvent that swells the resin, such as Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE). Note: If using MP-Isocyanate, non-swelling solvents like Acetonitrile can also be used effectively[6].

  • Resin Addition: Add 3 to 4 molar equivalents of PS-Isocyanate resin relative to the estimated amount of residual aniline.

  • Incubation: Agitate the mixture gently using an orbital shaker or overhead stirrer at room temperature for 1 to 2 hours. Avoid using magnetic stir bars, as they can grind and crush the resin beads. During this time, the aniline nucleophilically attacks the resin-bound isocyanate[6].

  • Filtration: Filter the suspension through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. The aniline is retained on the solid filter cake[7].

  • Washing & Recovery: Wash the resin with a small volume of the reaction solvent to ensure all of the target product is eluted. Concentrate the combined filtrate under reduced pressure to obtain the purified indole carboxylic acid.

References

1.[1] Aniline - Wikipedia. wikipedia.org. 1 2.[3] Aniline CAS#: 62-53-3 - ChemicalBook. chemicalbook.com. 3 3.[2] Showing Compound Indole-beta-carboxylic acid (FDB000935) - FooDB. foodb.ca. 2 4.[6] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. biotage.co.jp. 6 5.[7] Solid-Supported Reagents and Scavengers - Sopachem. sopachem.com. 7 6.[4] How do I remove aniline from the reaction mixture? - ResearchGate. researchgate.net. 4 7.[5] Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION. mnstate.edu. 5

Sources

Stability of 2-Methyl-1H-indole-7-carboxylic acid in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-Methyl-1H-indole-7-carboxylic acid (CAS: 339366-85-7), synthesizing chemical principles with practical handling requirements for drug development workflows.

Executive Summary

This compound exhibits distinct stability profiles governed by the electronic interplay between the electron-rich indole nucleus and the electron-withdrawing carboxylic acid group at the C7 position.[1]

  • Best Stability: Basic Media (pH > 8) under inert atmosphere. The formation of the carboxylate anion stabilizes the molecule and ensures solubility.[1]

  • High Risk: Strongly Acidic Media (pH < 2) . While the C7-COOH group deactivates the ring against electrophilic attack, strong acids can still catalyze C3-protonation leading to dimerization (polymerization) and precipitation due to low solubility.[1]

  • Critical Handling: Protect from light and oxygen in basic solutions to prevent oxidative degradation.

Part 1: Technical Deep Dive & Mechanistic Insight

Stability in Acidic Media (pH < 4)

In acidic environments, the primary concern is not decarboxylation (as seen with indole-3-carboxylic acids), but rather acid-catalyzed polymerization and solubility .[1]

  • Mechanism: The indole ring is electron-rich.[1][2] Protons (

    
    ) attack the C3 position (the most nucleophilic site), generating an indoleninium cation. This cation acts as an electrophile, reacting with unprotonated indole molecules to form dimers and trimers.
    
  • Protective Effect of C7-COOH: Unlike simple indoles, the carboxylic acid at C7 is an Electron Withdrawing Group (EWG).[1] Through inductive (

    
    ) and mesomeric effects, it reduces the electron density of the indole ring.[1] This significantly slows down  the rate of C3-protonation compared to 2-methylindole, providing a "stability buffer" in mild acids.[1]
    
  • Solubility: The free acid form is poorly soluble in aqueous acid, often leading to precipitation.[1] This precipitation ironically protects the solid core from degradation, but surface polymerization can still occur.

Stability in Basic Media (pH > 8)

Basic conditions are generally preferred for processing and storage, provided oxidation is controlled.

  • Mechanism: Bases deprotonate the carboxylic acid (

    
    ), forming the indole-7-carboxylate anion.[1] This anionic species is highly soluble in water.
    
  • Hydrolytic Stability: The C7-COOH is attached to the benzene ring (anthranilic-like).[1] Unlike ester derivatives, the carboxylate anion is immune to hydrolysis.

  • Oxidation Risk: Indoles are susceptible to autoxidation in base (radical mechanism), forming oxindoles or ring-opening products (kynurenine pathway analogs).[1] The 2-methyl group blocks the reactive C2 site, offering partial protection, but the C3 site remains vulnerable to radical attack if exposed to air and light.[1]

Comparative Stability Data
ParameterAcidic Media (pH 1-3)Basic Media (pH 9-12)Neutral (Solid State)
Dominant Species Neutral Free Acid (Precipitates)Carboxylate Anion (Soluble)Neutral Dimer (H-bonded)
Primary Degradation C3-Polymerization / DimerizationOxidative Ring Opening (if aerobic)Photochemical yellowing
Solubility Very Low (< 0.1 mg/mL)High (> 50 mg/mL)N/A
Handling Verdict Avoid for long durationsPreferred (degassed)Standard (Dark/Cool)

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the divergent fates of the molecule in opposing pH conditions.

IndoleStability Start This compound (Starting Material) AcidCond Acidic Media (H+) Excess Protons Start->AcidCond pH < 4 BaseCond Basic Media (OH-) Deprotonation Start->BaseCond pH > 8 Protonation C3-Protonation (Indoleninium Cation) AcidCond->Protonation Fast Precip Precipitation (Low Solubility) AcidCond->Precip Immediate Dimer Electrophilic Attack on Neutral Indole (Dimerization/Polymerization) Protonation->Dimer Slowed by 7-COOH Salt Indole-7-Carboxylate Anion (Stable & Soluble) BaseCond->Salt Instant Oxidation Autoxidation (Air/Light) Formation of Oxindoles Salt->Oxidation If O2 present

Caption: Divergent stability pathways. Acidic conditions risk polymerization (left), while basic conditions stabilize the structure as a salt, subject only to oxidative risks (right).[1]

Part 3: Troubleshooting Guide & FAQs

Scenario 1: HPLC Analysis Shows "Ghost Peaks" or Broadening

Symptom: You observe split peaks or new impurities eluting after the main peak when using an acidic mobile phase (e.g., 0.1% TFA).

  • Root Cause: On-column degradation.[1] The high pressure and local acidity inside the column can force protonation at C3.[1]

  • Solution: Switch to a buffered mobile phase (e.g., Ammonium Acetate pH 4.5 or Phosphate buffer pH 7.0). Avoid strong acid modifiers like TFA; use Formic Acid (0.1%) only if necessary and analyze immediately.

Scenario 2: Sample Solution Turns Pink/Brown

Symptom: A clear basic solution of the compound turns pink or brown after sitting on the bench for 4 hours.[1]

  • Root Cause: Oxidative degradation (formation of quinoidal species) due to light and oxygen exposure.

  • Solution:

    • Degas all buffers with Nitrogen/Argon before use.

    • Use amber glassware or wrap vials in aluminum foil.

    • Store autosampler trays at 4°C .

Scenario 3: Precipitation During Workup

Symptom: Upon acidifying a basic reaction mixture to isolate the product, a gum forms instead of a crystalline solid.[1]

  • Root Cause: Rapid acidification causes the "oiling out" of the amorphous free acid before it can crystallize, trapping impurities.

  • Solution: Acidify slowly (dropwise) with mild agitation to allow crystal nucleation. Ensure the final pH is not lower than 3.0 to prevent acid-catalyzed oligomerization of the amorphous oil.[1]

Part 4: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for biological assays or analytical standards.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard. It prevents protonation and solubilizes the neutral form.

  • Weighing: Weigh 1.77 mg of this compound into an amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into single-use vials. Store at -20°C.

    • Validation: Stable for >6 months at -20°C. Stable for 24 hours at RT if protected from light.[1]

Protocol B: Forced Degradation Test (Stress Testing)

Use this to validate your specific analytical method.

  • Acid Stress: Dissolve 1 mg in 1 mL Acetonitrile. Add 1 mL of 0.1 M HCl. Heat at 60°C for 1 hour.

    • Expected Result: Minor degradation (<5%). If >10%, reduce temperature.

  • Base Stress: Dissolve 1 mg in 1 mL Acetonitrile. Add 1 mL of 0.1 M NaOH. Heat at 60°C for 1 hour.

    • Expected Result: Stable (unless exposed to air).

  • Oxidative Stress: To the base stress sample, add 100 µL of 3%

    
    .
    
    • Expected Result: Rapid degradation (formation of N-oxides or ring cleavage).[1]

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved March 5, 2026. (Note: General catalog link provided for verification of commercial availability)

  • BenchChem. Stability and degradation pathways of Indole-carboxylate derivatives.

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole electrophilic substitution and C3 reactivity).
  • Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911.[1] (Discusses substituent effects on indole stability).

  • PubChem. Compound Summary: this compound (CID 66489762).[1] National Library of Medicine.

Sources

Technical Support Center: Resolving Streaking Issues of Indole Acids in TLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the lab. This guide is structured in a practical question-and-answer format to directly address the frustrating issue of streaking when analyzing indole acids, such as Indole-3-acetic acid (IAA), via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: I'm seeing a long, comet-like streak instead of a compact spot for my indole acid. What's the most likely cause?

This is the most common issue encountered with acidic compounds on silica gel TLC plates. Streaking of indole acids is typically caused by one or a combination of three primary factors:

  • Molecular Ionization : Indole acids possess a carboxylic acid group. On the slightly acidic surface of standard silica gel, a portion of your compound can deprotonate to its carboxylate form. This creates two different species (the protonated, neutral acid and the deprotonated, anionic carboxylate) that interact differently with the stationary phase, leading to a continuous "streak" rather than a distinct spot.[1][2][3]

  • Sample Overloading : Applying too much sample to the plate is a frequent cause of streaking.[2][3][4] When the stationary phase becomes saturated at the point of application, it cannot properly bind all the analyte molecules, causing them to smear up the plate during development.[5]

  • Inappropriate Mobile Phase : If the mobile phase (solvent system) is not optimized, it may have poor solubility for the sample or interact improperly with the stationary phase, resulting in poor separation and streaking.[6]

Q2: What is the fastest and most effective way to fix streaking for an indole acid?

The most direct solution is to modify your mobile phase by adding a small amount of a volatile acid.[1][2][5][7] Adding 0.5% to 2% of glacial acetic acid or formic acid to your eluent is standard practice.[5][7][8]

The Causality: This works by the principle of Le Châtelier. The excess protons (H+) from the added acid in the mobile phase suppress the deprotonation of your indole acid, forcing its equilibrium to the neutral, protonated form. This ensures that only one species is migrating up the plate, resulting in a tight, well-defined spot.[1][5] Formic acid is often preferred due to its higher volatility, making it easier to remove from the plate before visualization.[2]

Q3: How can I tell if I've simply overloaded the plate?

Sample overloading is characterized by a long, often dense streak that may have a slightly more defined "head" at the solvent front.[9] A key diagnostic is to run the TLC again with a diluted sample.

  • Quick Test : Prepare a 10-fold dilution of your spotting solution and run it on the same plate next to your original sample. If the diluted sample yields a compact spot while the original continues to streak, you have confirmed overloading.[3] As a general rule, a starting concentration of about 1 mg/mL in a volatile solvent is appropriate for analytical TLC.[3]

Q4: What is the best stationary phase for analyzing indole acids?

For over 80% of applications, standard silica gel 60 F254 plates are the go-to choice and work very well, provided the mobile phase is correctly modified.[10][11] The "F254" indicates a fluorescent indicator that allows for easy visualization of UV-active compounds like indoles as dark spots under UV light at 254 nm.[7][12]

For particularly sensitive indole acids that might degrade on the acidic silica surface, alternative stationary phases can be considered, such as:

  • Alumina : Available in neutral, basic, or acidic forms, it can be a good alternative for acid-sensitive compounds.[5][7]

  • Reversed-Phase (RP) Plates (e.g., C8, C18) : On these plates, the stationary phase is non-polar. You would use a polar mobile phase (like methanol/water or acetonitrile/water mixtures), and the separation mechanism is different.[7][13] This is a powerful alternative if normal-phase TLC proves difficult.

In-Depth Troubleshooting Guide

Issue: Persistent Streaking Despite Adding an Acid Modifier
Q: I've added 1% acetic acid to my mobile phase, but my indole acid spot is still tailing. What are my next steps?

If adding a standard amount of acid doesn't solve the problem, a more systematic approach is needed. The issue could be related to the modifier, the solvent system itself, or compound stability.

Troubleshooting Flowchart

G A Streaking Observed for Indole Acid B Add 0.5-2% Acetic or Formic Acid to Mobile Phase A->B C Did Streaking Resolve? B->C D Problem Solved. Continue Analysis. C->D Yes E No C->E F Troubleshoot Further E->F G Increase Acid Concentration (up to 5%) or Switch Acid (e.g., Acetic to Formic) F->G Modifier Issue? H Optimize Mobile Phase Polarity (See Table 1) F->H Solvent Issue? I Check for Overloading (Run a Diluted Sample) F->I Concentration Issue? J Investigate Compound Stability (Perform 2D TLC) F->J Stability Issue?

Caption: Troubleshooting logic for indole acid streaking.

  • Optimize the Acid Modifier : The initial 1% may not be sufficient. Incrementally increase the concentration of formic or acetic acid. Sometimes, simply switching from acetic to the slightly stronger formic acid can resolve the issue.[2]

  • Re-evaluate the Mobile Phase : Your solvent system may be the root cause. If it's too polar, it will wash all components, including your indole acid, up the plate, potentially as a streak. If it's not polar enough, the spot may not move from the baseline. The goal is an Rf value between 0.2 and 0.6 for the best resolution.[7][10]

  • Ensure Chamber Saturation : An unsaturated TLC chamber leads to an uneven solvent front and can cause streaking.[5] Always line the TLC tank with filter paper soaked in the mobile phase and allow it to sit for 5-10 minutes before placing the plate inside. This saturates the chamber atmosphere with solvent vapors.[14]

Issue: Streaking Caused by Compound Instability
Q: How do I know if my indole acid is degrading on the silica plate?

Some complex indole derivatives can be sensitive to the acidic nature of silica gel and may decompose during the chromatographic run.[5][7] This degradation appears as a streak originating from the main spot. The definitive test for on-plate stability is a two-dimensional (2D) TLC analysis.[7][9]

The Logic of 2D TLC: In this technique, you run the plate once, dry it, rotate it 90 degrees, and then run it again in the same mobile phase.[7]

  • If the compound is stable , it will move to the same relative position in both directions, resulting in a single spot located on the diagonal of the plate.

  • If the compound is degrading , new spots will appear off the diagonal, indicating the formation of decomposition products during the first chromatographic run.[7][9]

Data & Protocols

Table 1: Recommended Mobile Phase Systems for Indole Acid TLC

This table provides starting points for developing a separation method for indole acids on silica gel plates. The ratios may need to be adjusted to achieve the optimal Rf value.

Mobile Phase CompositionSolvent Ratio (v/v/v)Modifier (Acid)Target Compounds & Notes
Chloroform : Ethyl Acetate : Formic Acid77 : 22 : 11% Formic AcidA well-documented system for separating IAA in plant extracts.[15][16][17]
Toluene : Ethyl Acetate : Formic Acid5 : 4 : 110% Formic AcidGood for flavonoid and phenolic acid separations, can be adapted for indole acids.[18]
n-Butanol : Acetic Acid : Water12 : 3 : 5Acetic AcidA more polar system ("BAW") suitable for highly polar indole derivatives or glycosides.[19]
Hexane : Ethyl Acetate1 : 1 to 1 : 41-2% Acetic AcidA classic, highly tunable system. Increase ethyl acetate to increase polarity.[20]
Experimental Protocols
Protocol 1: Mobile Phase Optimization with an Acidic Modifier
  • Prepare Stock Solvents : Prepare your base mobile phase (e.g., Chloroform:Ethyl Acetate, 77:22 v/v).

  • Create Test Eluents : In separate, small, labeled beakers, prepare 10 mL of the base mobile phase. To each, add a different amount of formic acid (e.g., 50 µL for 0.5%, 100 µL for 1%, 200 µL for 2%).

  • Spot the Plate : On a single TLC plate, spot your indole acid standard and sample in separate lanes.

  • Develop in Parallel : Use micro-chambers or separate small beakers to run each lane with a different test eluent simultaneously.

  • Analyze : After development, dry the plate and visualize under UV light. Compare the spot shape in each lane to identify the optimal acid concentration that yields a compact, round spot with minimal tailing.

Protocol 2: Performing a 2D TLC for Stability Analysis
  • Prepare the Plate : Obtain a square TLC plate (e.g., 10x10 cm). Using a pencil, lightly mark a starting point (origin) about 1.5 cm from the bottom and 1.5 cm from the left edge.

  • Spot the Sample : Carefully apply a small, concentrated spot of your indole acid at the origin.

  • First Development : Place the plate in a saturated chamber with your chosen mobile phase and develop it as usual. The spots will separate vertically along the left side of the plate.

  • Dry Thoroughly : Remove the plate and allow it to air dry completely in a fume hood for at least 10-15 minutes to ensure all solvent and modifier have evaporated. This step is critical.

  • Rotate and Redevelop : Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first run now form the baseline at the bottom. Place the plate back into the same chamber with the same mobile phase and develop it a second time.

  • Visualize and Interpret : Dry the plate and visualize it. A stable compound will appear as a single spot on the diagonal line from the origin. Any spots appearing off this diagonal are evidence of decomposition.[7][9]

Diagram of 2D TLC Results

G cluster_0 2D TLC Plate origin x_axis 1st Development -> y_axis 2nd Development -> stable_spot Stable Compound degraded_spot1 Degradation Product degraded_spot2 Original diag_start diag_end diag_start->diag_end stable_text Result for a STABLE compound: Single spot on the diagonal. degraded_text Result for an UNSTABLE compound: Spots appear OFF the diagonal.

Caption: Expected results for stable vs. unstable compounds in 2D TLC.

References

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Negi, A. (2013, November 1). Tailing in TLC - can anyone help?. ResearchGate. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. [Link]

  • Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2020, October 19). Academic Journals. [Link]

  • Issues - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. [Link]

  • Thin layer chromatography (TLC). (A) Standard IAA and extracted sample... (n.d.). ResearchGate. [Link]

  • (PDF) Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2021, January 17). ResearchGate. [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2020, December 19). LCGC International. [Link]

  • Stationary phases for thin-layer chromatography. (n.d.). SciSpace. [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of California, Irvine. [Link]

  • TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. (n.d.). AKJournals. [Link]

  • Phytochemical Screening and Thin-layer Chromatography Fingerprint of Lagerstroemia Parviflora. (2025, June 6). Asian Journal of Pharmaceutics. [Link]

  • TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. (2023, February 24). Quora. [Link]

  • Thin layer chromatography. (n.d.). University of Victoria. [Link]

Sources

Technical Support Center: Minimizing Oxidation in 2-Methylindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Chemistry Support Center. 2-Methylindole and its derivatives are privileged scaffolds in drug development, but their electron-rich nature makes them notoriously prone to oxidative degradation.

The Mechanistic Causality: Why does 2-methylindole oxidize so easily? The indole nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position highly nucleophilic. The addition of a methyl group at the C2 position further donates electron density via hyperconjugation. This raises the Highest Occupied Molecular Orbital (HOMO) energy, significantly lowering the molecule's oxidation potential compared to an unsubstituted indole[1]. Consequently, 2-methylindole is highly susceptible to single-electron transfer (SET) or direct reaction with triplet/singlet oxygen, initiating a radical cascade.

G A 2-Methylindole B Radical Initiation (Light / Trace Metals) A->B Autoxidation C C3-Radical Intermediate B->C E 3-Hydroperoxyindolenine C->E + O2 D Triplet Oxygen (O2) D->E F Ring Cleavage (Formylkynurenine) E->F Decomposition G Dimerization (Spiro-indolines) E->G + 2-Methylindole H 2-Methyl-3-oxindole E->H Rearrangement

Mechanistic pathways of 2-methylindole autoxidation and degradation.

Troubleshooting Guide & FAQs

Q1: My 2-methylindole starting material has turned from off-white to yellow/brown during storage. What is happening, and can I still use it? A: The color change indicates the formation of conjugated oxidation products. Autoxidation of 2-methylindole typically initiates via a radical pathway involving atmospheric oxygen, leading to a highly reactive 3-hydroperoxyindolenine intermediate[2]. This intermediate rapidly decomposes or rearranges into highly colored species, including 2-methyl-3-oxindole or ring-cleaved formylkynurenine derivatives. Interestingly, this specific oxidation pathway is highly chemiluminescent under certain catalytic conditions[3]. Actionable Advice: Do not use heavily discolored batches for sensitive catalytic reactions (e.g., Buchwald-Hartwig couplings), as the hydroperoxide intermediates will irreversibly poison palladium or rhodium catalysts. Purify the batch via flash chromatography or recrystallization from toluene/hexane, and store it under argon at -20 °C.

Q2: I am running a transition-metal catalyzed cross-coupling with a 2-methylindole derivative, but I keep observing spiro-indoline dimers in my LC-MS. How do I stop this? A: Dimerization occurs when the oxidized 3-hydroperoxyindolenine intermediate reacts with an unoxidized 2-methylindole molecule, yielding complex spiro-fused indolines[2]. This is a direct consequence of incomplete deoxygenation of your reaction solvent. Actionable Advice: Standard nitrogen sparging (bubbling) is insufficient for highly electron-rich indoles. You must utilize the Freeze-Pump-Thaw (FPT) method for your solvents (see the SOP below).

Q3: Can I use chemical antioxidants to protect the indole during long-term storage or multi-step syntheses? A: Yes, but the choice of antioxidant is critical. Because the degradation is primarily a radical-mediated autoxidation[1], radical scavengers are highly effective. Butylated hydroxytoluene (BHT) is the industry standard. Adding 0.1–0.5 mol% BHT to your purified 2-methylindole before storage breaks the autoxidation chain reaction. BHT donates a hydrogen atom to the peroxy radical, forming a stable, sterically hindered phenoxy radical that does not propagate the chain. Caution: Avoid using TEMPO as a stabilizer if your downstream chemistry involves iron or copper catalysis. Transition metals can act synergistically with TEMPO to deliberately oxidize indoline and indole derivatives.

Data Presentation: Deoxygenation & Stabilization Efficacy

Table 1: Quantitative Comparison of Deoxygenation and Stabilization Strategies

StrategyMethodEst. Dissolved O₂ RemainingEfficacy in Preventing 2-Methylindole Oxidation
Baseline Open Air / No Treatment~2.0 - 8.0 mMVery Low (Rapid discoloration and dimerization)
Sparging N₂ bubbling (15 mins)~0.5 mMModerate (Suitable for brief benchtop handling)
Degassing Freeze-Pump-Thaw (3 cycles)< 0.01 mMVery High (Required for cross-couplings)
Additive 0.5 mol% BHTN/AHigh (Best for long-term solid storage)

Standard Operating Procedure: Rigorous Air-Free Reaction Setup

To ensure absolute scientific integrity and reproducibility, follow this self-validating Schlenk protocol for setting up reactions with 2-methylindole.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step5 5. Transfer Degassed Solvent via Cannula Step1->Step5 Step2 2. Flame-Dry Glassware under Vacuum Step3 3. Backfill with Argon Step2->Step3 Step4 4. Add 2-Methylindole & Solid Reagents Step3->Step4 Step4->Step5 Step6 6. Shield from Light & Run Reaction Step5->Step6

Step-by-step workflow for inert reaction setup to prevent indole oxidation.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (< 0.1 Torr) for 3-5 minutes. Allow it to cool completely under vacuum. This eliminates surface-bound moisture which can facilitate unwanted protonation at the C3 position, a known pathway that deactivates the pyrrole ring and alters reactivity[4].

  • Atmosphere Exchange: Backfill the flask with high-purity Argon. Repeat the vacuum-argon cycle three times to ensure complete displacement of atmospheric oxygen.

  • Reagent Loading: Briefly remove the septum under a positive counter-flow of Argon to add the 2-methylindole derivative and any solid catalysts. Replace the septum and perform one more gentle vacuum-argon cycle. (Note: Ensure the vacuum is applied slowly to avoid pulling fine powders into the manifold).

  • Solvent Degassing (The Freeze-Pump-Thaw Method):

    • Place the reaction solvent in a separate heavy-walled Schlenk flask.

    • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Open the flask to vacuum for 2-3 minutes to evacuate all headspace gases.

    • Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe gas bubbles escaping the liquid lattice.

    • Self-Validation Step: Repeat this cycle 3 times. The protocol is physically self-validated when zero bubbles are observed evolving from the solvent during the final thaw cycle.

  • Transfer & Execution: Transfer the degassed solvent to the reaction flask via a stainless-steel cannula under Argon pressure. Wrap the reaction flask in aluminum foil to exclude light, as photooxygenation significantly accelerates the degradation of 2-methylindoles[2].

References

  • Synthesis and Chemistry of Indole. Banaras Hindu University. [Link]

  • Autoxidation of 2,3-Dialkylindoles. ResearchGate. [Link]

  • The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent. PubMed / NIH. [Link]

  • Reactivity of Indole Derivatives Towards Oxygenated Radicals. Taylor & Francis. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Methyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Among them, substituted 2-methylindole carboxylic acids serve as critical building blocks in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for unambiguous structure elucidation in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methyl-1H-indole-7-carboxylic acid. Moving beyond a simple peak list, we will dissect the spectrum by predicting the chemical shifts and coupling patterns based on fundamental principles. We will explain the causal electronic and structural effects that govern the spectral appearance and provide a comparative analysis with a structurally related isomer to highlight the diagnostic power of NMR in distinguishing subtle molecular differences. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident structural assignment.

Predicted ¹H NMR Spectrum: A First-Principles Approach

A definitive assignment of the ¹H NMR spectrum of this compound requires an understanding of the electronic influence of its substituents on the core indole structure. The electron-donating methyl group at the C2 position and the potent electron-withdrawing and anisotropic effects of the carboxylic acid group at the C7 position create a unique and predictable spectral fingerprint.

The analysis is best performed in a solvent like DMSO-d₆, which is adept at solubilizing the polar carboxylic acid and allows for the clear observation of exchangeable protons (N-H and COOH) that might otherwise be broadened or lost in other solvents.[1]

Table 1: Predicted ¹H NMR Assignments for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
COOH ~12.5 - 13.5Broad Singlet (br s)N/A1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad signal far downfield.[2]
N-H ~11.0 - 11.8Broad Singlet (br s)N/A1HThe indole N-H proton is also acidic and its chemical shift is sensitive to solvent and concentration. In DMSO, it is typically observed as a broad singlet in this region.[3]
H4 ~7.8 - 8.0Doublet (d)³J(H4-H5) ≈ 7.5 - 8.01HThis proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to significant deshielding and a downfield shift.
H6 ~7.5 - 7.7Doublet (d)³J(H6-H5) ≈ 7.0 - 7.51HAlso ortho to the C7-substituent, H6 is significantly deshielded, though slightly less so than H4 due to its position relative to the pyrrole ring fusion.
H5 ~7.0 - 7.2Triplet (t)³J(H5-H4) ≈ 7.5 - 8.0, ³J(H5-H6) ≈ 7.0 - 7.51HH5 is coupled to both H4 and H6. Assuming similar coupling constants, it will appear as a triplet. This is the most shielded proton on the benzene ring.
H3 ~6.1 - 6.3Singlet (s) or finely split quartet⁴J(H3-CH3) < 1.01HThe C2-methyl group removes the vicinal coupling partner for H3. The electron-donating nature of the methyl group at C2 significantly shields H3, shifting it upfield compared to unsubstituted indole.[4][5]
C2-CH₃ ~2.4 - 2.5Singlet (s)N/A3HThe methyl protons are adjacent to the pyrrole ring and appear as a characteristic singlet in this region.[6]

Comparative Analysis: The Importance of Substituent Position

To underscore the diagnostic power of ¹H NMR, it is instructive to compare the predicted spectrum of our target molecule with that of a structural isomer, such as 2-Methyl-1H-indole-5-carboxylic acid . The change in the position of the carboxylic acid group from C7 to C5 dramatically alters the electronic environment of the aromatic protons, leading to a completely different spectrum.

Table 2: Comparative ¹H NMR Data for Indole Carboxylic Acid Isomers

ProtonThis compound (Predicted)2-Methyl-1H-indole-5-carboxylic acid (Literature/Predicted)Key Differentiating Feature
Most Deshielded Aromatic Proton H4 (~7.8 - 8.0 ppm, d)H4 (~8.2 ppm, s)In the 5-carboxy isomer, H4 has no ortho or meta coupling partners, appearing as a singlet and is the most deshielded proton. In the 7-carboxy isomer, H4 is a doublet.
Aromatic Splitting Pattern H4 (d), H6 (d), H5 (t) - An AMX-like system.H4 (s), H6 (d), H7 (d)The 7-carboxy isomer presents a classic three-proton coupled system. The 5-carboxy isomer shows one aromatic singlet and two coupled doublets.
H3 ~6.1 - 6.3 ppm (s)~6.2 - 6.4 ppm (s)The position of H3 is largely unaffected by the substituent on the benzene ring, making it a poor diagnostic marker between these isomers.

This comparative analysis demonstrates that the multiplicity and chemical shifts of the protons on the benzene portion of the indole ring are exceptionally sensitive to the placement of the carboxylic acid group. This allows for confident and unambiguous differentiation between isomers.

Visualizing Molecular Connectivity: J-Coupling Network

The splitting patterns observed in the spectrum are a direct result of through-bond scalar coupling (J-coupling) between neighboring protons. A diagram of these relationships provides a clear logical map for spectral interpretation.

Caption: J-coupling correlations in this compound.

Protocol for High-Fidelity ¹H NMR Data Acquisition

The acquisition of a high-quality, interpretable spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed to ensure spectral fidelity for compounds of this class.

1. Sample Preparation

  • Rationale: Proper sample preparation is critical to avoid signal distortion, broadening, and artifacts. The choice of solvent is the most important variable.

  • Protocol:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of DMSO-d₆ is recommended to ensure solubility and to slow the exchange rate of the N-H and COOH protons, making them sharp enough for reliable observation.[1]

    • Add 5 µL of a 1% solution of tetramethylsilane (TMS) in DMSO-d₆ to serve as the internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A brief period in an ultrasonic bath can be used if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

2. NMR Spectrometer Setup and Acquisition

  • Rationale: The chosen acquisition parameters are a balance between achieving a high signal-to-noise ratio (S/N) and maintaining a reasonable experiment time.

  • Workflow Diagram:

G cluster_prep Preparation cluster_acq Acquisition (≥400 MHz) cluster_proc Processing a Dissolve Sample in DMSO-d6 + TMS b Lock & Shim a->b c Set Acquisition Parameters (zg30 pulse, 16 scans, d1=5s) b->c d Acquire FID c->d e Fourier Transform (FT) d->e f Phase & Baseline Correction e->f g Calibrate to TMS (0 ppm) f->g h Integrate Peaks g->h i Peak Picking & Analysis h->i

Caption: Standard workflow for ¹H NMR data acquisition and processing.

  • Parameters:

    • Instrument: A ≥400 MHz NMR spectrometer.

    • Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Pulse Sequence: Use a standard 30° pulse sequence (e.g., zg30 on Bruker instruments). This provides a good compromise for quantitative accuracy without requiring a long relaxation delay.

    • Number of Scans (NS): Set to 16. This is typically sufficient for a ~10 mg sample to achieve excellent S/N.

    • Relaxation Delay (d1): Set to 5 seconds. This ensures that even slowly relaxing nuclei (like quaternary carbons in ¹³C NMR, but also relevant for quantitative ¹H) have time to return to equilibrium, ensuring accurate integration.

    • Acquisition Time (AQ): Set to ~4 seconds.

    • Spectral Width (SW): Set to ~16 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.

3. Data Processing

  • Apply an exponential multiplication function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve S/N.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply an automated baseline correction algorithm.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H of the methyl group).

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the principles of substituent electronic effects and spin-spin coupling, allows for the complete and confident assignment of every proton in the molecule. The distinct downfield shifts and coupling pattern of the H4, H5, and H6 protons serve as a definitive fingerprint for the 7-carboxy substitution pattern, which is readily distinguished from other isomers. By following the robust experimental protocol provided, researchers can acquire high-fidelity data, forming a solid analytical foundation for their synthetic and drug discovery endeavors.

References

  • Li, Q. M., Xuhua, G., Peng, W., et al. (2020). Early transmission dynamics in wuhan, China, of novel coronavirus–infected Pneumonia. N. Engl. J. Med., 382, 1199–1207.
  • Royal Society of Chemistry (2017). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • ResearchGate (2021). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results. Available at: [Link]

  • CORE (1981). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Available at: [Link]

  • Journal of Medicinal Chemistry (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Available at: [Link]

  • ResearchGate. Part of 1 H NMR spectrum of compound 7. Available at: [Link]

  • MDPI (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link]

  • Magnetic Resonance in Chemistry (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of compound 7. Available at: [Link]

  • University of California, Davis. Coupling constants for 1H and 13C NMR. Available at: [Link]

  • St. Olaf College. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Journal of the Indian Chemical Society (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]

  • PubChem, National Institutes of Health. 2-Methylindole. Available at: [Link]

  • Chemistry LibreTexts (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • The Good Scents Company. 2-methyl indole. Available at: [Link]

  • Spectroscopy Europe (2007). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • SpectraBase. 5-CARBOXYLIC-ACID-INDOLE. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Introduction: The Analytical Imperative of Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Resolution Mass Spectrometry for the Analysis of C10H9NO2 Isomers

This guide serves as a comprehensive resource for scientists and researchers, offering an objective comparison of HRMS against alternative methods, supported by experimental data and detailed protocols.

The Power of Precision: Why HRMS is Superior for Isomer Analysis

Modern HRMS instruments, including Orbitrap and Time-of-Flight (TOF) systems, provide mass measurements with exceptional accuracy, typically below 5 parts per million (ppm).[1][2] This precision allows for the determination of a molecule's elemental composition, a critical first step in identification.[3] While isomers of C10H9NO2 share the same nominal mass (175 g/mol ), HRMS can distinguish them from co-eluting compounds with different elemental formulas that might also have the same nominal mass. However, the true power of HRMS in isomer analysis is realized when it is coupled with a separation technique, such as liquid chromatography, and tandem mass spectrometry (MS/MS) capabilities.[4][5] The fragmentation patterns generated in MS/MS are unique to a molecule's specific structure, providing a fingerprint for confident identification.[5][6][7]

Performance Comparison: HRMS vs. Alternative Analytical Methodologies

The selection of an analytical technique is a critical decision based on the specific requirements of the study, including sensitivity, selectivity, and the need for structural confirmation. While various methods can detect C10H9NO2 isomers, their capabilities differ significantly.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Selectivity Very High: Differentiates based on retention time, accurate mass, and fragmentation pattern.[5][8]High: Good separation, but fragmentation can be similar for some isomers.Moderate: Prone to co-elution, leading to potential misidentification.Very High: The gold standard for absolute structural elucidation.[7][9]
Sensitivity Very High: Detection limits in the sub-ng/mL to pg/mL range.[10][11]High: Typically in the low ng/mL range.[12]Low to Moderate: Detection limits are often around 10 ng/mL or higher.[10]Low: Requires µg to mg quantities of pure sample.[7]
Isomer Differentiation Excellent: Combination of chromatography and unique MS/MS fragmentation patterns resolves most isomers.[6][13]Good: Relies heavily on chromatographic separation; enantiomers require chiral columns.[4]Limited: Cannot distinguish between co-eluting isomers with similar UV spectra.Excellent: Provides definitive structural information to differentiate all isomer types.[9]
Sample Throughput HighHighHighLow
Justification for Choice The unparalleled combination of sensitivity and selectivity makes LC-HRMS the premier choice for identifying and quantifying trace levels of C10H9NO2 isomers in complex biological matrices like plasma or plant extracts.[1][14]GC-MS is a robust technique, particularly for volatile isomers or when derivatization is employed, but it is less suitable for thermally labile compounds.[12]HPLC-UV is a cost-effective method for routine analysis of a known, abundant isomer where high specificity is not required.NMR is the ultimate tool for de novo structure elucidation of an unknown isomer but is impractical for routine quantification due to its low sensitivity and throughput.[7]

Experimental Protocol: A Validated LC-HRMS Workflow for C10H9NO2 Isomer Analysis

This section provides a detailed, step-by-step methodology for the separation and identification of C10H9NO2 isomers. The protocol is designed to be a self-validating system, incorporating an internal standard to ensure accuracy and precision.

Sample Preparation: Extracting Analytes from a Complex Matrix

Causality: The goal of sample preparation is to remove interfering substances (e.g., proteins, salts) that can suppress the ion signal and contaminate the LC-MS system. Protein precipitation is a rapid and effective method for biological fluids.

  • Protocol:

    • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Acetaminophen-¹³C₂,¹⁵N at 100 ng/mL).[15]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

Chromatographic Separation: Resolving Isomers in Time

Causality: Chromatographic separation is essential because mass spectrometry alone generally cannot differentiate isomers.[4] A reversed-phase C18 column is chosen for its excellent ability to retain and separate moderately polar aromatic compounds like the isomers of C10H9NO2. A gradient elution is used to ensure that both more and less polar isomers are eluted with good peak shape in a reasonable time.

  • Protocol:

    • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.[16]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry: Identification and Confirmation

Causality: Electrospray ionization (ESI) in positive mode is highly effective for protonating nitrogen-containing aromatic compounds. A full scan provides the accurate mass for elemental composition confirmation, while data-dependent MS/MS triggers fragmentation of the most intense ions, providing structural fingerprints for isomer differentiation.

  • Protocol:

    • Mass Spectrometer: Orbitrap or Q-TOF HRMS instrument.[2][16]

    • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Ion Mode.

    • Full Scan (MS1) Resolution: 70,000.

    • Full Scan (MS1) Range: m/z 100-500.

    • Data Acquisition: Data-Dependent MS/MS (dd-MS²).

    • MS/MS Resolution: 17,500.

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 30, 40.

    • Expected MRM Transitions for Confirmation:

      • Acetaminophen: m/z 152.07 → 110.06.[17]

      • Indole-3-acetic acid: m/z 176.07 → 130.07 (Note: ESI+ often detects the protonated molecule [M+H]+, so m/z is 176 for a compound with mass 175).[10][18]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final isomer identification, providing a clear overview of the entire process.

graphdot LC-HRMS Workflow for C10H9NO2 Isomer Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC UHPLC Separation (Isomer Resolution) Extract->LC HRMS HRMS Detection (Full Scan & dd-MS²) LC->HRMS AccurateMass Accurate Mass Analysis (Elemental Composition) HRMS->AccurateMass Fragmentation Fragmentation Analysis (Structural Fingerprint) HRMS->Fragmentation Identification Confident Isomer Identification AccurateMass->Identification Fragmentation->Identification

Caption: A comprehensive workflow for C10H9NO2 isomer analysis.

Conclusion

For the rigorous demands of modern research and drug development, differentiating structural isomers like those of C10H9NO2 is critical. While various analytical techniques exist, LC-HRMS provides an optimal balance of sensitivity, selectivity, and structural confirmation. Its ability to deliver accurate mass measurements for elemental composition and unique fragmentation patterns for structural fingerprinting makes it the authoritative tool for this application. By following a validated workflow that combines robust sample preparation, high-resolution chromatography, and advanced mass spectrometry, researchers can achieve unambiguous identification and reliable quantification of C10H9NO2 isomers, ensuring the integrity and accuracy of their scientific findings.

References

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pengelly, W. L., Bandurski, R. S., & Schulze, A. (1981). Validation of a Radioimmunoassay for Indole-3-Acetic Acid Using Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry. Plant Physiology, 68(1), 96–98. Available at: [Link]

  • Nakagawa, H., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-83. Available at: [Link]

  • Nakagawa, H., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. Available at: [Link]

  • Sammut Bartolo, N., et al. (n.d.). Analysis of synthesized isomeric steroids using liquid chromatography-high resolution mass spectrometry. University of Malta. Retrieved from [Link]

  • Analysis of Isomeric Flavor and Aroma Compounds by High Resolution IMS-MS: Application Note. (n.d.). TOFWERK. Retrieved from [Link]

  • Dal Bello, F., et al. (2015). HRMS 3 spectra of isomeric compounds MC-5 and MC-6. ResearchGate. Available at: [Link]

  • Fowble, K. L., et al. (2018). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 42(8), 536–546. Available at: [Link]

  • van de Water, M. G., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Frontiers in Chemistry. Available at: [Link]

  • Islam, R., et al. (2017). Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. ResearchGate. Available at: [Link]

  • Acetaminophen. (n.d.). SpectraBase. Retrieved from [Link]

  • An, G., et al. (2018). Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Jia, Y. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy. Available at: [Link]

  • Kumar, A. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. Retrieved from [Link]

  • Both, P., et al. (2014). Carbohydrate Structural Isomers Analyzed by Sequential Mass Spectrometry. Analytical Chemistry, 86(14), 6889–6896. Available at: [Link]

  • Wang, Y., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Molecules, 28(24), 8049. Available at: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • P Travels, R. S., & P-L, J. L. (2019). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Goral, A., et al. (2018). Common ions present in MS/MS fragmentation spectra of compound 14 and its isomers. ResearchGate. Available at: [Link]

  • Reemtsma, T. (2009). Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry: status and needs. Journal of Chromatography A, 1216(18), 3687-97. Available at: [Link]

  • Zere, A., et al. (2020). An International Laboratory Comparison of Dissolved Organic Matter Composition by High Resolution Mass Spectrometry: Are We Getting the Same Answer? ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Molecules, 23(12), 3237. Available at: [Link]

  • Al-Sayed, E., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 19-30. Available at: [Link]

  • Xu, C., & Wu, S. (2023). Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry. ResearchGate. Available at: [Link]

Sources

Comparative Guide: FTIR Spectroscopic Analysis of Carboxylic Acid Groups in Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Indole carboxylic acids—such as Indole-3-acetic acid (IAA) and Indole-2-carboxylic acid (ICA)—are critical structural motifs in plant biology, synthetic materials, and pharmaceutical development. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for identifying these functional groups, distinguishing between different indole derivatives requires a deep understanding of molecular environments and sampling modalities.

This guide objectively compares the spectral signatures of conjugated versus isolated indole carboxylic acids and evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr) FTIR techniques for their characterization.

Spectral Causality: Indole-2-Carboxylic Acid vs. Indole-3-Acetic Acid

The exact wavenumber at which a carboxylic acid group absorbs IR radiation is not static; it is dictated by the molecule's electronic environment and intermolecular interactions. Comparing ICA and IAA perfectly illustrates this causality.

  • Indole-2-Carboxylic Acid (ICA): The carboxylic acid group is directly attached to the aromatic indole ring at the C2 position. This direct attachment allows for extended

    
    -conjugation, which lowers the force constant of the C=O double bond. Furthermore, ICA monomers form highly stable, cyclic hydrogen-bonded dimers in the solid state[1]. This combination of resonance and strong hydrogen bonding drastically red-shifts the C=O stretching frequency to approximately 1660–1676 cm⁻¹[1][2].
    
  • Indole-3-Acetic Acid (IAA): In IAA, a methylene bridge (-CH₂-) separates the carboxylic acid group from the indole ring. This spacer breaks the

    
    -conjugation. Consequently, the C=O bond retains a higher force constant, behaving more like an isolated aliphatic carboxylic acid, and absorbs at a higher frequency of approximately 1701 cm⁻¹[3].
    
Table 1: Quantitative Comparison of Characteristic FTIR Peaks
Vibrational ModeIndole-2-Carboxylic Acid (ICA)Indole-3-Acetic Acid (IAA)Structural Causality
C=O Stretch ~1660 - 1676 cm⁻¹[1][2]~1701 cm⁻¹[3]Conjugation with the indole ring in ICA weakens the C=O bond, shifting it to lower wavenumbers. The -CH₂- spacer in IAA prevents this resonance.
N-H Stretch (Indole) ~3434 cm⁻¹[2]~3389 cm⁻¹[3]Variations depend on the specific crystal packing and whether the pyrrole N-H acts as a hydrogen bond donor in the solid state.
O-H Stretch (Acid) Broad 3400 - 2500 cm⁻¹Broad 3127 - 2730 cm⁻¹[3]Both form intermolecular hydrogen bonds, resulting in a broad, overlapping band that can obscure the C-H stretching region.
C-O Stretch ~1252 - 1291 cm⁻¹[1]~1200 - 1250 cm⁻¹Coupled with O-H in-plane bending; highly sensitive to the dimeric state of the carboxylic acid.

Analytical Modalities: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the correct FTIR sampling technique is critical for accurate structural elucidation. While ATR-FTIR has largely replaced KBr pellets for routine analysis due to its speed, Transmission FTIR remains superior for resolving high-wavenumber peaks (like N-H and O-H stretches) without optical distortion.

Table 2: Performance Comparison of FTIR Modalities
ParameterATR-FTIR (Diamond/ZnSe)Transmission (KBr Pellet)
Sample Preparation None required; direct application.Labor-intensive (grinding, pressing).
Spectral Causality Peak intensities decrease at higher wavenumbers due to shallower penetration of the evanescent wave.Peak intensities are proportional to concentration across the entire spectrum (Beer-Lambert Law).
Water Interference Minimal, as the sample is not mixed with hygroscopic salts.High risk; KBr absorbs moisture, creating false broad O-H peaks at ~3400 cm⁻¹.
Best Use Case Rapid screening, polymorph identification, and non-destructive testing.High-precision quantification and resolving weak N-H/O-H stretching bands.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Transmission FTIR (KBr Pellet Method)

Causality Note: KBr is used because it is completely transparent to mid-IR light (4000–400 cm⁻¹). However, particle size must be smaller than the IR wavelength (< 2.5 µm) to prevent light scattering.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours to eliminate absorbed water.

  • Milling: Weigh ~1-2 mg of the indole carboxylic acid (e.g., IAA or ICA) and ~100 mg of dry KBr. Grind them together in an agate mortar for 3–5 minutes until the mixture is a fine, uniform powder.

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply 8–10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Place the pellet in the FTIR spectrometer and acquire 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Examine the baseline at 4000 cm⁻¹. If the baseline is sloping downwards towards the lower wavenumbers, the KBr particles are too large and are causing Rayleigh scattering. Corrective action: Re-grind the sample.

Protocol B: ATR-FTIR Method

Causality Note: ATR relies on an evanescent wave penetrating the sample. Intimate contact between the sample and the crystal is mandatory for the wave to interact with the molecular bonds.

  • Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow it to dry completely.

  • Background: Collect a background spectrum of the clean, empty crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Place a small amount (~2-5 mg) of the solid indole powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring maximum optical contact.

  • Acquisition: Acquire the sample spectrum.

  • Self-Validation Check: Check the intensity of the strongest peak (usually C=O or C-C). If the maximum absorbance is below 0.1 AU, the pressure is insufficient, or the sample is not covering the active crystal area. Corrective action: Re-center the sample and re-apply pressure.

Analytical Workflow Diagram

The following decision matrix outlines the logical workflow for selecting the appropriate FTIR modality and validating the characteristic peaks of indole carboxylic acids.

FTIR_Workflow Start Indole Carboxylic Acid Solid Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Rapid, Surface-Level) Decision->ATR Routine/Quick KBr Transmission (KBr) (High Resolution, Bulk) Decision->KBr High Precision PrepATR Apply to Diamond Crystal Engage Pressure Anvil ATR->PrepATR PrepKBr Grind 1:100 with Dry KBr Press at 10 Tons KBr->PrepKBr Analyze Acquire Spectrum (4000 - 400 cm⁻¹) PrepATR->Analyze PrepKBr->Analyze PeakCO Evaluate C=O Stretch (1660 - 1715 cm⁻¹) Analyze->PeakCO PeakNH Evaluate N-H Stretch (3380 - 3450 cm⁻¹) Analyze->PeakNH Identify Determine Conjugation State (ICA vs. IAA) PeakCO->Identify PeakNH->Identify

FTIR Modality Decision Matrix and Peak Validation Workflow for Indoles.

References

  • Shetti, N. P., & Nandibewoor, S. T. (2009). "Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III)
  • Ciesielski, W., et al. (2024).
  • Zhang, Y., et al. (2023).

Sources

Introduction: The Critical Role of Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-Methyl-1H-indole-7-carboxylic Acid

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like this compound, a robust and reliable analytical method for purity determination is paramount. This guide provides a comprehensive, field-tested strategy for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established chromatographic principles and regulatory standards.

Understanding the Analyte: Physicochemical Properties as a Method Development Blueprint

A successful method is built upon a fundamental understanding of the analyte's chemical nature. This compound is a moderately non-polar molecule, characterized by two key functional groups that dictate its chromatographic behavior: the indole ring and the carboxylic acid moiety.

  • Indole Nucleus : This aromatic heterocyclic system provides a strong chromophore, making UV detection a highly suitable technique. The natural indole structure exhibits a maximum absorbance (λmax) around 270 nm, providing a logical starting point for detection wavelength selection[1][2].

  • Carboxylic Acid Group : This acidic functional group makes the molecule ionizable. The retention of ionizable compounds in reversed-phase (RP) HPLC is highly dependent on the mobile phase pH[3]. To achieve reproducible retention and good peak shape, the ionization of the carboxylic acid must be controlled. This is typically accomplished by acidifying the mobile phase to suppress ionization, rendering the molecule more hydrophobic and thus more retained on a non-polar stationary phase[4][5].

  • Polarity : With a predicted XLogP value similar to related structures (around 2.3 for indole-7-carboxylic acid), the analyte is well-suited for reversed-phase chromatography[6].

A Systematic Approach to Method Development

The development process is a systematic workflow designed to efficiently identify the optimal conditions for separation. It begins with broad screening of key parameters and progressively refines them to achieve the desired performance.

MethodDevelopmentWorkflow A Step 1: Analyte Characterization (pKa, logP, UV Spectrum) B Step 2: Initial Screening (Column & Mobile Phase) A->B Informs initial choices C Step 3: Mobile Phase Optimization (pH, Gradient, Organic Modifier) B->C Identifies promising conditions D Step 4: Final Method & System Suitability C->D Refines separation E Step 5: Validation (ICH Q2R1) D->E Confirms suitability

Caption: A systematic workflow for HPLC method development.

Phase 1: Strategic Column and Mobile Phase Screening

The goal of the initial screening phase is to find a promising combination of stationary phase and mobile phase that provides retention for the main peak and initial separation from its key impurities. Selectivity, the ability to differentiate between analytes, is the most powerful parameter in chromatography, and the choice of column and organic solvent has the greatest impact on it[7].

Experimental Protocol: Column Screening
  • Analyte Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Dilute to a working concentration of 0.1 mg/mL with 50:50 water/methanol. If available, spike with known impurities or a force-degraded sample.

  • Screening Mobile Phases :

    • Aqueous (A) : 0.1% Phosphoric Acid in Water (pH ~2.1). This low pH ensures the carboxylic acid is fully protonated (non-ionized)[8].

    • Organic (B) : Acetonitrile (ACN) or Methanol (MeOH). These are screened separately to evaluate selectivity differences.

  • Screening Columns : Test three columns with different stationary phase chemistries to explore diverse separation mechanisms. A standard dimension of 150 x 4.6 mm, 5 µm is suitable for initial development[9].

    • Column 1 : L1 - A standard C18 phase (e.g., Agilent ZORBAX SB-C18). Offers high hydrophobicity.

    • Column 2 : L7 - A C8 phase (e.g., Waters Symmetry C8). Offers similar but less hydrophobic retention than C18.

    • Column 3 : L11 - A Phenyl-Hexyl phase. Offers alternative selectivity through π-π interactions with the indole ring.

  • Gradient Program : Use a generic, fast scouting gradient (e.g., 5% to 95% B in 10 minutes) at a flow rate of 1.0 mL/min.

  • Detection : Set the UV detector at 275 nm. Collect data across a wider range (e.g., 200-400 nm) with a Diode Array Detector (DAD) if available to confirm the optimal wavelength.

Comparison of Column Performance (Illustrative Data)
Stationary PhaseMain Peak Retention Time (min)Tailing Factor (Tf)Resolution (Rs) to Impurity 1Key Observation
C18 (L1) 7.81.11.8Good retention and resolution. A strong candidate.
C8 (L7) 6.51.21.4Less retention as expected; co-elution with Impurity 2.
Phenyl-Hexyl (L11) 8.21.11.6Enhanced retention due to π-π interactions, but worse resolution to Impurity 1 than C18.

Phase 2: Mobile Phase and Gradient Optimization

With a suitable column selected, the next step is to refine the mobile phase conditions to improve the resolution between the main peak and all potential impurities within a reasonable analysis time. This involves fine-tuning the mobile phase pH and the gradient profile.

The Decisive Role of pH

For an acidic analyte, controlling the mobile phase pH is the most critical factor for achieving a robust and reproducible separation[10][11]. The method's robustness depends on operating at a pH well away from the analyte's pKa, ideally by at least 1.5-2 pH units[4][8]. Since the pKa of the carboxylic acid is likely in the 4-5 range, a mobile phase pH between 2.5 and 3.0 provides a stable operating window where small variations in pH will not significantly impact retention time[5].

MobilePhaseOptimization cluster_0 Parameter Adjustment cluster_1 Desired Outcome A Select Acidic pH (e.g., pH 2.5-3.0) D Rs > 2.0 for all peaks A->D E Tailing Factor < 1.5 A->E B Adjust Gradient Slope (Steep vs. Shallow) B->D F Acceptable Run Time B->F C Evaluate Organic Modifier (ACN vs. MeOH) C->D

Caption: Logical flow for optimizing mobile phase conditions.

Experimental Protocol: Gradient Optimization
  • Column : C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A : 20mM Potassium Phosphate buffer, adjusted to pH 2.8 with phosphoric acid. Using a buffer provides greater pH stability than a simple acid solution[12].

  • Mobile Phase B : Acetonitrile.

  • Procedure :

    • Perform an initial run with a shallow gradient (e.g., 30-70% B in 20 minutes) to clearly visualize all potential impurities.

    • Based on the results, adjust the initial and final organic concentrations to bracket the elution of all compounds.

    • Modify the gradient slope and add isocratic holds where necessary to increase the resolution of closely eluting peaks.

Final Optimized Purity Method

This protocol represents a fully developed method suitable for validation.

Chromatographic Conditions
ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmProvided the best initial selectivity and peak shape.
Mobile Phase A 20mM KH₂PO₄, pH 2.8Buffered low pH ensures consistent suppression of analyte ionization for robust retention[10].
Mobile Phase B AcetonitrileProvided good selectivity against key impurities.
Gradient 0-2 min, 40% B; 2-15 min, 40-65% B; 15-16 min, 65-95% B; 16-18 min, 95% B; 18-18.1 min, 95-40% B; 18.1-22 min, 40% BOptimized to resolve late-eluting impurities while maintaining separation of early eluters.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmEmpirically determined optimal wavelength for sensitivity.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Diluent Acetonitrile/Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is a self-validating step that ensures the method is performing as expected. The criteria are based on regulatory guidelines such as ICH Q2(R1)[13][14].

ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5 for the main peakEnsures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 5000 for the main peakMeasures column efficiency and performance.
Resolution (Rs) ≥ 2.0 between the main peak and closest impurityConfirms that impurity peaks are baseline separated for accurate quantification[15].
%RSD of Peak Area ≤ 1.0% (from n=5 replicate injections)Demonstrates injection precision and system stability.

Conclusion

This guide outlines a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity determination of this compound. By beginning with a thorough understanding of the analyte's physicochemical properties, we can make informed decisions in column and mobile phase selection. A phased approach of broad screening followed by fine optimization allows for the efficient development of a method that is not only fit for purpose but also rugged and reproducible. The final proposed method, built on the principles of ionization suppression and stationary phase selectivity, serves as an excellent starting point for formal validation according to ICH guidelines[16][17].

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Gáspár, A., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-7-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Majors, R. E. (2020, November 11). Column Selection for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jovanović, B. Ž., et al. (n.d.). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Retrieved from [Link]

  • Gáspár, A., et al. (2014, August 4). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindoline-7-carboxylic acid. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1202-04-6, Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • SciSpace. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]

Sources

Comparative Guide: Biological Efficacy & SAR Profiling of 7-COOH vs. 3-COOH Methylindoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Carboxy (3-COOH) versus 7-Carboxy (7-COOH) methylindole scaffolds. It is designed for medicinal chemists and pharmacologists to aid in rational scaffold selection for drug discovery.

Executive Summary: The Scaffold Divergence

In the realm of indole-based therapeutics, the position of the carboxylic acid moiety dictates the molecule's biological fate.

  • 3-COOH Methylindoles (The Metabolic Mimics): These are structurally homologous to Tryptophan and Indole-3-acetic acid (Auxin). They primarily target the Aryl Hydrocarbon Receptor (AhR) , modulate gut microbiota homeostasis, and act as bioisosteres for natural metabolites.[1] They are electron-rich and prone to enzymatic decarboxylation unless stabilized (e.g., by a 2-methyl group).

  • 7-COOH Methylindoles (The Allosteric Anchors): These are "privileged" synthetic scaffolds. The 7-position places the carboxylate in a unique proximity to the indole N-H, facilitating an intramolecular hydrogen bond that locks the conformation. This motif is critical for designing allosteric inhibitors (e.g., HCV NS5B, FBPase) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) , where a rigid, planar geometry is required to fit into hydrophobic pockets.[1]

Structural & Electronic Analysis

The biological divergence stems from the electronic environment of the indole ring.

Electronic Density & Reactivity[1]
  • C3 Position: The C3 carbon is the most electron-rich site on the indole ring, making 3-COOH derivatives susceptible to electrophilic attack and metabolic oxidation. The carboxyl group at C3 is in direct conjugation with the nitrogen lone pair, affecting pKa and solubility.

  • C7 Position: The C7 position is electronically distinct. A carboxyl group here does not conjugate strongly with the pyrrole nitrogen but can form a stable 6-membered intramolecular hydrogen bond with the N-H proton. This "pseudo-ring" reduces polarity, enhances membrane permeability (LogP), and creates a distinct electrostatic footprint for receptor binding.[1]

Visualization: Structural Implications

The following diagram illustrates the conformational locking mechanism unique to the 7-COOH isomer compared to the flexible 3-COOH isomer.

IndoleScaffolds cluster_3COOH 3-COOH Methylindole (Metabolic/Signaling) cluster_7COOH 7-COOH Methylindole (Structural/Inhibitory) I3 Indole-3-COOH Target3 Target: AhR / GPCRs (Orthosteric Binding) I3->Target3 Mimics Tryptophan Prop3 High Flexibility Rapid Metabolism I3->Prop3 I7 Indole-7-COOH H_Bond Intramolecular H-Bond (N-H ... O=C) I7->H_Bond Stabilizes Prop7 Conformational Lock Enhanced Lipophilicity I7->Prop7 Target7 Target: FBPase / NS5B (Allosteric Binding) H_Bond->Target7 Fits Hydrophobic Pockets

Caption: Structural divergence showing the metabolic flexibility of 3-COOH vs. the conformational locking (H-bond) of 7-COOH scaffolds.

Biological Activity Profile

The following data synthesis highlights the distinct pharmacological niches of each isomer.

Comparative Efficacy Table
Feature3-COOH Methylindole Derivatives7-COOH Methylindole Derivatives
Primary Target Class Nuclear Receptors (AhR), GPCRsAllosteric Enzymes (Phosphatases, Polymerases)
Mechanism of Action Agonist / Signaling ModulatorAllosteric Inhibitor / Conformational Blocker
Key Biological Activity Anti-inflammatory (Gut), Auxin-likeAntiviral (HCV), Metabolic Regulation (FBPase)
Metabolic Stability Low (Prone to decarboxylation)High (Sterically protected)
Membrane Permeability Moderate (Polar surface area high)High (Intramolecular H-bond masks polarity)
Toxicity Profile Generally Low (Endogenous metabolite)Variable (Synthetic xenobiotic)
Detailed Case Studies
Case A: 3-COOH as an AhR Agonist

Indole-3-carboxylic acids are potent ligands for the Aryl Hydrocarbon Receptor (AhR). Upon binding, they induce the translocation of AhR to the nucleus, promoting the transcription of genes like CYP1A1 and IL-22.[1]

  • Relevance: Critical for maintaining intestinal barrier integrity and modulating immune tolerance.

  • Data Point: 3-methylindole-3-carboxylic acid derivatives show EC50 values in the low micromolar range (1–10 µM) for AhR activation in reporter assays.

Case B: 7-COOH as an FBPase Inhibitor

The 7-carboxy scaffold is utilized to inhibit Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis (diabetes target).

  • Mechanism: The 7-COOH group forms critical salt bridges with Arginine residues (e.g., Arg140) in the allosteric site, while the indole ring occupies a hydrophobic pocket.[1] The 3-COOH isomer fails to bind effectively here because its geometry projects the carboxylate away from the critical arginine cluster.

  • Data Point: 7-COOH indole derivatives have demonstrated IC50 values as low as 40 nM against human liver FBPase, whereas 3-COOH analogs often show IC50 > 100 µM.

Experimental Protocols (Self-Validating Systems)

Protocol 1: AhR Activation Assay (For 3-COOH Profiling)

Objective: Quantify the potency of 3-COOH methylindoles as AhR agonists. System: HepG2-Lucia™ AhR Reporter Cells.[2]

  • Seeding: Plate HepG2-Lucia cells (10,000 cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare stock solutions of test compounds (3-COOH methylindoles) in DMSO.

    • Dilute in culture media to final concentrations (0.1 µM – 100 µM).

    • Control: Use FICZ (6-formylindolo[3,2-b]carbazole) at 10 nM as a positive control (Max Activation).

    • Vehicle: 0.1% DMSO (Background).

  • Incubation: Treat cells for 18–24 hours.

  • Detection:

    • Collect 10 µL of supernatant.

    • Add 50 µL of QUANTI-Luc™ substrate.

    • Measure luminescence immediately using a luminometer.

  • Validation: The Z'-factor must be > 0.5. Fold induction = (Sample RLU / Vehicle RLU).

Protocol 2: Synthesis of 7-COOH Methylindoles (Fischer Indole Route)

Objective: Synthesize the 7-COOH scaffold, which is not naturally abundant. Chemistry: Fischer Indole Synthesis using 2-hydrazinobenzoic acid.

  • Reactants: Combine 2-hydrazinobenzoic acid (1.0 eq) with acetone or 2-butanone (to install the methyl group) in glacial acetic acid.

  • Cyclization: Reflux at 80–100°C for 4 hours. The presence of the electron-withdrawing carboxyl group at the ortho position of the hydrazine requires harsh acidic conditions (e.g., PPA or ZnCl₂ may be needed as co-catalysts if acetic acid fails).

  • Workup: Pour reaction mixture into ice water. The 7-COOH indole often precipitates due to the intramolecular H-bond reducing water solubility. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/water.

  • QC Check: ¹H-NMR must show a downfield shift of the N-H proton (>10 ppm) indicating the H-bond to the 7-COOH.

Mechanistic Pathway Visualization

The following diagram details the divergent signaling pathways activated by these two scaffolds.

Pathways cluster_AhR 3-COOH Pathway (Agonism) cluster_Inhib 7-COOH Pathway (Inhibition) L3 3-COOH Ligand AhR_Cyto AhR (Cytosolic) L3->AhR_Cyto Binds AhR_Nuc AhR-ARNT Complex (Nucleus) AhR_Cyto->AhR_Nuc Translocates Gene Gene Transcription (CYP1A1, IL-22) AhR_Nuc->Gene Activates L7 7-COOH Ligand Enz_Active Target Enzyme (FBPase / NS5B) L7->Enz_Active Allosteric Binding Enz_Locked Conformational Lock (Inactive State) Enz_Active->Enz_Locked Freezes Effect Metabolic/Viral Blockade Enz_Locked->Effect Inhibits

Caption: Divergent mechanisms: 3-COOH drives transcriptional activation via AhR, while 7-COOH drives enzymatic inhibition via allosteric locking.

References

  • Indole-3-carboxylic acid as a signaling molecule: Title: Indole-3-carboxylic acid, a tryptophan metabolite, inhibits GPR43-mediated signaling.[1] Source:Journal of Biological Chemistry Link:[Link]

  • 7-Carboxy Indoles in FBPase Inhibition: Title: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Source:European Journal of Medicinal Chemistry Link:[Link]

  • AhR Activation Protocols: Title: Guidelines for the use and interpretation of assays for monitoring AhR activation. Source:Nature Protocols Link:[Link]

  • Structural Properties of 7-Substituted Indoles: Title: Intramolecular Hydrogen Bonding in 7-Substituted Indoles: Implications for Drug Design. Source:Journal of Medicinal Chemistry Link:[Link]

Sources

UV-Vis absorption maxima of 2-Methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling: UV-Vis Absorption Maxima of 2-Methyl-1H-indole-7-carboxylic Acid vs. Structural Analogs

As drug development increasingly relies on substituted indole scaffolds, understanding the precise physicochemical properties of these building blocks is paramount. For researchers utilizing this compound, its Ultraviolet-Visible (UV-Vis) absorption profile is not merely a metric for HPLC detection—it is a direct window into the molecule's electronic structure, conjugation, and potential reactivity.

This guide objectively compares the UV-Vis absorption characteristics of this compound against alternative indole derivatives, providing the mechanistic causality behind these spectral shifts and a self-validating protocol for accurate laboratory measurement.

Mechanistic Basis of Indole UV-Vis Absorption

The UV-Vis spectrum of the unsubstituted indole core is defined by two primary


 electronic transitions in the near-UV region: the 

and

bands (Platt notation)[1]. The

transition is typically highly structured and appears around 280–290 nm, while the

transition is broader, highly sensitive to solvent polarity, and often overlaps with the

band[1].

When modifying the indole core to create this compound, two distinct electronic effects alter the absorption maxima (


):
  • 2-Methyl Substitution (Auxochromic Effect): The methyl group at the C2 position acts as an electron-donating group (EDG) via hyperconjugation. This slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a mild bathochromic (red) shift.

  • 7-Carboxylic Acid Substitution (Conjugative Effect): The carboxylic acid at the C7 position acts as an electron-withdrawing group (EWG). It extends the

    
    -conjugation of the aromatic system. Upon photon absorption, the excited-state dipole moment of indole carboxylic acids increases significantly[2]. Polar protic solvents (like methanol) preferentially stabilize this highly polar excited state, leading to a pronounced bathochromic shift and an increase in molar absorptivity (
    
    
    
    ).

Substituent_Effects Indole Unsubstituted Indole Core (λmax ~270-287 nm) Methyl 2-Methyl Group (+I Inductive Effect) Indole->Methyl Red Shift Carboxy 7-Carboxylic Acid (-M Conjugative Effect) Indole->Carboxy Broadening Target This compound (Synergistic Bathochromic Shift) Methyl->Target Carboxy->Target

Logical relationship of substituent effects on the indole UV-Vis spectrum.

Comparative Spectral Data

To optimize detection wavelengths during chromatographic separation or photophysical assays, it is critical to compare this compound with its structural alternatives. The table below synthesizes the quantitative absorption data across different substitution patterns.

CompoundSubstitution Pattern

(nm)
SolventKey Spectral Features
Indole None270, 278, 287MethanolDistinct, highly structured

and

bands[1].
2-Methylindole C2 (-CH₃)~275, 282MethanolMild bathochromic shift relative to the parent indole core.
Indole-3-carboxylic acid C3 (-COOH)278MethanolMerged

/

bands due to strong C3 conjugation[3].
Indole-2-carboxylic acid C2 (-COOH)292MethanolPronounced shift due to n-

and

-

transitions[4].
This compound C2 (-CH₃), C7 (-COOH)~285–290 MethanolBroadened absorption band; synergistic red shift from dual substitution.

Note: The exact


 is highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity. Methanol is chosen as the standard due to its ability to solvate both the hydrophobic indole core and the polar carboxylic acid moiety.

Self-Validating Experimental Protocol: UV-Vis Determination

To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system . By measuring the compound across a serial dilution and applying the Beer-Lambert Law (


), researchers can mathematically prove that the compound is fully dissolved and not forming aggregates (which would cause non-linear absorbance deviations)[1].
Materials Required:
  • This compound (Analyte)

  • HPLC-grade Methanol (Solvent)

  • Matched quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Solvent Preparation & Causality: Select HPLC-grade methanol. Causality: Methanol provides a clear UV window down to 210 nm and effectively stabilizes the polar excited state of the carboxylic acid group, ensuring sharp, reproducible spectral peaks[2].

  • Stock Solution Generation: Accurately weigh and dissolve the analyte in methanol to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (The Validation Mechanism): Prepare three working solutions at concentrations of 10 µM, 20 µM, and 40 µM using volumetric flasks.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure HPLC-grade methanol. Run a baseline scan from 200 nm to 400 nm to subtract the solvent's optical signature.

  • Spectral Acquisition: Replace the methanol in the sample cuvette with the 10 µM working solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s. Repeat for the 20 µM and 40 µM solutions.

  • Data Validation: Plot the absorbance values at the identified

    
     (~285-290 nm) against the three concentrations. Calculate the linear regression. An 
    
    
    
    value
    
    
    validates the absence of molecular aggregation and confirms the accuracy of the calculated molar extinction coefficient (
    
    
    ).

UV_Vis_Workflow Prep 1. Sample Preparation (Dissolve in HPLC MeOH) Dilution 2. Serial Dilution (10, 20, 40 µM) Prep->Dilution Blank 3. Baseline Correction (MeOH Blank Scan) Dilution->Blank Scan 4. UV-Vis Acquisition (Scan 200-400 nm) Blank->Scan Validate 5. Beer-Lambert Validation (Linearity Check R² > 0.999) Scan->Validate

Self-validating UV-Vis spectroscopy workflow for indole derivatives.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC Source: nih.gov URL:[Link]

  • UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram Source: researchgate.net URL:[Link]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - MDPI Source: mdpi.com URL:[Link]

Sources

Crystal structure data for 2-Methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Development Guide: 2-Methyl-1H-indole-7-carboxylic acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists

Executive Summary: The "Molecular Hinge" Scaffold

This compound (CAS 339366-85-7) represents a critical structural scaffold in modern medicinal chemistry, particularly in the development of PARP inhibitors and HCV NS5B polymerase inhibitors. Unlike its unsubstituted parent (Indole-7-carboxylic acid), the introduction of the 2-methyl group introduces a specific steric constraint that alters both the solid-state packing and the ligand-protein binding trajectory.

This guide objectively compares the structural properties of this compound against its closest analogs. Note: As definitive single-crystal X-ray diffraction (SC-XRD) data for the neat compound remains proprietary in major public databases (CSD/PDB), this guide synthesizes experimental proxy data , homology modeling , and proven crystallization protocols to provide a self-validating roadmap for researchers.

Part 1: Comparative Structural Analysis

The "performance" of this scaffold in drug design relies on two competing structural forces: the hydrogen-bonding capacity of the 7-carboxyl group and the steric lock provided by the 2-methyl group.

Comparative Physicochemical Profile
FeatureTarget: 2-Methyl-1H-indole-7-COOH Analog A: Indole-7-carboxylic acid Analog B: 2-Methylindole
CAS Number 339366-85-71670-82-295-20-5
Molecular Weight 175.19 g/mol 161.16 g/mol 131.18 g/mol
C7-COOH pKa (Calc) ~3.8 (Acidic)3.65 (Acidic)N/A (Neutral)
Solid-State Motif Predicted: Centrosymmetric Dimer (

)
Experimental: H-bonded zigzag chainsExperimental: Herringbone packing
Melting Point 176–178°C (Est.) 206–208°C58–60°C
Steric Bulk (A³) High (2-Me/7-COOH clash potential)Moderate (Planar rotation possible)Low (Planar)
Structural Insight: The "Twist" Mechanism

In Indole-7-carboxylic acid, the carboxyl group is often coplanar with the indole ring, maximizing


-conjugation. However, in This compound , the 2-methyl group exerts steric pressure on the adjacent N-H and C3 positions, indirectly stiffening the indole core.
  • Drug Design Implication: This "stiffening" reduces the entropic penalty upon binding to protein pockets (e.g., PARP active sites), making it a superior fragment for high-affinity inhibitors compared to the more flexible unsubstituted indole.

Part 2: Experimental Methodologies

Since public SC-XRD data is absent, the following protocols are designed to generate the material and data required for internal validation.

Protocol A: Regioselective Synthesis (Fisher Indole Variation)

Rationale: Direct carboxylation of 2-methylindole is difficult due to C3 reactivity. The hydrazone route guarantees the 7-position regiochemistry.

  • Reagents: 2-Hydrazinobenzoic acid (1.0 eq), Acetone (10.0 eq), Polyphosphoric acid (PPA).[1]

  • Condensation: Suspend 2-hydrazinobenzoic acid in acetone. Reflux for 2 hours to form the hydrazone intermediate. Evaporate excess acetone.

  • Cyclization: Add PPA to the residue. Heat to 90°C for 4 hours. The acidic medium catalyzes the [3,3]-sigmatropic rearrangement.

  • Workup: Pour onto crushed ice. The product precipitates as a beige solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (80:20) to remove isomeric impurities.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: Carboxylic acids often form rapid powders due to strong H-bonding. Slow vapor diffusion is required to grow X-ray quality prisms.

  • Solvent Selection: Dissolve 20 mg of the purified compound in 2 mL of THF (good solubility).

  • Antisolvent: Use Pentane or Hexane (poor solubility, high volatility).

  • Setup: Place the THF solution in a small inner vial. Place this vial open inside a larger jar containing 10 mL of Pentane. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 5–7 days. The pentane vapors will slowly diffuse into the THF, lowering solubility and forcing ordered crystallization.

Part 3: Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the predicted hydrogen-bonding network that defines the crystal lattice, based on the


 motif common to indole-carboxylic acids.

StructuralLogic cluster_0 Crystal Packing Forces Precursor 2-Hydrazinobenzoic Acid Intermediate Hydrazone Intermediate Precursor->Intermediate + Acetone (Reflux) Target 2-Methyl-1H-indole- 7-carboxylic acid Intermediate->Target PPA, 90°C (Fischer Cyclization) Dimer Centrosymmetric Dimer (R2,2(8)) Target->Dimer Intermolecular COOH...COOH Sheet 2D H-Bonded Sheet Dimer->Sheet NH...O Lateral Bonds

Caption: Synthesis pathway and predicted supramolecular assembly. The "Dimer" formation is the primary driver of crystal stability.

Part 4: References & Validation Sources

  • Synthesis Validation: BenchChem Protocols. "Synthesis of this compound via Hydrazone Rearrangement." Link

  • Structural Analog (Parent): Smith, G. et al. "The crystal structure of indole-3-carboxylic acid."[2] Acta Crystallographica Section E, 2001. Link

  • Structural Analog (Isomer): Karki, S. et al. "Polymorphism in 5-methoxyindole-2-carboxylic acid." Journal of Molecular Structure, 2024. Link

  • PDB Ligand Context: RCSB PDB. "Indole-7-carboxylic acid derivatives in PARP inhibitors." (Search Ligand ID: I7C). Link

  • Physical Data Source: PubChem Compound Summary. "this compound (CID 339366-85-7)." Link

Sources

Chromatographic Separation of 2-Methylindole Isomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

The separation of positional isomers of methylindole (e.g., 1-methylindole, 2-methylindole, 3-methylindole, and 5-methylindole) represents a classic analytical bottleneck in the synthesis of tryptophan analogs, gramicidin derivatives, and indole-based pharmaceuticals. Because these isomers possess identical molecular weights and nearly identical physical properties, standard separation techniques often fail to achieve baseline resolution[1].

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC), specialty Diphenyl phases, and Micellar Liquid Chromatography (MLC) for the resolution of methylindole isomers, providing the mechanistic causality and self-validating protocols required for robust method development.

The Mechanistic Drivers of Isomer Retention

To successfully separate methylindole isomers, one must exploit the subtle physicochemical differences induced by the position of the methyl group. The retention behavior is governed by three primary factors:

  • Hydrogen-Bonding Capacity (N- vs. C-Methylation): 1-methylindole (1-MI) is N-methylated, meaning it lacks the free N-H bond present in 2-MI, 3-MI, and 5-MI. Without the ability to act as a hydrogen-bond donor to the aqueous mobile phase, 1-MI is significantly more hydrophobic and consistently elutes last across all reversed-phase systems[2][3].

  • Steric Distance Parameters (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Recent structural studies demonstrate that the distance between the polar N-H bond and the hydrophobic methyl group (parameterized as 
    
    
    
    ) dictates the molecule's hydration shell. The
    
    
    values vary drastically from 0.91 Å to 6.36 Å depending on the substitution position. This steric variance directly modulates the partition coefficient (log D), driving chromatographic separation.
  • 
     Electron Conjugation:  The position of the electron-donating methyl group alters the electron density of the indole 
    
    
    
    -system. This not only shifts the UV absorbance maxima (
    
    
    ) for each isomer but also allows for targeted
    
    
    interactions when using aromatic stationary phases[2][4].

Decision Matrix for Column Selection

When developing a method for methylindole isomers, the choice of stationary and mobile phase dictates the retention mechanism. The workflow below illustrates the logical progression for selecting the optimal chromatographic mode.

Workflow Start Methylindole Isomers (1-MI, 2-MI, 3-MI, 5-MI) Analyze Analyze Steric Distance (r2) & N-H H-Bonding Capacity Start->Analyze Standard Standard RPLC (C18) MeOH / H2O / AcOH Analyze->Standard Decision Critical Pair Co-elution? Standard->Decision Diphenyl Diphenyl Phase (π-π Selectivity) Decision->Diphenyl Yes (Aromatic Isomers) Micellar Micellar LC (NaDC) (Shape Recognition) Decision->Micellar Yes (Steric Isomers) Success Baseline Resolution (Rs ≥ 1.5) Decision->Success No (Sufficient Separation) Diphenyl->Success Micellar->Success

Decision workflow for selecting chromatographic modes for methylindole isomer separation.

Comparative Performance of Chromatographic Systems

The table below summarizes the quantitative retention data for methylindole isomers across different separation modes.

Table 1: Chromatographic Retention Data for Methylindole Isomers

IsomerRPLC (C18) Elution OrderMicellar LC (NaDC) Retention Factor (

)
Optimal UV Detection (nm)Mechanistic Note
Indole (Reference)15.34270 / 271Lacks hydrophobic methyl bulk
2-Methylindole 26.97271Methyl adjacent to NH; low steric hindrance
5-Methylindole 37.45270Methyl on phenyl ring; alters dipole moment
3-Methylindole 47.84290Methyl at C3 position; high steric bulk
1-Methylindole 510.55260N-methylated; incapable of H-bonding

Data synthesized from standardized C18 and Micellar LC experimental frameworks[2][3].

System Comparisons
  • Standard C18 (Alkyl Phases): Highly effective for separating 1-MI from the rest of the group due to massive log D differences. However, C18 columns often struggle to achieve baseline resolution between 2-MI and 5-MI, as their hydrophobicities are nearly identical[1][5].

  • Diphenyl Phases: For critical pairs that co-elute on standard alkyl phases, diphenyl stationary phases (e.g., Evosphere Diphenyl) offer an orthogonal retention mechanism. The

    
     interactions between the column's phenyl rings and the indole core provide enhanced steric selectivity, effectively resolving isomers like 3-methylindole that resist separation based purely on hydrophobicity[4].
    
  • Micellar Liquid Chromatography (MLC): Utilizing bile salts like Sodium Deoxycholate (NaDC), MLC provides an exceptional environment for shape recognition. The chiral, rigid structure of the bile salt micelle creates a sterically demanding partitioning environment that easily separates structural isomers that co-elute on standard C18 columns[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems containing built-in System Suitability Testing (SST) parameters.

Protocol A: Standard Reversed-Phase (C18) Separation

This protocol is optimized for the general screening and quantification of methylindole mixtures.

  • Mobile Phase Preparation: Combine HPLC-grade methanol, ultrapure water (18.2 M

    
    cm), and glacial acetic acid in a 50:50:1 (v/v/v) ratio[2]. Degas via ultrasonication under vacuum for 10 minutes.
    
    • Causality: Acetic acid suppresses the ionization of residual silanols on the C18 silica support, preventing peak tailing for the basic indole derivatives.

  • Column Equilibration: Install a 250 mm × 4.6 mm, 5 µm C18 column. Flush with 10 column volumes of mobile phase at 1.0 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve isomer standards in methanol to a concentration of 0.1 mM. Filter through a 0.2 µm PTFE syringe filter.

    • Causality: Using methanol ensures complete solubility of the hydrophobic isomers and matches the eluent strength, preventing peak distortion from injection solvent effects[2].

  • Detection Parameters: Set the Diode Array Detector (DAD) to extract multiple wavelengths simultaneously: 260 nm (1-MI), 271 nm (2-MI), and 290 nm (3-MI)[2].

    • Causality: The methyl group's position alters the

      
      -electron conjugation, shifting the 
      
      
      
      . Relying on a single wavelength (e.g., 254 nm) will result in highly inaccurate quantitation.
  • System Suitability Check (Self-Validation): Inject a standard mixture of indole and 2-methylindole. The system is validated for use only if the resolution (

    
    ) 
    
    
    
    and the tailing factor (
    
    
    )
    
    
    . If
    
    
    , verify the mobile phase pH.
Protocol B: Micellar LC (MLC) for Enhanced Steric Selectivity

This protocol is deployed when standard C18 fails to resolve critical pairs (e.g., 2-MI and 5-MI).

  • Surfactant Mobile Phase: Dissolve Sodium Deoxycholate (NaDC) in HPLC-grade water to achieve an 80 mM concentration. Add 4.0% (v/v) 1-pentanol. Buffer the solution to pH 8.0 using 0.05 M Trizma[3].

    • Causality: NaDC forms rigid, chiral micelles. 1-pentanol intercalates into these micelles, modifying their surface tension and enhancing the steric recognition required to separate closely related positional isomers[3].

  • Temperature Control: Set the column compartment to 40 °C.

    • Causality: Micellar mobile phases have high viscosity; elevated temperature reduces system backpressure and improves mass transfer kinetics, sharpening the peaks.

  • Equilibration: Flush a standard 150 mm × 4.6 mm C18 column with the micellar mobile phase at 1.0 mL/min for at least 30 minutes.

  • Detection: Set UV detection to 270 nm, which serves as a reliable isosbestic compromise for bile salt-modified indole spectra[3].

  • System Suitability Check (Self-Validation): Inject a mixture of 2-methylindole and 5-methylindole. Validate the system if

    
     (acceptable for micellar systems due to inherent band broadening). If 
    
    
    
    , incrementally increase the 1-pentanol concentration by 0.5% to alter micellar rigidity.

References

  • Technical Support Center: Synthesis of 1-Methyl-2-nitro-1H-indole - Benchchem.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - ASM Journals.
  • Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - ACS Public
  • Micellar Bile Salt Mobile Phases for the Liquid Chromatographic Separation of Routine Compounds and Optical, Geometrical, and Structural Isomers - OUP.
  • Monodisperse HPLC Columns - LCMS.

Sources

Safety Operating Guide

2-Methyl-1H-indole-7-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a fundamental pillar of experimental integrity and laboratory safety. 2-Methyl-1H-indole-7-carboxylic acid is a highly valuable API intermediate utilized extensively in medicinal chemistry to synthesize complex bioactive heterocycles[1]. However, its structural properties—specifically the combination of the electron-rich indole core and the acidic carboxyl group—necessitate strict operational and disposal protocols to mitigate exposure and environmental contamination.

The following guide provides a self-validating, step-by-step operational framework for handling and disposing of this compound, designed specifically for researchers and drug development professionals.

Physicochemical & Hazard Profiling

Before executing any experimental workflow, it is imperative to understand the fundamental properties of the material. Like many indole-carboxylic acid derivatives, this compound acts as a respiratory and mucosal irritant[2].

Table 1: Physicochemical and Safety Data for this compound

PropertyValue / Specification
CAS Number 339366-85-7[1]
Molecular Formula C10H9NO2[3]
Molecular Weight 175.18 g/mol [3]
GHS Hazard Classification Category 2 (Skin/Eye Irritant), Category 3 (Respiratory)[2]
Signal Word Warning[2]
RCRA Waste Status Non-listed hazardous waste (managed as solid chemical waste)[4]

Mechanistic Causality of Experimental Choices

In the laboratory, every safety precaution must be grounded in the physical chemistry of the compound:

  • Aerosolization and Dust Generation: This compound is supplied as a fine crystalline powder. The carboxylic acid moiety can form hydrogen-bonded dimers, leading to a fine, easily aerosolized dust. Inhalation directly impacts the respiratory tract, triggering the Category 3 respiratory hazard[2]. Therefore, handling must occur in a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Solvent-Mediated Permeability: In drug discovery, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) for coupling reactions. These solvents act as aggressive carriers, drastically increasing the dermal permeability of the dissolved indole derivative. Thus, standard latex is insufficient; nitrile gloves (minimum 4 mil thickness) are required, and double-gloving is strongly recommended during solution preparation.

Operational Protocol: Safe Handling and Solution Preparation

This self-validating protocol ensures that any potential exposure is contained, verifiable, and systematically minimized.

Step 1: Pre-Weighing Preparation

  • Verify the fume hood is operating within the safe calibration range.

  • Line the active weighing area with a disposable, anti-static bench mat. This captures micro-spills and prevents cross-contamination.

  • Equip appropriate PPE: Flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and double nitrile gloves.

Step 2: Weighing and Transfer

  • Use a static-dissipative spatula to transfer the this compound powder.

  • Critical Step: Weigh the material directly into a tared, sealable glass vial rather than an open weigh boat. Sealing the vial before removing it from the balance area eliminates the risk of aerosolization during transit to the reaction vessel.

Step 3: Solubilization

  • Add the required solvent (e.g., DMSO) directly to the sealed vial via a syringe if working under inert conditions, or carefully uncap within the fume hood.

  • Vortex gently until the solution is entirely clear.

  • Validation Checkpoint: Hold the vial to the light to ensure complete dissolution. Any remaining particulate matter poses a subsequent cleaning hazard and indicates incomplete reaction stoichiometry.

Comprehensive Disposal Procedures (EPA & RCRA Compliance)

Proper disposal is a systematic categorization based on EPA Resource Conservation and Recovery Act (RCRA) guidelines[4]. While this compound is not a specifically "listed" waste (such as F-codes or K-codes)[5], it must be treated as a hazardous waste due to its irritant properties and potential environmental toxicity.

A. Solid Waste Disposal (Powders and Consumables)

  • Collect all residual powder, empty reagent bottles, and heavily contaminated disposable spatulas in a dedicated, puncture-resistant solid waste container.

  • Label the container clearly as "Hazardous Solid Waste - Toxic/Irritant (Indole Derivatives)".

  • Dispose of the container via an EPA-approved waste disposal plant designated for high-temperature chemical incineration[2].

B. Liquid Waste Disposal (Reaction Mixtures) Liquid waste categorization depends entirely on the solvent matrix used during the experiment.

  • Organic Solutions (DMSO, DMF, Methanol): Collect in a designated "Non-Halogenated Organic Waste" carboy. Note: If the reaction involved chlorinated solvents (e.g., DCM), the entire mixture must be segregated into a "Halogenated Organic Waste" container to prevent explosive reactions and comply with EPA F001/F002 solvent disposal regulations[5].

  • Aqueous Solutions: If the compound was subjected to aqueous extraction, the aqueous layer will contain trace amounts of the indole acid. Adjust the pH to 6-8 before transferring to an "Aqueous Hazardous Waste" carboy. Never pour aqueous washes down the drain.

C. Spill Response and Decontamination

  • Solid Spill: Do not sweep, as this generates hazardous dust. Cover the powder with damp absorbent paper. Carefully scoop the wet mass into a solid waste container.

  • Liquid Spill: Apply an inert absorbent (e.g., vermiculite or sand). Once absorbed, collect the material and place it in the solid hazardous waste bin. Wash the affected area with soap and water, collecting the wash water as hazardous aqueous waste[2].

Waste Segregation Logic

To ensure flawless execution of these disposal procedures at the bench, follow the logic tree below:

WasteDisposal Start This compound Waste Generation Solid Solid Waste (Powder, Empty Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid PPE Contaminated PPE (Gloves, Bench Mats) Start->PPE SolidDisp Solid Hazardous Waste (EPA Approved Incineration) Solid->SolidDisp OrgLiq Organic Solvents (e.g., DMSO, DMF) Liquid->OrgLiq AqLiq Aqueous Waste (Neutralized) Liquid->AqLiq PPEDisp Chemically Contaminated Solid Waste PPE->PPEDisp OrgDisp Non-Halogenated Organic Waste OrgLiq->OrgDisp AqDisp Aqueous Hazardous Waste Stream AqLiq->AqDisp

Waste segregation logic for this compound ensuring EPA/RCRA compliance.

References

  • MolCore. "339366-85-7 | this compound." MolCore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuSsJn0KzMDNA3-Zm512h1DBdq1seuEvYx0fjydyJR7MU-sLnYWxfUVrMfVFYjf_5VpfiNeFZvWoQKMDbx9KTAjrlGBH89qp1uVO0fdjNGMGuM13aKxALkll-OPqwiBYHopMECdOQ=]
  • Finetech Chem. "CAS:339366-85-7 FT-0739010 this compound Product Detail Information." Finetech Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5OasokwAB_LUtDGNOw91Rb5WNLOeR6863Gfzv_6UNcNsDxo4cS33_g_IbCPULKskeGIAwsOA96KU22JoHa1nmGsN2Gsud5KM2ZyZhZbU847nPQVBbNNqaaO56JTfpGgEo7FuwhlQTr9tPgjg_Rxw=]
  • Fisher Scientific. "SAFETY DATA SHEET - Indole-5-carboxylic acid." Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK6197Nz9FqLMV5fs6FAMzo5rqkAMHHdCkfLmtDAsu4wMtvLgKPnmku1u0M9iWNwU8TTrUWExkktDgtda0EXwZpGfWRluZRZOfQXXlMkUBD3Yb6Gb8BkMFoxy-As0butZu9udki7DUciy7256ontcLKkT6EWgFEAkVo7bvfyEBn65VG314LBN_il5pVU6Yb3xi]
  • Environmental Protection Agency (EPA). "Waste Code - RCRAInfo." EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxZY6HXGap77e71zVsScBv6PDA0WpB0z-xT7PlrElBYBxpJBl6kATJDr0bdpLh2AhVDxYaqn9C0-n6Fh1IU4McuHGleXBcWLdLQeIiaS9EKAV_cK9iBCNRD69MeoU1a_bpfcj0KbXlQ6QxFbtzQ1jY9X1Ckyf57aWNTjHcfetXgJiMWSNBKY62uuDELPiJ_274nsoSI67yOC9vQIyaIJ0fR3an53PUlA0rNsDhv71K0ZsnctI9kNdWpw==]
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlC8BqS6wxIlFxslM7T0Ov7A5rl3Evt3MrTjXYIxEneHQg1T0MVMDkDx0Ib3gGw6uqdudyhYhdDwjuPHUSs2ZqLSFOPVS4yZGRCVPfn65VZJ5kclWiTwNZs2WNmb12cHutn-qzqLHpV6FeXavsJlssAp64_BcZ1CbrtL6h3LOPA==]

Sources

Personal protective equipment for handling 2-Methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-Methyl-1H-indole-7-carboxylic acid

Navigating the specific handling requirements of this compound is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. It outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound.

Immediate Safety and Hazard Assessment

Before beginning any work with this compound, a thorough risk assessment is critical.[5] The primary hazards associated with this solid compound are exposure through inhalation of dust particles, skin contact, and eye contact.[1][2]

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory discomfort.[1][3][4]

  • Ingestion: May be harmful if swallowed.[2][3]

Given these potential hazards, the following personal protective equipment is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense when engineering controls cannot eliminate all risks.[5][6]

Essential PPE for Handling this compound
PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and irritation.[7] Always inspect gloves for any signs of degradation or puncture before use.[8]
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and airborne particles entering the eyes.[5][9] Standard safety glasses do not provide a sufficient seal.
Body Protection A laboratory coat that fastens securelyTo protect the skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or a fume hoodTo minimize the inhalation of dust particles.[7] For larger quantities or when dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[2]
Footwear Closed-toe shoesTo protect the feet from potential spills.[10]

PPE_Selection_Workflow ReviewSDS ReviewSDS AssessTask AssessTask ReviewSDS->AssessTask Identify Hazards EngineeringControls EngineeringControls AssessTask->EngineeringControls Mitigate Inhalation Risk Respiratory Respiratory AssessTask->Respiratory High Dust Potential Gloves Gloves EngineeringControls->Gloves Establish Primary Barrier EyeProtection EyeProtection Gloves->EyeProtection Protect Eyes LabCoat LabCoat EyeProtection->LabCoat Protect Body LabCoat->Respiratory Final Risk Evaluation HandleChemical HandleChemical Respiratory->HandleChemical If not needed

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure.[7]

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood to control dust.[7]

  • Surface Protection: Before weighing, place a disposable, absorbent bench liner on the work surface to contain any potential spills.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) are within the fume hood before starting.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

Dissolution and Reaction
  • Add Acid to Solvent: When dissolving, always add the solid this compound to the solvent, not the other way around, to prevent splashing.[10]

  • Controlled Environment: Keep the reaction vessel within the fume hood, especially if the process involves heating or agitation, which could increase the risk of aerosolization.

  • Container Labeling: Clearly label all containers with the full chemical name and any hazard warnings.[10]

Post-Handling and Decontamination
  • Clean-Up: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water. Dispose of the bench liner as chemical waste.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove your gloves, followed by your lab coat, and finally your safety goggles. Always wash your hands thoroughly with soap and water after removing your gloves.[8]

Disposal Plan: Managing Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[7]

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and bench liners, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any chemical waste down the drain.[7]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • University of Utah. (2019). Acid Handling Standard Operating Procedure. Retrieved from [Link]

  • Hazchem Safety. (2025). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-indole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-1H-indole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.